N-Benzyl-2-chloro-2-phenylacetamide
Description
BenchChem offers high-quality N-Benzyl-2-chloro-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-chloro-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950633 | |
| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27946-19-6 | |
| Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide from chloroacetyl chloride
An In-depth Technical Guide to the Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-2-chloro-2-phenylacetamide, a valuable α-haloacetamide intermediate in organic synthesis. The core of this process is the Schotten-Baumann reaction, a robust method for amide bond formation. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous safety analysis, and methods for purification and characterization, tailored for researchers, chemists, and professionals in drug development. We emphasize the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the synthesis.
Note on Reactants: The synthesis of N-benzyl-2-chloro-2-phenylacetamide requires the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride . The title provided in the user request specified chloroacetyl chloride, which would yield N-benzyl-2-chloroacetamide, a different compound lacking the phenyl substituent on the acetyl group. This guide proceeds with the chemically correct precursor, 2-chloro-2-phenylacetyl chloride, to achieve the target molecule.
Mechanistic Framework: The Schotten-Baumann Reaction
The formation of N-benzyl-2-chloro-2-phenylacetamide is achieved via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[1][2] This reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a reliable method for acylating amines or alcohols.[1] The key to its success lies in the use of a base, typically in a biphasic aqueous-organic system, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]
The mechanism proceeds in three principal stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a transient tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine or sodium hydroxide). This step is critical as it quenches the generated hydrochloric acid, preventing it from protonating the starting benzylamine, which would render the amine unreactive.[3][4]
Caption: The Schotten-Baumann reaction mechanism for amide synthesis.
Hazard Analysis and Safe Handling
The reactants in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE). Acyl chlorides, in particular, are highly reactive and corrosive.[6][7][8]
| Substance | CAS No. | Key Hazards | Recommended PPE & Handling |
| 2-chloro-2-phenylacetyl chloride | 2912-62-1 | Corrosive, causes severe skin burns and eye damage.[6][9] Reacts with moisture. May cause respiratory irritation.[7] | Handle in a chemical fume hood. Wear chemical safety goggles, face shield, nitrile gloves, and a lab coat.[6] Keep away from water. |
| Benzylamine | 100-46-9 | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Combustible liquid. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from ignition sources. |
| Triethylamine (Base) | 121-44-8 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from heat and flames. |
| Dichloromethane (Solvent) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Handle in a chemical fume hood. Wear chemical safety goggles, solvent-resistant gloves (e.g., Viton), and a lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed. All glassware should be thoroughly dried before use.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount | Volume/Mass |
| Benzylamine | 107.15 | 1.0 | 10.0 mmol | 1.07 g (1.09 mL) |
| 2-chloro-2-phenylacetyl chloride | 189.04 | 1.05 | 10.5 mmol | 1.98 g (1.53 mL) |
| Triethylamine | 101.19 | 1.2 | 12.0 mmol | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~40 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~40 mL |
| Brine (Saturated NaCl) | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~2-3 g |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (25 mL).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq) in dichloromethane (25 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the mixture sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess triethylamine and benzylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic species.
-
Brine (1 x 20 mL) to aid in breaking any emulsions and begin the drying process.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Experimental Workflow Diagram
Caption: Workflow from reaction setup to the purified final product.
Purification by Recrystallization
The crude N-benzyl-2-chloro-2-phenylacetamide is purified by recrystallization to remove residual impurities. The choice of solvent is critical for obtaining high purity and yield.
Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[11] A small-scale solvent screen is recommended. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good starting points for amides.[11][12]
General Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.
-
Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result for N-Benzyl-2-chloro-2-phenylacetamide |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point range, to be determined experimentally |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 10H, Ar-H), ~6.5 (br s, 1H, N-H), ~5.4 (s, 1H, CHCl), ~4.5 (d, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~127-138 (Ar-C), ~60 (CHCl), ~45 (N-CH₂) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 260.08, [M+Na]⁺ at m/z 282.06[13] |
Note: NMR chemical shifts are predictions based on the structure and data from similar compounds and should be confirmed experimentally.[14]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2016). PubMed Central. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubChemLite. (n.d.). N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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N-Benzyl-2-chloro-2-phenylacetamide chemical properties and structure
An In-Depth Technical Guide to N-Benzyl-2-chloro-2-phenylacetamide: Chemical Properties and Structure
Introduction
N-Benzyl-2-chloro-2-phenylacetamide is a fascinating molecule that sits at the intersection of several important classes of organic compounds. As a derivative of phenylacetic acid, it shares a structural heritage with compounds of significant biological and industrial relevance. The presence of a reactive chloroacetamide moiety suggests its potential as an alkylating agent, a characteristic often exploited in the development of herbicides and pharmaceutical agents, particularly covalent inhibitors. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-Benzyl-2-chloro-2-phenylacetamide, with a particular focus on its synthesis and reactivity for researchers in drug development and chemical synthesis.
It is important to note that the literature contains references to a structurally related isomer, N-benzyl-2-chloro-N-phenylacetamide (CAS RN: 2653-14-7).[1][2][3][4][5] This tertiary amide, where both a benzyl and a phenyl group are attached to the nitrogen atom, will also be discussed to provide a comprehensive technical overview and avoid ambiguity.
Part 1: N-Benzyl-2-chloro-2-phenylacetamide
Chemical Structure and Properties
N-Benzyl-2-chloro-2-phenylacetamide is a secondary amide with the molecular formula C15H14ClNO.[6] Its structure features a central acetamide backbone, with a benzyl group attached to the nitrogen, and a phenyl group and a chlorine atom attached to the alpha-carbon.
Table 1: Physicochemical Properties of N-Benzyl-2-chloro-2-phenylacetamide
| Property | Value | Source |
| Molecular Formula | C15H14ClNO | [6] |
| Molecular Weight | 259.73 g/mol | Calculated |
| IUPAC Name | N-benzyl-2-chloro-2-phenylacetamide | [6] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | [6] |
| InChI | InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | [6] |
| Predicted XlogP | 3.4 | [6] |
| Predicted Collision Cross Section ([M+H]+) | 158.1 Ų | [6] |
Synthesis
A plausible and efficient synthesis of N-Benzyl-2-chloro-2-phenylacetamide involves a two-step process starting from mandelic acid. The first step is the synthesis of the key intermediate, 2-chloro-2-phenylacetic acid, followed by its conversion to the corresponding acyl chloride and subsequent amidation with benzylamine.
2-chloro-2-phenylacetic acid can be prepared from ethyl mandelate by reaction with thionyl chloride to form ethyl 2-chloro-2-phenylacetate, followed by hydrolysis.[7]
Experimental Protocol: Synthesis of 2-chloro-2-phenylacetic acid
-
Chlorination of Ethyl Mandelate: Mix 0.80 mole of ethyl mandelate with 0.82 mole of thionyl chloride at room temperature. Let the solution stand for 16 hours.
-
Heat the mixture on a water bath for 30 minutes.
-
Pour the reaction mixture into ice water.
-
Extract the product, ethyl 2-chloro-2-phenylacetate, with diethyl ether.
-
Purify the ester by distillation (boiling point 98 °C at 1.5 mm Hg).
-
Hydrolysis: Reflux the purified ethyl 2-chloro-2-phenylacetate in a mixture of glacial acetic acid and concentrated hydrochloric acid to yield 2-chloro-2-phenylacetic acid.[7]
The final step is the coupling of 2-chloro-2-phenylacetic acid with benzylamine. This is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with benzylamine in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-2-phenylacetic acid in a dry, aprotic solvent such as dichloromethane or toluene.
-
Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
-
Gently reflux the mixture until the evolution of gas ceases, indicating the complete formation of 2-chloro-2-phenylacetyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of dry dichloromethane.
-
In a separate flask, dissolve benzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane.
-
Slowly add the acyl chloride solution to the benzylamine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzyl-2-chloro-2-phenylacetamide.
Caption: Proposed synthesis workflow for N-Benzyl-2-chloro-2-phenylacetamide.
Chemical Reactivity and Biological Potential
The key to the chemical reactivity and potential biological activity of N-Benzyl-2-chloro-2-phenylacetamide lies in the chloroacetamide moiety. Chloroacetamides are electrophilic and act as alkylating agents, capable of reacting with nucleophiles.[8]
The biological activity of many chloroacetamides stems from their ability to alkylate essential biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[9][10] This covalent modification can lead to the inhibition of enzyme function or the disruption of cellular processes.[11] The reaction proceeds via a nucleophilic substitution mechanism where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.
Caption: General mechanism of nucleophilic substitution on the chloroacetamide moiety.
The ability of chloroacetamides to form irreversible covalent bonds with target proteins makes them valuable warheads in the design of covalent inhibitors.[8] Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. Given this, N-Benzyl-2-chloro-2-phenylacetamide could be explored as a starting point for the development of novel therapeutics targeting enzymes with a reactive cysteine in their active site.
Chloroacetamide-containing compounds have also been investigated for their herbicidal and biocidal properties.[12][13] This is due to their ability to disrupt essential biological pathways in plants and microorganisms.
Part 2: The Isomer - N-Benzyl-2-chloro-N-phenylacetamide
Chemical Structure and Properties
N-Benzyl-2-chloro-N-phenylacetamide is a tertiary amide, differing from the primary topic by the placement of the phenyl group on the nitrogen atom instead of the alpha-carbon.
Table 2: Physicochemical Properties of N-Benzyl-2-chloro-N-phenylacetamide
| Property | Value | Source |
| CAS Number | 2653-14-7 | [1][2][3][4] |
| Molecular Formula | C15H14ClNO | [1][5] |
| Molecular Weight | 259.74 g/mol | [1] |
| IUPAC Name | N-benzyl-2-chloro-N-phenylacetamide | [5] |
| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl | [5] |
| InChI | InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 | [5] |
| Predicted XlogP | 3.4 | [5] |
| Predicted Collision Cross Section ([M+H]+) | 158.1 Ų | [5] |
Synthesis
The synthesis of this tertiary amide would logically proceed from N-benzylaniline and chloroacetyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-N-phenylacetamide
-
Reaction Setup: In a round-bottom flask, dissolve N-benzylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, aprotic solvent like dichloromethane.
-
Acylation: Cool the solution to 0 °C and slowly add chloroacetyl chloride with stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the starting amine is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthesis of N-Benzyl-2-chloro-N-phenylacetamide.
Reactivity and Potential Applications
Similar to its isomer, the reactivity of N-Benzyl-2-chloro-N-phenylacetamide is dominated by the electrophilic chloroacetamide group. It is expected to exhibit similar alkylating properties towards nucleophiles and therefore could also be considered as a scaffold for the design of covalent inhibitors or other biologically active molecules. The steric hindrance around the amide nitrogen, being tertiary, might influence its overall conformation and interaction with biological targets compared to the secondary amide isomer.
Conclusion
N-Benzyl-2-chloro-2-phenylacetamide and its isomer, N-benzyl-2-chloro-N-phenylacetamide, are intriguing molecules with significant potential for applications in medicinal chemistry and materials science. Their synthesis is achievable through standard organic transformations, and their inherent reactivity as alkylating agents makes them attractive candidates for the development of covalent modifiers of biological systems. Further research into the experimental determination of their physicochemical properties and the exploration of their biological activities is warranted to fully unlock their potential. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of these versatile compounds.
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An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-2-chloro-2-phenylacetamide
Authored by: A Senior Application Scientist
Introduction
N-Benzyl-2-chloro-2-phenylacetamide is a compound of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] Its molecular architecture, featuring a reactive α-chloro amide moiety, a benzyl group, and a phenyl ring, presents a unique combination of functionalities that are crucial for its intended applications. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectroscopic data for N-Benzyl-2-chloro-2-phenylacetamide, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous identification and characterization of this important molecule.
Molecular Structure
The structural integrity of N-Benzyl-2-chloro-2-phenylacetamide is the foundation for understanding its spectroscopic behavior. The following diagram illustrates the molecular structure with key atomic numbering for reference in the subsequent spectral analysis.
Caption: Figure 1: Molecular Structure of N-Benzyl-2-chloro-2-phenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Benzyl-2-chloro-2-phenylacetamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methine proton adjacent to the chlorine atom, and the amide proton. The chemical shifts are influenced by the electronic effects of the neighboring functional groups.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (Phenyl & Benzyl) |
| ~ 6.50 | t (broad) | 1H | N-H (amide) |
| ~ 5.30 | s | 1H | CH-Cl |
| ~ 4.50 | d | 2H | N-CH₂-Ar |
Interpretation:
-
Aromatic Protons (δ 7.20 - 7.40): The ten protons of the two phenyl rings are expected to resonate in the aromatic region as a complex multiplet.
-
Amide Proton (δ ~6.50): The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.
-
Methine Proton (δ ~5.30): The single proton attached to the carbon bearing the chlorine atom is expected to appear as a singlet. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the carbonyl group.
-
Benzylic Protons (δ ~4.50): The two protons of the methylene group attached to the nitrogen atom are expected to appear as a doublet due to coupling with the amide proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for N-Benzyl-2-chloro-2-phenylacetamide are summarized below.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168.0 | C=O (amide) |
| ~ 138.0 | Quaternary C (ipso-C of Benzyl ring) |
| ~ 135.0 | Quaternary C (ipso-C of Phenyl ring) |
| ~ 127.0 - 129.0 | Aromatic C-H |
| ~ 60.0 | CH-Cl |
| ~ 44.0 | N-CH₂-Ar |
Interpretation:
-
Carbonyl Carbon (δ ~168.0): The amide carbonyl carbon resonates at a characteristic downfield position.
-
Aromatic Carbons (δ ~127.0 - 138.0): The carbon atoms of the two aromatic rings appear in the typical aromatic region, with the quaternary (ipso) carbons at the lower field end of this range.
-
Methine Carbon (δ ~60.0): The carbon atom bonded to the chlorine atom is significantly deshielded and appears at a downfield position.
-
Benzylic Carbon (δ ~44.0): The carbon of the methylene group adjacent to the nitrogen atom resonates in the expected region for a benzylic amine.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Caption: Figure 2: NMR Sample Preparation and Data Acquisition Workflow
-
Sample Preparation: Accurately weigh 10-20 mg of N-Benzyl-2-chloro-2-phenylacetamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.[4]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the signal of tetramethylsilane (TMS) at 0 ppm or to the residual solvent peak.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Benzyl-2-chloro-2-phenylacetamide is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-Cl bond, as well as absorptions associated with the aromatic rings.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 3060, 3030 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |
| ~ 1670 | Strong | C=O stretch (amide I band) |
| ~ 1540 | Strong | N-H bend (amide II band) |
| ~ 1495, 1450 | Medium | Aromatic C=C stretch |
| ~ 750 | Strong | C-Cl stretch |
| ~ 700, 690 | Strong | Aromatic C-H out-of-plane bend |
Interpretation:
-
N-H Stretch (~3300 cm⁻¹): The absorption band for the N-H stretching vibration of the secondary amide is a key diagnostic feature.
-
C=O Stretch (~1670 cm⁻¹): The strong absorption due to the carbonyl stretching vibration (Amide I band) is one of the most prominent peaks in the spectrum.
-
N-H Bend (~1540 cm⁻¹): The N-H bending vibration (Amide II band) is another characteristic feature of secondary amides.
-
C-Cl Stretch (~750 cm⁻¹): The presence of a strong absorption in this region is indicative of the C-Cl bond.
-
Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic rings.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid N-Benzyl-2-chloro-2-phenylacetamide sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For N-Benzyl-2-chloro-2-phenylacetamide (C₁₅H₁₄ClNO), the expected monoisotopic mass is 259.0764 Da.[5]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 259/261 | Moderate | [M]⁺ (Molecular ion) |
| 168 | High | [M - CH₂Cl]⁺ |
| 125/127 | High | [C₆H₅CHCl]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway:
The molecular ion peak [M]⁺ should be observable, with a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2) due to the presence of the chlorine atom.[5] The fragmentation of N-Benzyl-2-chloro-2-phenylacetamide under EI conditions is expected to proceed through several key pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the benzyl isocyanate radical cation or related fragments.
-
McLafferty Rearrangement: While not the most prominent pathway for this structure, it is a possibility to consider.
-
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91.
-
Loss of Chlorine: Loss of a chlorine radical is another possible fragmentation pathway.
Caption: Figure 3: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
This technical guide has provided a detailed overview of the key spectroscopic data for N-Benzyl-2-chloro-2-phenylacetamide. By combining predicted NMR, IR, and MS data with established experimental protocols and interpretations based on analogous compounds, researchers and scientists can confidently identify and characterize this molecule. The presented information serves as a valuable resource for ensuring the quality and purity of N-Benzyl-2-chloro-2-phenylacetamide in various research and development applications, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277826, N-Benzyl-2-phenylacetamide.
- SpectraBase. (n.d.). N-(4-Chlorobenzyl)-2-phenylacetamide.
- Khan, A. M., et al. (2019).
- PubChemLite. (n.d.). N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO).
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
- Benchchem. (n.d.). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.
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CAS number and IUPAC name for N-Benzyl-2-chloro-2-phenylacetamide
An In-depth Technical Guide to N-Benzyl-2-chloro-2-phenylacetamide
Abstract: This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-2-phenylacetamide, a functionalized amide with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its prospective applications. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable methodology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage α-haloacetamides in the design and synthesis of complex molecular architectures.
Chemical Identity and Nomenclature
N-Benzyl-2-chloro-2-phenylacetamide is a disubstituted amide featuring a reactive α-chloro group, which serves as a key functional handle for subsequent chemical modifications. Precise identification is critical for regulatory compliance and scientific accuracy.
While a specific CAS Registry Number for N-benzyl-2-chloro-2-phenylacetamide is not prominently available in public databases, it is crucial to distinguish it from its structural isomer, N-benzyl-2-chloro-N-phenylacetamide , which is assigned CAS Number 2653-14-7 .[1][2][3][4] The latter compound features both the benzyl and phenyl groups attached to the amide nitrogen, whereas the subject of this guide has a phenyl group on the α-carbon of the acetyl moiety.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzyl-2-chloro-2-phenylacetamide | - |
| Molecular Formula | C₁₅H₁₄ClNO | [5] |
| Molecular Weight | 259.73 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | [5] |
| InChI Key | PPKWFXHUJIGMNJ-UHFFFAOYSA-N | [5] |
| Isomer CAS Number | 2653-14-7 (for N-benzyl-2-chloro-N-phenylacetamide) |[1][2][3][4] |
Physicochemical Properties
The physical and chemical properties of N-Benzyl-2-chloro-2-phenylacetamide dictate its handling, storage, and reactivity. The data presented below are derived from computational predictions and analysis of analogous structures.
Table 2: Predicted Physicochemical Data
| Property | Value | Details |
|---|---|---|
| Physical State | Solid (Predicted) | Based on similar acetamide structures.[3] |
| Monoisotopic Mass | 259.0764 Da | [5] |
| XlogP (Predicted) | 3.4 | Indicates moderate lipophilicity.[5] |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, THF, and acetone; sparingly soluble in water. | Typical for functionalized amides. |
Synthesis Protocol: N-Acylation of Benzylamine
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is most effectively achieved via the nucleophilic acyl substitution reaction between benzylamine and 2-chloro-2-phenylacetyl chloride.[6] This method is a robust and widely applied transformation for amide bond formation.[7]
Rationale for Experimental Design
The selection of reagents and conditions is paramount for achieving high yield and purity.
-
Acylating Agent: 2-chloro-2-phenylacetyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms (one on the carbonyl carbon and one on the alpha-carbon).[8]
-
Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl chloride, minimizing potential side reactions.[8]
Experimental Workflow Diagram
Caption: Synthesis workflow for N-Benzyl-2-chloro-2-phenylacetamide.
Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-Benzyl-2-chloro-2-phenylacetamide.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-Benzyl-2-chloro-2-phenylacetamide stems from the reactive α-chloro substituent, making it an excellent electrophile for nucleophilic substitution reactions. This allows it to serve as a versatile building block for constructing more complex molecular frameworks.[9]
Mechanism of Synthesis: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds through a well-established nucleophilic addition-elimination mechanism.[10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This step forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (triethylamine) removes the proton from the positively charged nitrogen atom, yielding the neutral amide product and triethylammonium chloride.
Reaction Mechanism Diagram
Caption: Mechanism for nucleophilic acyl substitution.
Applications in Research and Drug Development
Alpha-haloacetamides are recognized as pivotal intermediates in medicinal chemistry and materials science.[9]
-
Scaffold for Heterocycle Synthesis: The reactive α-chloro group is a prime site for introducing nucleophiles, enabling the construction of various nitrogen-containing heterocyclic rings (aza-heterocycles), which are common motifs in biologically active compounds.[9]
-
Precursor for Bioactive Molecules: The N-phenylacetamide framework itself is present in numerous compounds explored for a range of therapeutic applications.[11][12] N-Benzyl-2-chloro-2-phenylacetamide can be used as a starting material to generate libraries of related compounds for structure-activity relationship (SAR) studies.
-
Antimicrobial Research: N-aryl 2-chloroacetamides have been investigated for their potential as antimicrobial agents, suggesting that derivatives of this compound could be explored for similar activities.[9][13]
Safety, Handling, and Toxicology
As specific safety data for N-Benzyl-2-chloro-2-phenylacetamide is not available, the following guidelines are based on the closely related compound, N-Benzyl-2-chloroacetamide. A thorough risk assessment should be conducted before handling.
Table 3: Hazard and Safety Information Summary
| Category | Recommendation | Reference |
|---|---|---|
| GHS Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or chemical fume hood. | [14][15] |
| Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [14] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. | [15] |
| First Aid | If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure. | [16] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |[16] |
References
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- N-BENZYL-2-CHLORO-N-PHENYLACETAMIDE CAS#: 2653-14-7 • ChemWh
- N-benzyl-2-chloro-N-phenylacetamide.
- N-Benzyl-2-chloroacetamide - CymitQuimica.
- CAS 2653-14-7 | N-Benzyl-2-chloro-N-phenylacetamide | MFCD00438626.
- N-Benzyl-2-chloro-N-phenylacetamide | M
- N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem.
- SAFETY D
- safety d
- MSDS of N-benzyl-2-chloroacetamide.
- N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) - PubChemLite.
- N-benzyl-2-chloro-N-phenylacetamide | 2653-14-7 | Benchchem.
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH.
- 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 - ChemicalBook.
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
- Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.
- N-Acylation with Chloroacetyl Chloride: Applic
- A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride - Benchchem.
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An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-chloro-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-Benzyl-2-chloro-2-phenylacetamide is a molecule of interest within contemporary chemical and pharmaceutical research. Its progression from a laboratory curiosity to a viable candidate in drug development pipelines is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of N-Benzyl-2-chloro-2-phenylacetamide. Eschewing a rigid template, this document is structured to logically guide the researcher through the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for a robust assessment. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the generated data is suitable for regulatory scrutiny. This guide is intended to be a self-validating system, where the causality behind experimental choices is elucidated to empower researchers to not only execute protocols but also to understand and adapt them.
Introduction: The Scientific Imperative for Characterization
The journey of a novel chemical entity from synthesis to application is paved with critical data points. Among the most foundational are solubility and stability. For N-Benzyl-2-chloro-2-phenylacetamide, these parameters will dictate its formulation possibilities, bioavailability, and shelf-life. The presence of a reactive α-chloro amide moiety, coupled with two phenyl rings and a benzyl group, suggests a compound with potentially poor aqueous solubility and a susceptibility to specific degradation pathways. A precise understanding of these characteristics is not merely an academic exercise; it is a prerequisite for any meaningful preclinical and clinical development. This guide, therefore, provides the theoretical basis and actionable protocols to generate this essential data package.
Solubility Determination: Beyond a Single Number
Solubility is not a monolithic value but rather a profile that is dependent on the solvent system, temperature, and pH. For a compound like N-Benzyl-2-chloro-2-phenylacetamide, with its blend of hydrophobic (phenyl, benzyl groups) and polar (amide) functionalities, a comprehensive solubility assessment is crucial.
Theoretical Considerations: Predicting Behavior
Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The molecular structure of N-Benzyl-2-chloro-2-phenylacetamide suggests low aqueous solubility due to its significant non-polar surface area. The amide group can participate in hydrogen bonding, but the steric hindrance from the bulky substituents may limit this interaction with water. In silico tools can provide initial estimates of LogP and aqueous solubility, offering a starting point for experimental verification.[1][2][3]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5][6][7]
Objective: To determine the equilibrium solubility of N-Benzyl-2-chloro-2-phenylacetamide in a range of pharmaceutically relevant solvents.
Materials:
-
N-Benzyl-2-chloro-2-phenylacetamide (purity >99%)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), pH 1.2
-
Ethanol (95%)
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of N-Benzyl-2-chloro-2-phenylacetamide to a series of glass vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of N-Benzyl-2-chloro-2-phenylacetamide using a validated HPLC-UV method. A calibration curve of the compound in the same solvent system should be prepared for accurate quantification.
-
Data Reporting: Express the solubility as mg/mL or µg/mL.
Expected Data and Presentation
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | Expected low |
| Phosphate Buffer (pH 7.4) | 25 | Expected low |
| Water | 25 | Expected very low |
| Ethanol (95%) | 25 | Expected moderate to high |
| Propylene Glycol | 25 | Expected moderate |
| DMSO | 25 | Expected high |
| Phosphate Buffer (pH 7.4) | 37 | Expected slightly higher than 25°C |
Stability Assessment: Unveiling the Degradation Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8][9][10][11] The presence of the α-chloro amide functional group in N-Benzyl-2-chloro-2-phenylacetamide makes it particularly susceptible to nucleophilic substitution and hydrolysis.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies should aim for a modest level of degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of degradants.[8][10]
Objective: To investigate the intrinsic stability of N-Benzyl-2-chloro-2-phenylacetamide under various stress conditions as mandated by ICH guidelines.[9][12]
General Procedure: Prepare solutions of N-Benzyl-2-chloro-2-phenylacetamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) and subject them to the following conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
3.1.1. Hydrolytic Stability
-
Acidic Conditions: Add 0.1 N HCl to the sample solution. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutral Conditions: Use water as the solvent. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Conditions: Add 0.1 N NaOH to the sample solution. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Basic conditions are often harsher for amides.
3.1.2. Oxidative Stability
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.
3.1.3. Photostability
-
Expose the solid drug substance and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[13][14][15][16] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3.1.4. Thermal Stability (Solid State)
-
Place the solid N-Benzyl-2-chloro-2-phenylacetamide in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period (e.g., 1, 2, 4 weeks).
Analytical Methodology for Stability Studies
A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where N-Benzyl-2-chloro-2-phenylacetamide and its potential degradants have significant absorbance. Photodiode array (PDA) detection is highly recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of degradation products.
Potential Degradation Pathways
Based on the structure of N-Benzyl-2-chloro-2-phenylacetamide, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzylamine and 2-chloro-2-phenylacetic acid. The α-chloro group can also be hydrolyzed to a hydroxyl group, forming N-Benzyl-2-hydroxy-2-phenylacetamide.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by nucleophiles. For example, in aqueous media, this can lead to the formation of the corresponding α-hydroxy amide.
-
Oxidation: The benzyl and phenyl groups could be susceptible to oxidation, potentially leading to the formation of various hydroxylated or carbonylated derivatives.
Data Presentation for Stability Studies
The results of the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities.
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product(s) (Area %) | Total Impurities (%) |
| 0.1 N HCl, 60°C | 24 h | Expected significant degradation | RRT 0.85 | Sum of all impurities |
| 0.1 N NaOH, RT | 8 h | Expected rapid degradation | RRT 0.70, RRT 0.92 | Sum of all impurities |
| 3% H₂O₂, RT | 24 h | Expected moderate degradation | RRT 1.15 | Sum of all impurities |
| Light Exposure | ICH Q1B | Expected some degradation | RRT 1.05 | Sum of all impurities |
| 60°C/75% RH (Solid) | 4 weeks | Expected minimal degradation | RRT 0.85 | Sum of all impurities |
RRT = Relative Retention Time
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Forward Look
This guide has provided a comprehensive, scientifically-grounded framework for the determination of the solubility and stability of N-Benzyl-2-chloro-2-phenylacetamide. By adhering to the detailed protocols within, researchers can generate a robust and reliable data package that is essential for informed decision-making in the drug development process. The elucidation of solubility across various media will guide formulation strategies, while the forced degradation studies will illuminate the intrinsic stability of the molecule, inform on appropriate storage and handling conditions, and provide the foundation for the development of a validated, stability-indicating analytical method. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities.
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Pharma Growth Hub. (2023, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Rondaxe. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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N-Benzyl-2-chloro-2-phenylacetamide and Its Analogs: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive literature review of N-Benzyl-2-chloro-2-phenylacetamide and its analogs, a class of compounds demonstrating significant potential in the fields of neuroscience and agrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area. While direct experimental data for the parent compound, N-Benzyl-2-chloro-2-phenylacetamide, is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to build a predictive framework for its properties and potential applications.
Introduction: The Versatile Chloroacetamide Scaffold
Chloroacetamide derivatives are a well-established class of molecules with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications.[1][2][3] The presence of the reactive α-chloroacetamide moiety allows for covalent interactions with biological targets, a feature that has been exploited in the design of various bioactive compounds. The N-benzyl substitution, in conjunction with a phenyl group on the α-carbon, as seen in N-Benzyl-2-chloro-2-phenylacetamide, creates a chemical scaffold with intriguing possibilities for modulation of the central nervous system and other biological systems.
This guide will delve into the known and putative properties of this class of compounds, with a primary focus on their potential as anticonvulsant and analgesic agents. The structural similarity of some analogs to established drugs like phenytoin suggests a potential mechanism of action involving the modulation of voltage-gated sodium channels.[2] Furthermore, the N-acyl amide linkage is a common motif in endogenous signaling molecules, suggesting that these synthetic compounds may interact with various physiological pathways.[4]
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide and Analogs
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide and its analogs is typically achieved through a straightforward acylation reaction, often following the principles of the Schotten-Baumann reaction.[5][6] This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Pathway
The most common synthetic route involves the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride. The acid chloride can be prepared from 2-chloro-2-phenylacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: General synthetic pathway for N-Benzyl-2-chloro-2-phenylacetamide.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
This protocol is adapted from established methods for the synthesis of related N-substituted acetamides.[1][7]
Materials:
-
2-chloro-2-phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Step 1: Synthesis of 2-chloro-2-phenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-phenylacetic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-2-phenylacetyl chloride is obtained as an oil and can be used in the next step without further purification.
Step 2: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloro-2-phenylacetyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-Benzyl-2-chloro-2-phenylacetamide.
Biological Activities and Therapeutic Potential
While comprehensive biological data for N-Benzyl-2-chloro-2-phenylacetamide is not extensively documented, studies on its structural analogs have revealed a range of promising pharmacological activities.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of N-benzyl acetamide and diphenylacetamide derivatives.[8][9] These compounds have shown efficacy in preclinical models of epilepsy, particularly the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.[10]
Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:
-
N-Benzyl Group: The presence of the N-benzyl group is often crucial for anticonvulsant activity in this class of compounds.
-
Substituents on the Acetamide Moiety: The nature of the substituent at the α-position of the acetamide is a key determinant of potency. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the introduction of a small, heteroatom-containing moiety at the C3 position significantly enhanced anticonvulsant activity.[8]
-
Stereochemistry: The stereochemistry at the α-carbon can have a profound impact on activity. In one study, the (R)-stereoisomer of an N-benzyl-2-acetamido-3-methoxypropionamide derivative was found to be significantly more potent than the (S)-stereoisomer.[8]
Table 1: Anticonvulsant Activity of Selected N-Benzyl Acetamide Analogs
| Compound ID | Structure | MES ED₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (R)-18 | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 | 6.0 | [8] |
| (S)-18 | (S)-N-benzyl-2-acetamido-3-methoxypropionamide | >100 | - | [8] |
| 19 | N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | - | [8] |
| Phenytoin | (Reference Drug) | 6.5 | - | [8] |
Note: Data is for structurally related analogs and serves as a predictive reference.
Analgesic Activity
Derivatives of chloroacetamide and N-benzyl amides have also been investigated for their analgesic properties.[4][11] The mechanism of action is hypothesized to involve the modulation of pain pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or interaction with other targets in the nervous system.[12]
Experimental Evaluation of Analgesic Activity:
The hot plate test is a common preclinical model used to assess centrally mediated analgesic activity.[11][13] This test measures the latency of a thermal nociceptive response in rodents.
Herbicidal Activity
Chloroacetamide herbicides are widely used in agriculture for weed control.[1][2][3] The herbicidal activity of these compounds is related to their ability to act as alkylating agents.[1] Structure-activity relationship studies have shown that factors such as lipophilicity and the nature of the N-substituents significantly influence their efficacy.[3] While the primary focus of this guide is on therapeutic applications, the potential herbicidal properties of N-Benzyl-2-chloro-2-phenylacetamide and its analogs should not be overlooked.
Putative Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of N-Benzyl-2-chloro-2-phenylacetamide are yet to be fully elucidated. However, based on the activities of structurally similar compounds, two primary mechanisms are proposed for its potential anticonvulsant and analgesic effects.
Modulation of Voltage-Gated Sodium Channels
The structural resemblance of diphenylacetamide derivatives to the established anticonvulsant phenytoin suggests that these compounds may act as blockers of voltage-gated sodium channels (VGSCs).[2] By blocking these channels, the compounds could reduce the sustained high-frequency firing of neurons that is characteristic of seizure activity.[14]
Caption: Putative mechanism of action via voltage-gated sodium channel modulation.
NMDA Receptor Antagonism
An alternative or complementary mechanism could involve the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2] NMDA receptors are ionotropic glutamate receptors that play a critical role in excitatory neurotransmission. Antagonism of these receptors would also lead to a decrease in neuronal excitability, contributing to an anticonvulsant effect.
Key Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for the key in vivo and in vitro assays relevant to the investigation of N-Benzyl-2-chloro-2-phenylacetamide and its analogs.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
Objective: To assess the ability of a test compound to prevent the spread of seizures.[10]
Animals: Male albino mice (e.g., CF-1 strain), 20-25 g.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Reference anticonvulsant drug (e.g., Phenytoin).
-
Electroshock apparatus with corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of topical anesthetic to the corneas of each mouse.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protected animals in each group. The ED₅₀ (median effective dose) can be determined using probit analysis.
In Vivo Analgesic Screening: Hot Plate Test
Objective: To evaluate the central analgesic activity of a test compound.[12][13]
Animals: Male albino mice, 20-25 g.
Materials:
-
Test compound formulated in a suitable vehicle.
-
Reference analgesic drug (e.g., Morphine).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Procedure:
-
Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the reaction latency.
-
An increase in the reaction latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
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Reactivity of the alpha-chloro group in N-Benzyl-2-chloro-2-phenylacetamide
An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Group in N-Benzyl-2-chloro-2-phenylacetamide
Abstract
N-Benzyl-2-chloro-2-phenylacetamide is a bifunctional molecule of significant interest in synthetic organic chemistry. Its strategic importance lies in the reactive α-chloro group, which serves as a versatile electrophilic site for the introduction of diverse functionalities. This guide provides a comprehensive technical overview of the core reactivity principles governing this chloroamide. We will delve into the mechanistic underpinnings of its primary reaction pathways, including nucleophilic substitution and N-acyliminium ion formation, supported by field-proven insights and experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable chemical scaffold.
Introduction: Structural Features and Synthetic Potential
N-Benzyl-2-chloro-2-phenylacetamide possesses a unique structural architecture that dictates its chemical behavior. The molecule features a central acetamide core, substituted with a benzyl group on the nitrogen atom and both a phenyl and a chlorine atom on the alpha-carbon (α-carbon).
The key to its synthetic utility is the α-chloro group. The electrophilicity of the α-carbon is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom, making it highly susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity allows for the facile displacement of the chloride leaving group, establishing it as a valuable precursor for creating more complex molecular architectures, particularly in the field of medicinal chemistry.[1][2]
This guide will explore the causality behind its reactivity, detail self-validating experimental designs, and provide a framework for predicting its behavior under various reaction conditions.
Core Principles of Reactivity
The reactivity of the α-chloro group in N-Benzyl-2-chloro-2-phenylacetamide is governed by a confluence of electronic and steric factors.
-
Electrophilicity of the α-Carbon: The primary driver of reactivity is the electrophilic nature of the carbon atom bonded to the chlorine. This is a result of two main electronic influences:
-
Inductive Effect: The electronegative chlorine atom and the carbonyl oxygen pull electron density away from the α-carbon, creating a partial positive charge (δ+).
-
Resonance Effect: While the amide nitrogen donates electron density to the carbonyl, reducing its overall electrophilicity compared to a ketone, the carbonyl group itself remains a powerful electron-withdrawing group with respect to the α-position.[3]
-
-
Chloride as a Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which facilitates nucleophilic substitution reactions.
-
Influence of the Phenyl and Benzyl Groups:
-
The α-phenyl group can stabilize an adjacent positive charge through resonance, which may favor pathways with carbocationic character (e.g., SN1-like or N-acyliminium ion formation) under certain conditions.
-
The bulky N-benzyl and α-phenyl groups can introduce steric hindrance, which may influence the rate and mechanism of nucleophilic attack.
-
Major Reaction Pathways
Bimolecular Nucleophilic Substitution (SN2)
The most prevalent reaction pathway for N-Benzyl-2-chloro-2-phenylacetamide and its analogs is the bimolecular nucleophilic substitution (SN2) reaction.[2][4] In this mechanism, a nucleophile directly attacks the electrophilic α-carbon, leading to the displacement of the chloride ion in a single, concerted step.
This pathway allows for the introduction of a wide variety of functional groups, making it a cornerstone of its synthetic utility.[1]
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields α-amino amides, which are prevalent scaffolds in medicinal chemistry.[2][4]
-
Thiols (R-SH): Forms α-thio amides.
-
Azide (N₃⁻): Produces α-azido amides, which are versatile intermediates for synthesizing amino ketones or heterocycles.[5]
-
Cyanide (CN⁻): Yields α-cyano amides (α-amido nitriles).[5]
N-Acyliminium Ion Formation and Trapping
Under acidic or Lewis acidic conditions, α-chloroamides can generate highly reactive N-acyliminium ion intermediates.[6] These species are significantly more electrophilic than the parent chloroamide.[6] The formation of this intermediate opens up reaction pathways with a broader range of weaker nucleophiles that might not react under standard SN2 conditions.[6]
The N-acyliminium ion is generated in situ and immediately trapped by a nucleophile present in the reaction mixture. This pathway is particularly important for intramolecular reactions (cyclizations) to form heterocyclic systems.[6][7]
Darzens-Type Condensation
While more commonly associated with α-halo esters and ketones, α-halo amides can participate in Darzens reactions.[8] This reaction involves the deprotonation of the α-carbon with a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then attacks a carbonyl compound (an aldehyde or ketone), followed by an intramolecular SN2 displacement of the chloride to form an α,β-epoxy amide (a glycidic amide).[8]
Experimental Protocols and Data
The trustworthiness of a synthetic procedure relies on a well-defined, reproducible protocol. Below is a generalized, self-validating workflow for a typical SN2 reaction, followed by a table summarizing representative reaction conditions.
General Experimental Workflow for SN2 Reaction
This workflow outlines the key stages from reaction setup to product isolation, ensuring checkpoints for validation.
Protocol: Synthesis of N-Benzyl-2-phenyl-2-(piperidin-1-yl)acetamide
This protocol is a representative example of an SN2 reaction with an amine nucleophile, adapted from general procedures for α-chloroacetamides.[2][4]
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (ACN, 20 mL/mmol) as the solvent.
-
Addition of Nucleophile: Add piperidine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 7:3 mixture of hexanes and ethyl acetate. The disappearance of the starting chloroacetamide spot indicates completion.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate.
-
Analysis: Combine the pure fractions, concentrate in vacuo, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Table of Representative SN2 Reactions
The following table summarizes various reaction conditions for the nucleophilic substitution on analogous α-chloroacetamides, providing a predictive framework for N-Benzyl-2-chloro-2-phenylacetamide.
| Nucleophile (Eq.) | Base (Eq.) | Solvent | Temp. (°C) | Time (h) | Product Type | Reference(s) |
| Aniline (1.1) | NaHCO₃ (2.0) | DMF | 80 | 5 | α-(Arylamino)amide | [4] |
| Sodium Azide (1.5) | - | DMSO | 25 | 12 | α-Azidoamide | [5] |
| Thiophenol (1.1) | K₂CO₃ (1.5) | ACN | 60 | 3 | α-(Arylthio)amide | [9] |
| Piperazine (2.5) | K₂CO₃ (3.0) | Toluene | 110 | 8 | α-(Piperazinyl)amide | [10] |
| Sodium Cyanide (1.2) | - | DMSO | 60 | 6 | α-Cyanoamide | [5] |
Conclusion
N-Benzyl-2-chloro-2-phenylacetamide is a synthetically powerful intermediate due to the pronounced electrophilicity of its α-carbon. The reactivity of the α-chloro group is primarily exploited through bimolecular nucleophilic substitution (SN2) reactions, which allow for the straightforward introduction of a vast array of nitrogen, sulfur, and carbon-based nucleophiles. Furthermore, the potential for forming highly reactive N-acyliminium ions under Lewis acidic conditions expands its synthetic scope to include reactions with weaker nucleophiles and complex cyclizations. A thorough understanding of these competing and complementary pathways, as detailed in this guide, empowers researchers to rationally design synthetic routes and effectively harness the full potential of this versatile chemical building block.
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MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Available from: [Link]
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NIH. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E. 2017. Available from: [Link]
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The Strategic Utility of N-Benzyl-2-chloro-2-phenylacetamide in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-haloacetamides have emerged as a class of exceptionally versatile intermediates.[1] This guide focuses on a particularly valuable member of this family: N-Benzyl-2-chloro-2-phenylacetamide . Its unique structural features—a reactive α-chloro group activated by an adjacent carbonyl, and sterically significant benzyl and phenyl substituents—make it a powerful tool for forging new carbon-carbon and carbon-nitrogen bonds, particularly in the synthesis of novel heterocyclic compounds of medicinal interest.
This document serves as a technical guide for researchers, providing a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of N-Benzyl-2-chloro-2-phenylacetamide. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity, thereby offering a complete framework for its effective utilization in the laboratory.
Core Attributes and Physicochemical Properties
The reactivity and utility of N-Benzyl-2-chloro-2-phenylacetamide are direct consequences of its molecular structure. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and facilitating the displacement of the chlorine atom.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 27946-19-6 | [2] |
| Molecular Formula | C₁₅H₁₄ClNO | [2] |
| Molecular Weight | 259.73 g/mol | [2] |
| Melting Point | 96-97 °C | [2] |
| Appearance | White to off-white solid | |
| Predicted LogP | 2.58 | [2] |
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide: A Robust Protocol
The most direct and common method for synthesizing N-Benzyl-2-chloro-2-phenylacetamide is the N-acylation of benzylamine with 2-chloro-2-phenylacetyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl group.
Reaction Scheme:
Caption: General synthesis of N-Benzyl-2-chloro-2-phenylacetamide.
Detailed Experimental Protocol (Putative)
Materials:
-
2-Chloro-2-phenylacetyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 2-chloro-2-phenylacetyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-Benzyl-2-chloro-2-phenylacetamide as a white to off-white solid.
Application as a Building Block: The Staudinger [2+2] Cycloaddition
A primary application of N-Benzyl-2-chloro-2-phenylacetamide is as a precursor to β-lactams (2-azetidinones) via the Staudinger cycloaddition.[5] This reaction involves the [2+2] cycloaddition of a ketene, generated in situ from the α-chloroacetamide, and an imine.[6] The resulting 1-benzyl-3-chloro-4-phenyl-azetidin-2-one core is a valuable scaffold in medicinal chemistry, notably in the development of antibiotics.
Mechanism of the Staudinger Cycloaddition:
The reaction proceeds in two key stages:
-
Ketene Formation: In the presence of a non-nucleophilic base, such as triethylamine, N-Benzyl-2-chloro-2-phenylacetamide undergoes dehydrochlorination to form a highly reactive ketene intermediate.
-
[2+2] Cycloaddition: The ketene then reacts with an imine (Schiff base) in a concerted or stepwise [2+2] cycloaddition to form the four-membered β-lactam ring. The reaction typically favors the formation of the cis-diastereomer.[7][8]
Caption: Mechanism of the Staudinger β-Lactam Synthesis.
Exemplary Protocol: Synthesis of a 1,3,4-Trisubstituted 2-Azetidinone
The following protocol illustrates the use of an α-chloroacetamide in a Staudinger reaction to synthesize a complex β-lactam. This procedure, adapted from a similar synthesis, demonstrates the general conditions required.[9]
Materials:
-
N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq)
-
Appropriate Schiff base (Imine) (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous 1,4-Dioxane
-
Anhydrous N,N-Dimethylformamide (DMF) for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Schiff base (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reactants: To this solution, add N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq) followed by triethylamine (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as DMF or an ethanol/water mixture, to yield the pure β-lactam derivative.
Further Synthetic Potential: Nucleophilic Substitution Reactions
Beyond its use in cycloadditions, the α-chloro group of N-Benzyl-2-chloro-2-phenylacetamide provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the α-position, making it a versatile precursor for a wide range of molecular scaffolds.
Workflow for Nucleophilic Substitution:
Caption: Versatility in Nucleophilic Substitution Reactions.
These substitution reactions typically proceed via an Sɴ2 mechanism, leading to inversion of stereochemistry if the α-carbon is chiral. The choice of base and solvent is critical to prevent side reactions, such as elimination.
Conclusion and Future Outlook
N-Benzyl-2-chloro-2-phenylacetamide stands out as a building block of significant strategic value in organic synthesis. Its straightforward preparation, coupled with the dual reactivity of the α-chloro and amide functionalities, provides chemists with a reliable platform for constructing complex molecules, particularly nitrogen-containing heterocycles like β-lactams. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent. As the demand for novel therapeutic agents and complex organic materials continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase, ensuring that N-Benzyl-2-chloro-2-phenylacetamide remains a relevant and powerful tool in the synthetic chemist's arsenal.
References
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Wikipedia. (2023). Staudinger reaction. Wikipedia. Retrieved from [Link]
- Kumar, M. M. J., et al. (2010). Synthesis and Characterization of Novel N-Substituted-3-chloro-2- Azetidinones as Potential Anticonvulsant Agents. Rasayan Journal of Chemistry, 3(4), 695-700.
- Raines, R. T., et al. (2003). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 125(46), 14022–14023.
- Said, M. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic Chemistry, 114, 105072.
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Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. Retrieved from [Link]
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Raines, R. T., et al. (2003). Reaction mechanism and kinetics of the traceless Staudinger ligation. PubMed, National Institutes of Health. Retrieved from [Link]
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ChemSynthesis. (2024). 1-benzyl-3,3-dimethyl-4-phenyl-2-azetidinone. ChemSynthesis. Retrieved from [Link]
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AccelaChemBio. (n.d.). 27946-19-6,N-benzyl-2-chloro-2-phenylacetamide. AccelaChemBio. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. PubChem. Retrieved from [Link]
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PubMed. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Nucleophilic Substitution of N-Benzyl-2-chloro-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the nucleophilic substitution of N-Benzyl-2-chloro-2-phenylacetamide, a versatile electrophile and valuable building block in organic synthesis. The presence of a reactive carbon-chlorine bond alpha to a carbonyl group makes this compound highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups.[1] The resulting N-benzyl-2-substituted-2-phenylacetamide derivatives are of significant interest in medicinal chemistry, with analogs being explored for various biological activities, including their potential as anticancer and antidepressant agents.[2][3][4]
This document offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides visual aids to illustrate the reaction mechanism and workflow.
Mechanistic Overview: The S\N2 Pathway
The primary reaction pathway for the nucleophilic substitution of N-Benzyl-2-chloro-2-phenylacetamide is a bimolecular nucleophilic substitution (S\N2) mechanism.[5] The electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it a prime target for nucleophiles.[1] The reaction proceeds via a backside attack by the nucleophile on the α-carbon, leading to a pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. This concerted mechanism results in an inversion of stereochemistry at the α-carbon if it is a chiral center.
Caption: Generalized S\N2 mechanism for the nucleophilic substitution of N-Benzyl-2-chloro-2-phenylacetamide.
Experimental Protocol: Synthesis of N-Benzyl-2-phenyl-2-(piperidin-1-yl)acetamide
This protocol details the reaction of N-Benzyl-2-chloro-2-phenylacetamide with piperidine as a representative amine nucleophile.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| N-Benzyl-2-chloro-2-phenylacetamide | 259.73 | 1.0 | 2.60 g (10.0 mmol) |
| Piperidine | 85.15 | 1.2 | 1.02 g (1.21 mL, 12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15.0 mmol) |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
| Silica Gel (for column chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate | - | - | For elution |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Benzyl-2-chloro-2-phenylacetamide (2.60 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetonitrile (50 mL).
-
Rationale: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and will not interfere with the nucleophilic substitution. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the products.
-
-
Addition of Nucleophile: While stirring the suspension at room temperature, add piperidine (1.21 mL, 12.0 mmol) dropwise to the reaction mixture.
-
Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.
-
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Rationale: Heating the reaction increases the rate of reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Rationale: This step separates the organic product from the inorganic salts and other aqueous-soluble impurities.
-
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Rationale: Washing with sodium bicarbonate removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield the pure N-Benzyl-2-phenyl-2-(piperidin-1-yl)acetamide.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of N-Benzyl-2-phenyl-2-(piperidin-1-yl)acetamide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature | Extend the reaction time or increase the temperature slightly. Ensure efficient stirring. |
| Deactivated nucleophile | Use a fresh bottle of the nucleophile. | |
| Low yield | Inefficient extraction or purification | Perform additional extractions of the aqueous layer. Optimize the solvent system for column chromatography. |
| Side reactions | Consider using a non-nucleophilic base if elimination is a competing pathway. | |
| Presence of multiple spots on TLC | Impure starting material or side product formation | Purify the starting material before use. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
Conclusion
The protocol described provides a reliable method for the nucleophilic substitution of N-Benzyl-2-chloro-2-phenylacetamide. This reaction serves as a gateway to a diverse range of N-benzyl-2-substituted-2-phenylacetamide derivatives, which are valuable scaffolds in the field of drug discovery.[6][7] The versatility of this reaction allows for the introduction of various nucleophiles, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging N-Benzyl-2-chloro-2-phenylacetamide in Modern Heterocyclic Synthesis
Introduction: The Strategic Advantage of α-Haloamides in Heterocyclic Chemistry
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is a paramount objective, particularly within drug discovery and materials science. N-Benzyl-2-chloro-2-phenylacetamide emerges as a highly versatile and powerful building block in this endeavor. Its strategic utility is rooted in the juxtaposition of three key functional elements:
-
The Electrophilic α-Carbon: The chlorine atom situated alpha to the carbonyl group activates this position for nucleophilic attack, serving as an excellent leaving group. This feature is the primary driver for its role in cyclization reactions.
-
The Amide Moiety: The amide functionality can act as a nucleophile or participate in cyclization cascades, providing a convergent point for ring formation. Its conformational rigidity and hydrogen bonding capabilities also influence the stereochemical outcome of reactions.
-
The Phenyl and Benzyl Groups: These bulky aromatic substituents provide steric influence, directing the approach of reagents and potentially controlling regioselectivity. They also offer sites for further functionalization to modulate the physicochemical properties of the final heterocyclic product.
This guide provides an in-depth exploration of the synthetic applications of N-Benzyl-2-chloro-2-phenylacetamide, detailing mechanistically-driven protocols for the construction of valuable heterocyclic systems. The methodologies presented are designed to be robust and adaptable, providing researchers with a solid foundation for innovation.
Part 1: Synthesis of Thiazole Derivatives via Biomimetic Condensation
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, including the vitamin Thiamine. The Hantzsch thiazole synthesis is a classic and reliable method for its construction. By employing N-Benzyl-2-chloro-2-phenylacetamide, we can access highly substituted 4-aminothiazole derivatives, which are valuable intermediates for further chemical exploration. The reaction proceeds through a tandem SN2 substitution followed by an intramolecular cyclization and dehydration.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom of a thiourea derivative on the electrophilic α-carbon of N-Benzyl-2-chloro-2-phenylacetamide. This forms a covalent intermediate. The subsequent step involves an intramolecular cyclization where the nitrogen of the thiourea attacks the amide carbonyl. This is followed by dehydration to yield the aromatic thiazole ring. The choice of a mild base is crucial to facilitate the final proton transfers without promoting unwanted side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-aminothiazole derivatives.
Detailed Protocol: Synthesis of N-Benzyl-4-amino-5-phenyl-2-substituted-thiazole
This protocol is adapted from the general principles of reacting α-halo carbonyl compounds with thioamides.[1][2]
Materials:
-
N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq)
-
Substituted Thiourea (e.g., Thiourea, N-methylthiourea) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Benzyl-2-chloro-2-phenylacetamide (e.g., 2.59 g, 10 mmol).
-
Add the substituted thiourea (11 mmol) and sodium bicarbonate (1.68 g, 20 mmol).
-
Add 40 mL of anhydrous ethanol to the flask.
-
Stir the suspension and heat it to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting chloroacetamide spot indicates completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with gentle stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum at 50 °C for 12 hours.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Data Summary Table
| Thiourea Derivative | Product | Typical Yield (%) | Melting Point (°C) |
| Thiourea | 2-Amino-N-benzyl-4-phenylthiazole-5-carboxamide | 75-85 | 188-191 |
| N-Methylthiourea | N-Benzyl-2-(methylamino)-4-phenylthiazole-5-carboxamide | 70-80 | 165-168 |
Part 2: Synthesis of β-Lactam Scaffolds via Staudinger Cycloaddition
The β-lactam ring is the core structural motif of the penicillin and cephalosporin families of antibiotics. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, provides a powerful method for constructing this strained four-membered ring. N-Benzyl-2-chloro-2-phenylacetamide can be ingeniously utilized as a ketene precursor for this transformation.
Mechanistic Rationale
The reaction begins with the formation of an imine in situ from the condensation of an aldehyde and a primary amine. In a separate, but concurrent, process, the N-Benzyl-2-chloro-2-phenylacetamide is treated with a non-nucleophilic base, such as triethylamine. The base abstracts the acidic α-proton, and subsequent elimination of the chloride ion generates a highly reactive ketene intermediate. This ketene then undergoes a concerted [2+2] cycloaddition with the imine to form the β-lactam ring. The stereochemical outcome is often influenced by the substituents on both the imine and the ketene.
Reaction Pathway Diagram
Caption: Staudinger synthesis of β-lactams from the chloroacetamide.
Detailed Protocol: Synthesis of a 1,3,4-Trisubstituted β-Lactam
This protocol is based on established procedures for the Staudinger cycloaddition.[2]
Materials:
-
N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried 250 mL two-neck round-bottom flask under a nitrogen atmosphere, dissolve the aromatic aldehyde (e.g., 1.06 g, 10 mmol) and the primary amine (e.g., 0.93 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the Schiff base (imine).
-
In a separate flask, dissolve N-Benzyl-2-chloro-2-phenylacetamide (2.59 g, 10 mmol) in 50 mL of anhydrous DCM.
-
Cool the imine solution to 0 °C using an ice bath.
-
Add the triethylamine (2.1 mL, 15 mmol) to the cooled imine solution.
-
Using a dropping funnel, add the solution of N-Benzyl-2-chloro-2-phenylacetamide dropwise to the imine solution over a period of 1 hour with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1M HCl, followed by 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Part 3: Synthesis of Oxazole Derivatives
Oxazoles are another important class of heterocycles with applications in medicinal chemistry and as fluorescent dyes. N-Benzyl-2-chloro-2-phenylacetamide can serve as a precursor for the synthesis of 2,4-disubstituted oxazoles through a cyclization-elimination sequence. This approach leverages the inherent reactivity of the α-chloroamide functionality.
Mechanistic Considerations
This transformation is envisioned to proceed via initial conversion of the amide oxygen to a more nucleophilic species, or by reaction with a suitable binucleophile. A plausible route involves the reaction with a dehydrating agent like phosphorus oxychloride (POCl₃), which activates the amide carbonyl for intramolecular cyclization by the amide nitrogen, followed by elimination to form the oxazole ring. This is a variation of the Robinson-Gabriel synthesis.
Detailed Protocol: Synthesis of 2-Benzyl-4-phenyl-oxazole
This protocol is a conceptual adaptation of known oxazole syntheses from α-acylamino ketones, with the chloro-amide serving as a masked equivalent.
Materials:
-
N-Benzyl-2-chloro-2-phenylacetamide (1.0 eq)
-
Phosphorus pentoxide (P₂O₅) (2.0 eq)
-
Phosphorus oxychloride (POCl₃) as solvent and reagent
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, place N-Benzyl-2-chloro-2-phenylacetamide (2.59 g, 10 mmol).
-
Carefully add phosphorus pentoxide (2.84 g, 20 mmol).
-
Slowly add phosphorus oxychloride (15 mL) to the flask.
-
Heat the mixture to 100 °C with stirring for 3-4 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be done with extreme caution.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
N-Benzyl-2-chloro-2-phenylacetamide is a readily accessible and highly effective reagent for the synthesis of diverse heterocyclic systems. The protocols detailed herein for thiazoles, β-lactams, and oxazoles represent only a fraction of its potential applications. The inherent electrophilicity of the α-carbon, combined with the participatory nature of the amide group, provides a rich platform for chemical innovation. Future research may explore its use in multicomponent reactions, the synthesis of other N-containing heterocycles like imidazoles or pyrazines, and its application in asymmetric catalysis to generate enantioenriched heterocyclic products. The continued exploration of this versatile building block will undoubtedly lead to the discovery of novel molecular architectures with significant potential in science and medicine.
References
-
ResearchGate. (2022). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]
-
PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available at: [Link]
Sources
Application Notes and Protocols for N-Benzyl-2-chloro-2-phenylacetamide in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the potential applications of N-Benzyl-2-chloro-2-phenylacetamide in the field of medicinal chemistry. While direct and extensive research on this specific molecule is nascent, this guide synthesizes data from structurally analogous compounds to propose potential therapeutic applications and provides detailed, field-proven protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related chemical scaffolds. All proposed protocols are designed as self-validating systems and are grounded in established scientific principles, supported by authoritative references.
Introduction and Current Landscape
N-Benzyl-2-chloro-2-phenylacetamide is an organic compound featuring a central acetamide scaffold with benzyl and chloro-phenyl substitutions. While this specific molecule is noted as an intermediate in organic synthesis and has been mentioned in the context of insecticides and antibacterial agents, a comprehensive body of research detailing its medicinal chemistry applications is not yet established[1]. However, the broader class of N-substituted acetamides and phenylacetamides has garnered significant interest in drug discovery, exhibiting a wide range of biological activities.
Structurally related compounds have shown promise as:
-
Antimicrobial Agents: Various 2-chloro-N-alkyl/aryl acetamide derivatives have demonstrated excellent antibacterial and antifungal activity[2][3].
-
Anticonvulsants: N-benzyl phenylacetamide derivatives are of significant interest in the investigation of anticonvulsant agents[4].
-
Analgesic and Anti-inflammatory Agents: Some acetamide derivatives are proposed to interact with cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways[5].
-
Antidepressant Agents: Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents, with some acting as monoamine oxidase (MAO) inhibitors[6].
-
Anticancer Agents: Sulfonamide-based N-phenylacetamide conjugates have been investigated as carbonic anhydrase inhibitors with antiproliferative activity[7].
Given the activities of these analogous compounds, N-Benzyl-2-chloro-2-phenylacetamide presents as a promising scaffold for further investigation in these therapeutic areas. The presence of the chloro-phenyl group can enhance lipophilicity, potentially improving cell membrane permeability, a crucial factor for drug efficacy[3]. This guide will, therefore, focus on providing robust protocols to enable the scientific community to explore these potential applications.
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide can be achieved through a standard nucleophilic acyl substitution reaction. The following protocol is based on well-established methods for amide bond formation from an amine and an acyl chloride[6][8].
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Benzyl-2-chloro-2-phenylacetamide.
Detailed Synthesis Protocol
Objective: To synthesize N-Benzyl-2-chloro-2-phenylacetamide from benzylamine and 2-chloro-2-phenylacetyl chloride.
Materials:
-
Benzylamine (≥99%)
-
2-Chloro-2-phenylacetyl chloride (≥98%)
-
Triethylamine (Et3N) (≥99.5%, distilled)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride. DCM is an excellent aprotic solvent that will not react with the starting materials.
-
-
Addition of Base: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq.) dropwise.
-
Rationale: Triethylamine acts as a base to neutralize the HCl gas that is formed as a byproduct of the reaction. This prevents the protonation of the starting benzylamine, which would render it non-nucleophilic. Cooling the reaction mixture controls the exothermic reaction.
-
-
Addition of Acyl Chloride: In a separate flask, dissolve 2-chloro-2-phenylacetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred benzylamine solution at 0°C over 30 minutes.
-
Rationale: Slow, dropwise addition helps to control the reaction rate and temperature, minimizing side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.
-
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Rationale: The HCl wash removes any unreacted triethylamine and its hydrochloride salt.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Rationale: The NaHCO3 wash removes any remaining acidic impurities. The brine wash removes any residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Rationale: MgSO4 is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the volatile DCM solvent.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Rationale: Recrystallization is effective for obtaining highly pure crystalline solids. Column chromatography is a more general method for purifying a wider range of compounds.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Proposed Biological Evaluation Protocols
The following protocols are proposed as starting points for investigating the medicinal chemistry applications of N-Benzyl-2-chloro-2-phenylacetamide based on the known activities of its structural analogs.
Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of N-Benzyl-2-chloro-2-phenylacetamide against a panel of pathogenic bacteria and fungi.
Workflow Diagram:
Caption: Hypothetical mechanism of action via MAO inhibition.
This pathway suggests that N-Benzyl-2-chloro-2-phenylacetamide could inhibit MAO, leading to a decrease in the breakdown of monoamine neurotransmitters and an increase in their concentration in the synaptic cleft. This would result in enhanced neurotransmission, which is a known therapeutic strategy for depression.[6] This hypothesis requires experimental validation through in vitro enzyme inhibition assays and in vivo neurochemical studies.
Data Presentation
All quantitative data generated from the proposed protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Example of MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| N-Benzyl-2-chloro-2-phenylacetamide | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Table 2: Example of MES Test Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | N | Protected Animals | % Protection |
| Vehicle Control | - | 8 | ||
| N-Benzyl-2-chloro-2-phenylacetamide | 30 | 8 | ||
| N-Benzyl-2-chloro-2-phenylacetamide | 100 | 8 | ||
| N-Benzyl-2-chloro-2-phenylacetamide | 300 | 8 | ||
| Positive Control (e.g., Phenytoin) | 25 | 8 |
Conclusion
While N-Benzyl-2-chloro-2-phenylacetamide remains a relatively unexplored molecule in medicinal chemistry, its structural similarity to compounds with established biological activities makes it a compelling candidate for further investigation. The protocols and potential applications outlined in this guide provide a robust framework for initiating research into its therapeutic potential. It is imperative that all proposed experiments are conducted with scientific rigor, including appropriate controls and thorough characterization of the synthesized compound. The scientific community is encouraged to build upon this foundational guide to unlock the potential of this promising chemical scaffold.
References
-
Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
2-Chloro-N-benzylacetamide. ChemBK. [Link]
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
-
Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. [Link]
-
Phenylacetamide. Organic Syntheses Procedure. [Link]
-
CAS No : 13156-95-1 | Product Name : 2-Chloro-N-phenethylacetamide. Pharmaffiliates. [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Step-by-Step Guide to the N-Alkylation Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide, a substituted amide of potential interest to researchers in medicinal chemistry and organic synthesis. The guide is designed for an audience of chemists and drug development professionals, offering a detailed walkthrough from precursor preparation to the final N-alkylation step. The synthesis begins with the formation of the precursor, 2-chloro-2-phenylacetamide, via the amidation of 2-chloro-2-phenylacetyl chloride. The subsequent core step involves the N-alkylation of this precursor with benzyl bromide under basic conditions. This document emphasizes the underlying chemical principles, provides robust, step-by-step experimental procedures, and includes critical safety, purification, and troubleshooting information to ensure reliable and safe execution.
Introduction and Scientific Background
Amide synthesis is a cornerstone of modern organic and medicinal chemistry. The N-alkylation of primary and secondary amides is a fundamental transformation that introduces structural complexity and allows for the fine-tuning of a molecule's physicochemical properties. The target molecule, N-Benzyl-2-chloro-2-phenylacetamide, incorporates a chiral center at the α-carbon and a benzyl group on the amide nitrogen, making it a useful scaffold for further synthetic manipulations.
The synthetic strategy detailed herein is a classic two-step process:
-
Amidation: Formation of the primary amide, 2-chloro-2-phenylacetamide, from its corresponding acid chloride. This reaction proceeds via nucleophilic acyl substitution.[1]
-
N-Alkylation: Introduction of the benzyl group onto the amide nitrogen. This step relies on the deprotonation of the amide N-H proton to form a nucleophilic amide anion, which then displaces a halide from an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
Understanding the causality of each step is crucial. A base is required in the N-alkylation step to generate the amide anion, as the neutral amide is not sufficiently nucleophilic to react with the alkyl halide. The choice of a strong, non-nucleophilic base and an aprotic solvent is critical to favor the desired N-alkylation over competing side reactions.
Reaction Scheme & Mechanism
Overall Synthesis:
(Self-generated image, not from a search result)
Part A: Synthesis of 2-chloro-2-phenylacetamide
Part B: N-Alkylation to N-Benzyl-2-chloro-2-phenylacetamide
Mechanism of N-Alkylation:
The N-alkylation proceeds through a two-step SN2 mechanism. First, a base abstracts the acidic proton from the primary amide to form a resonance-stabilized amide anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide and displacing the bromide leaving group.
Caption: Mechanism of base-mediated N-alkylation.
Materials, Reagents, and Instrumentation
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-2-phenylacetyl chloride | ≥90% | Major Chemical Supplier | Corrosive, moisture-sensitive.[4] |
| Ammonium Hydroxide | 28-30% Solution | ACS Reagent | Use in a well-ventilated fume hood. |
| Benzyl Bromide | ≥98% | Major Chemical Supplier | Lachrymator and toxic . Handle with extreme care.[5][6] |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | ACS Reagent | Caustic. Powder finely before use. |
| Dichloromethane (DCM) | Anhydrous | ACS Reagent | |
| Toluene | Anhydrous | ACS Reagent | |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Laboratory Grade | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Laboratory Grade | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Major Chemical Supplier |
Instrumentation
-
Magnetic stirrers with heating capabilities
-
Round-bottom flasks and standard glassware with ground glass joints
-
Reflux condenser and nitrogen/argon inlet adapter
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) chamber
-
Glass column for chromatography
-
Melting point apparatus
-
Analytical balance
Experimental Protocols
Workflow Overview
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]
Application Notes and Protocols: N-Benzyl-2-chloro-2-phenylacetamide as a Versatile Scaffold for the Synthesis of Potential Antimicrobial Agents
Introduction: The Strategic Importance of α-Haloacetamides in Drug Discovery
Alpha-haloacetamides are a class of highly reactive and versatile chemical intermediates that serve as powerful building blocks in modern medicinal chemistry.[1] Their significance is rooted in the presence of a reactive carbon-halogen bond positioned alpha to a carbonyl group, rendering them excellent electrophiles for a wide range of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures, particularly aza-heterocycles of significant biological interest.[1]
Among these scaffolds, N-Benzyl-2-chloro-2-phenylacetamide (Structure 1) emerges as a particularly valuable precursor. It combines the reactive α-chloro group with lipophilic phenyl and benzyl moieties, features often associated with enhanced membrane permeability and interaction with biological targets. This application note provides a comprehensive guide for researchers, detailing the synthesis of this core scaffold and its subsequent use in generating novel derivatives for antimicrobial screening. We will explore the causality behind the synthetic strategies, provide detailed, self-validating protocols, and outline methods for biological evaluation.
Part 1: Synthesis of the Core Scaffold: N-Benzyl-2-chloro-2-phenylacetamide
The most direct and efficient method for synthesizing the target scaffold is the nucleophilic acyl substitution between benzylamine and 2-chloro-2-phenylacetyl chloride. This reaction is a classic example of amide bond formation.
Causality of the Synthetic Approach:
-
Activation of the Carboxylic Acid: 2-Chloro-2-phenylacetic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This step is crucial as the hydroxyl group of a carboxylic acid is a poor leaving group, whereas the chloride ion is an excellent leaving group, facilitating the subsequent nucleophilic attack.
-
Nucleophilic Attack: Benzylamine, a primary amine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride.
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize this acid.[3] This is critical because if left unneutralized, the HCl would protonate the benzylamine starting material, rendering it non-nucleophilic and halting the reaction.
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for N-Benzyl-2-chloro-2-phenylacetamide.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Purpose |
| 2-Chloro-2-phenylacetic acid | 170.59 | 1.71 g (10 mmol, 1.0 eq) | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 | 0.87 mL (12 mmol, 1.2 eq) | Chlorinating Agent |
| Benzylamine | 107.15 | 1.09 mL (10 mmol, 1.0 eq) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.09 mL (15 mmol, 1.5 eq) | HCl Scavenger |
| Dichloromethane (DCM), Anhydrous | - | ~100 mL | Solvent |
| Hydrochloric Acid (1 M aq.) | - | As needed | Workup (removes excess TEA/amine) |
| Sodium Bicarbonate (Sat. aq.) | - | As needed | Workup (neutralizes excess acid) |
| Brine (Sat. NaCl aq.) | - | As needed | Workup (reduces aqueous solubility) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying Agent |
Step-by-Step Procedure:
-
Activation (Formation of Acid Chloride): a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-2-phenylacetic acid (1.71 g, 10 mmol). b. Add 20 mL of anhydrous DCM, followed by the dropwise addition of thionyl chloride (0.87 mL, 12 mmol) at 0°C (ice bath). c. Remove the ice bath, allow the mixture to warm to room temperature, and then reflux gently for 2 hours. d. Validation: Monitor the reaction by TLC (thin-layer chromatography). The formation of the more nonpolar acid chloride should be evident. The starting acid spot should disappear. e. After completion, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The crude 2-chloro-2-phenylacetyl chloride is used directly in the next step.
-
Amide Formation: a. In a separate 250 mL flask, dissolve benzylamine (1.09 mL, 10 mmol) and triethylamine (2.09 mL, 15 mmol) in 50 mL of anhydrous DCM. b. Cool this solution to 0°C in an ice bath. c. Dissolve the crude acid chloride from Step 1e in 30 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. e. Validation: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the benzylamine spot and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[3] c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-Benzyl-2-chloro-2-phenylacetamide.
Part 2: Application in Synthesizing Thioether Derivatives
The true utility of the N-Benzyl-2-chloro-2-phenylacetamide scaffold lies in the reactivity of its α-chloro group. This site is an electrophilic handle for introducing nucleophiles, leading to a diverse library of compounds. A prominent strategy in antimicrobial drug design is the incorporation of sulfur-containing heterocycles, such as benzothiazole or benzimidazole moieties.[4][5]
Mechanistic Rationale:
The synthesis proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of a thiol-containing nucleophile (e.g., 2-mercaptobenzothiazole) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-sulfur bond. The use of a base (like K₂CO₃ or NaH) is essential to deprotonate the thiol, forming the more potent thiolate nucleophile.
Workflow for Derivatization
Caption: General workflow for synthesizing thioether derivatives.
Protocol: Synthesis of N-Benzyl-2-(benzothiazol-2-ylthio)-2-phenylacetamide
This protocol is adapted from similar syntheses of thioether-acetamide derivatives.[4][5]
-
Setup: In a 100 mL round-bottom flask, combine the synthesized scaffold (e.g., 2.59 g, 10 mmol, 1.0 eq), 2-mercaptobenzothiazole (1.67 g, 10 mmol, 1.0 eq), and potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Reaction: Add 40 mL of a suitable polar aprotic solvent, such as acetone or DMF. Stir the mixture vigorously at room temperature or heat to 50-60°C for 6-8 hours.
-
Validation: Monitor the reaction by TLC. The starting material spots should diminish while a new, more polar product spot appears.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol or ether.
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent like ethanol to obtain the purified potential antimicrobial agent. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Protocol for Antimicrobial Activity Screening
To assess the potential of the newly synthesized compounds, a standardized antimicrobial screening assay is required. The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Detailed MIC Protocol
-
Preparation: a. Prepare stock solutions of the synthesized compounds (e.g., at 4000 µg/mL) in sterile dimethyl sulfoxide (DMSO).[6] b. Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the compound stock solution to the first well of a row. This will be your highest concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well.
-
Inoculation and Incubation: a. Add 100 µL of the standardized microbial inoculum to each well. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). b. For confirmation, absorbance can be read at 600 nm, or a viability dye like resazurin can be added. A color change from blue to pink indicates viable cells. The MIC is the last well remaining blue.
Part 4: Data Interpretation and Expected Outcomes
Based on extensive literature on related chloroacetamide and phenylacetamide derivatives, certain trends in antimicrobial activity can be anticipated.
-
Gram-Positive vs. Gram-Negative Activity: Many chloroacetamide derivatives exhibit more potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA) than Gram-negative bacteria (e.g., E. coli).[6][7] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
-
Influence of Substituents: The nature of the nucleophile used for derivatization significantly impacts biological activity. Halogenated phenyl rings attached to the core structure have been shown to increase lipophilicity, which can enhance passage through the cell membrane and improve activity.[6][7]
-
Mechanism of Action: While not fully elucidated for all derivatives, some phenylacetamides are known to act as inhibitors of essential bacterial enzymes, such as ParE, a subunit of topoisomerase IV involved in DNA replication.[8] The α-chloroacetamide moiety itself is a known alkylating agent and could potentially react with nucleophilic residues (e.g., cysteine) in key enzymes.
Representative Antimicrobial Activity of Phenylacetamide-Related Scaffolds
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus (Gram-positive) | 32 - 4000 | [6] |
| N-(substituted phenyl)-2-chloroacetamides | E. coli (Gram-negative) | 256 - >4000 | [6] |
| Phenylacetamide Derivatives | E. coli | 0.64 - 5.65 | [8] |
| Phenylacetamide Derivatives | MRSA | 0.66 - 5.65 | [8] |
| 2-chloro-N-phenylacetamide | C. albicans (Fungus) | 128 - 256 | [9] |
Researchers using N-Benzyl-2-chloro-2-phenylacetamide as a scaffold should expect to see a range of activities dependent on the specific derivatives synthesized. The data above serves as a benchmark for evaluating the potential of newly created molecules. Promising compounds with low MIC values warrant further investigation, including cytotoxicity assays and mechanism of action studies.
References
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26–39. Published by PubMed Central. Retrieved from [Link]
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Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 762693. Published by PubMed Central. Retrieved from [Link]
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Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26-39. Published by PubMed. Retrieved from [Link]
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Patel, N. B., & Shaikh, F. M. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. Retrieved from [Link]
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Sharma, P., & Kumar, A. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19, 1-19. Published by PubMed Central. Retrieved from [Link]
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de Oliveira, A. C. S., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e241355. Published by SciELO. Retrieved from [Link]
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Kumar, V., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 168-173. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of N-Benzyl-2-chloro-2-phenylacetamide in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of α-Chloroacetamides
The N-Benzyl-2-chloro-2-phenylacetamide scaffold represents a privileged starting point for the exploration of novel therapeutic agents. α-Chloroacetamides are a class of compounds known for their reactivity, primarily due to the electrophilic nature of the carbon atom bearing the chlorine, which makes it susceptible to nucleophilic attack.[1] This inherent reactivity, coupled with the diverse biological activities exhibited by this class—including antimicrobial, anticonvulsant, and anticancer properties—renders them highly attractive for medicinal chemistry campaigns.[2][3][4]
Structure-activity relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to understand how chemical structure correlates with biological activity. By methodically modifying a lead compound, such as N-Benzyl-2-chloro-2-phenylacetamide, and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for efficacy and selectivity. This iterative process guides the optimization of lead compounds to enhance potency, reduce toxicity, and improve pharmacokinetic profiles.[5][6]
This comprehensive guide provides a detailed framework for the derivatization of N-Benzyl-2-chloro-2-phenylacetamide, outlining strategic points for chemical modification and providing robust protocols for the synthesis and evaluation of a focused compound library. The overarching goal is to furnish researchers with the foundational knowledge and practical methodologies required to conduct meaningful SAR studies on this promising scaffold.
Strategic Derivatization of the N-Benzyl-2-chloro-2-phenylacetamide Scaffold
The molecular architecture of N-Benzyl-2-chloro-2-phenylacetamide offers three primary vectors for chemical modification to probe the structure-activity landscape. A thoughtful selection of substituents at these positions allows for the systematic modulation of steric, electronic, and lipophilic properties, which are critical determinants of biological activity.
Diagram of Derivatization Strategy
Caption: Strategic points for derivatization of the N-Benzyl-2-chloro-2-phenylacetamide scaffold.
Synthesis of the Parent Compound: N-Benzyl-2-chloro-2-phenylacetamide
The foundational step in this SAR study is the efficient synthesis of the parent compound. A common and reliable method involves the acylation of benzylamine with 2-chloro-2-phenylacetyl chloride.
Protocol 1: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Materials:
-
Benzylamine
-
2-chloro-2-phenylacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Benzyl-2-chloro-2-phenylacetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization Protocols for SAR Studies
The following protocols outline the synthesis of derivatives at the three strategic positions identified.
Protocol 2: Derivatization at the N-Benzyl Ring (Position R¹)
To synthesize analogs with substituents on the N-benzyl ring, the general procedure in Protocol 1 can be followed, substituting benzylamine with the appropriately substituted benzylamine (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine). A wide variety of substituted benzylamines are commercially available or can be synthesized via established methods.
Protocol 3: Derivatization at the α-Phenyl Ring (Position R²)
Similarly, to introduce substituents on the α-phenyl ring, the synthesis begins with a substituted phenylacetic acid. This is then converted to the corresponding 2-chloro-2-(substituted-phenyl)acetyl chloride, which is subsequently reacted with benzylamine as described in Protocol 1.
Sub-protocol 3.1: Synthesis of 2-chloro-2-(substituted-phenyl)acetyl chloride
-
To a solution of the substituted phenylacetic acid (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-2-(substituted-phenyl)acetyl chloride, which can often be used in the next step without further purification.
Protocol 4: Derivatization via Nucleophilic Substitution of the α-Chloro Group (Position X)
The α-chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8] This allows for the introduction of a wide variety of functional groups at this position.
General Procedure for Nucleophilic Substitution:
-
Dissolve the parent compound, N-Benzyl-2-chloro-2-phenylacetamide (1.0 equivalent), in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.2-2.0 equivalents) and a suitable base if necessary (e.g., potassium carbonate or triethylamine) to facilitate the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired derivative.
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for the synthesis of the parent compound and its subsequent derivatization.
Structure-Activity Relationship (SAR) Study Design
A well-designed SAR study requires a clear biological hypothesis and a robust screening cascade. For the purpose of this guide, we will hypothesize that N-Benzyl-2-chloro-2-phenylacetamide and its derivatives possess anticancer activity by inhibiting a specific kinase involved in cell proliferation.
Hypothetical Biological Target: Src Kinase
Src kinase is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various human cancers, making it a validated target for anticancer drug development.[2] The N-benzylacetamide scaffold has been explored for its Src kinase inhibitory potential.[2]
Screening Cascade
A tiered approach to screening is often the most efficient method for evaluating a new compound library.
Screening Cascade Workflow
Caption: A tiered screening cascade for the evaluation of N-Benzyl-2-chloro-2-phenylacetamide derivatives.
Data Presentation for SAR Analysis
The results of the biological assays should be tabulated to facilitate the identification of trends and the development of an SAR model. The following table presents hypothetical data for a small, focused library of derivatives.
| Compound ID | R¹ (N-Benzyl) | R² (α-Phenyl) | X (α-substituent) | Src Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| Parent | H | H | Cl | 500 | 10.5 |
| Deriv-1 | 4-OCH₃ | H | Cl | 250 | 5.2 |
| Deriv-2 | 4-Cl | H | Cl | 750 | 15.8 |
| Deriv-3 | H | 4-F | Cl | 400 | 8.1 |
| Deriv-4 | H | H | -NH(CH₃) | >10,000 | >50 |
| Deriv-5 | 4-OCH₃ | 4-F | Cl | 150 | 2.5 |
-
Position R¹: An electron-donating group (e.g., 4-OCH₃) appears to enhance activity, while an electron-withdrawing group (e.g., 4-Cl) is detrimental. This suggests that increased electron density on the N-benzyl ring may be favorable for binding to the target.
-
Position R²: The introduction of a fluorine atom at the 4-position of the α-phenyl ring leads to a modest improvement in activity, which could be due to favorable hydrophobic or electrostatic interactions.
-
Position X: Replacing the α-chloro group with a methylamino group results in a complete loss of activity, indicating that the electrophilic nature of the α-carbon or the chloro-substituent itself is crucial for biological activity.
-
Combined Effect: The combination of favorable substituents at both R¹ and R² (Deriv-5) results in a synergistic improvement in potency, highlighting the potential for multi-parameter optimization.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic derivatization of N-Benzyl-2-chloro-2-phenylacetamide and the subsequent evaluation of its analogs for structure-activity relationship studies. The protocols and strategies outlined herein are designed to be adaptable to various biological targets and therapeutic areas. By employing a logical and iterative approach to compound design, synthesis, and biological testing, researchers can effectively navigate the chemical space around this promising scaffold to identify novel and potent therapeutic candidates. Future work should focus on expanding the diversity of substituents at all three positions, conducting more extensive selectivity profiling, and ultimately, evaluating the most promising leads in in vivo models of disease.
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Siddiqui SZ, et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci. 2014;27(3):457-464. Available from: [Link]
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ResearchGate. (PDF) Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2″-sulfanyl acetamide. Available from: [Link]
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Suryawanshi MR, Kanhed AM, Kulkarni VM, Bhosale SH, Yadav MR. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future J Pharm Sci. 2022;8(1):15. doi:10.1186/s43094-022-00366-z. Available from: [Link]
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ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Org. Lett. 2021;23(1):138-143. doi:10.1021/acs.orglett.0c03932. Available from: [Link]
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Said MF, George RF, Petreni A, Supuran CT, Mohamed NM. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. J Enzyme Inhib Med Chem. 2020;35(1):1735-1746. doi:10.1080/14756366.2020.1804301. Available from: [Link]
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Wang Y, et al. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J Med Chem. 2024;67(12):10243-10264. doi:10.1021/acs.jmedchem.4c00555. Available from: [Link]
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Galdamez A, et al. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Anal Methods. 2022;14(48):5119-5128. Published 2022 Dec 9. doi:10.1039/d2ay01686a. Available from: [Link]
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Application Notes and Protocols for the Scale-up Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up of N-Benzyl-2-chloro-2-phenylacetamide, a key intermediate in various organic syntheses. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility. This guide delves into the underlying chemical principles, provides step-by-step procedures for both laboratory and larger-scale preparations, and outlines robust analytical methods for product characterization and purification. The causality behind experimental choices is explained to empower users with a deeper understanding of the process, ensuring both high yield and purity of the target compound.
Introduction and Scientific Background
N-Benzyl-2-chloro-2-phenylacetamide and its derivatives are important structural motifs in medicinal chemistry and materials science. The α-haloacetamide moiety is a versatile functional group, acting as a precursor for the synthesis of more complex molecules, including a variety of nitrogen-containing heterocycles with significant biological activity.[1] The reactivity of the α-chloro group, enhanced by the adjacent electron-withdrawing carbonyl group, makes it highly susceptible to nucleophilic substitution, a key feature in its synthetic utility.[1]
The synthesis of N-substituted amides is a fundamental transformation in organic chemistry. A common and effective method is the acylation of an amine with an acyl chloride.[2][3] This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds under mild conditions.[2] This application note will focus on the synthesis of N-Benzyl-2-chloro-2-phenylacetamide via the reaction of 2-chloro-2-phenylacetyl chloride with benzylamine. While this specific compound is not extensively documented in publicly available literature, the principles of amide synthesis from acyl chlorides are well-established, providing a solid foundation for developing a robust synthetic protocol.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Health and Safety Considerations
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
2-Chloro-2-phenylacetyl chloride (or Chloroacetyl Chloride as a proxy for handling): This reagent is highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and reacts violently with water.[4][5] It can cause severe skin burns and eye damage.[4][6] Thermal decomposition can release irritating and toxic gases such as hydrogen chloride and phosgene.[5][6][7] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
Benzylamine: Benzylamine is corrosive and can cause burns. It is harmful if swallowed or inhaled. Handle in a fume hood with appropriate PPE.
-
Triethylamine: Triethylamine is a flammable liquid and is harmful if inhaled. It can cause severe skin burns and eye damage. Use in a well-ventilated area, away from ignition sources, and with appropriate PPE.
-
Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents are volatile and may be flammable. Handle in a well-ventilated area and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]
Laboratory-Scale Synthesis Protocol (1-10 g Scale)
This protocol outlines the synthesis of N-Benzyl-2-chloro-2-phenylacetamide on a typical laboratory scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-2-phenylacetyl chloride | 189.04 | (1.0 eq) | |
| Benzylamine | 107.15 | (1.05 eq) | |
| Triethylamine | 101.19 | (1.2 eq) | |
| Dichloromethane (DCM), anhydrous | - | ||
| Saturated Sodium Bicarbonate Solution | - | ||
| Brine (Saturated NaCl solution) | - | ||
| Anhydrous Magnesium Sulfate | - | ||
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Addition funnel | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glassware for recrystallization | |||
| Buchner funnel and filter paper | |||
| Vacuum flask |
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, typically achieved via the acylation of benzylamine with 2-chloro-2-phenylacetyl chloride, is a robust reaction but can be prone to specific challenges that affect yield and purity.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.
Table of Contents
-
Reaction Overview & Mechanism
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism for this synthesis?
-
Why is base selection critical for this reaction?
-
Which solvent is optimal for this synthesis?
-
-
Troubleshooting Guide
-
Problem: Low or no product yield. The starting materials are mostly unreacted.
-
Problem: The final product is contaminated with a water-soluble white solid.
-
Problem: The reaction is slow, and TLC/LCMS analysis shows incomplete conversion even after extended periods.
-
Problem: The purified product yield is significantly lower than the crude yield, with product loss during workup or chromatography.
-
-
Experimental Protocols
-
Protocol 1: Optimized Schotten-Baumann Conditions
-
Protocol 2: Anhydrous Conditions with an Organic Base
-
-
References
Reaction Overview & Mechanism
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is a classic example of nucleophilic acyl substitution. Benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This reaction is commonly performed under Schotten-Baumann conditions, which involve a two-phase solvent system (e.g., dichloromethane and water) with an aqueous base to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3][4] The base is crucial because it prevents the protonation of the benzylamine nucleophile, which would otherwise render it unreactive.[1][5]
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination & Deprotonation: The intermediate collapses, expelling the chloride ion as a leaving group. A base then removes the proton from the nitrogen atom to yield the final amide product and neutralize the generated HCl.[6]
Below is a diagram illustrating the core reaction pathway.
Caption: Core reaction for N-Benzyl-2-chloro-2-phenylacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this synthesis?
A: The reaction is a nucleophilic acyl substitution.[7][8] The primary amine (benzylamine) is the nucleophile that attacks the highly electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate before eliminating a chloride ion. A base is required to neutralize the HCl byproduct, which drives the reaction to completion.[2][6]
Q2: Why is base selection so critical for this reaction?
A: Base selection is paramount for two reasons:
-
Neutralization: The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the starting benzylamine, forming an unreactive ammonium salt (C₆H₅CH₂NH₃⁺Cl⁻). This effectively removes the nucleophile from the reaction, halting it.[1][5]
-
Preventing Hydrolysis: The acyl chloride is highly reactive and can be hydrolyzed by water to form the corresponding carboxylic acid (2-chloro-2-phenylacetic acid). When using aqueous bases like NaOH, the base should ideally remain in the aqueous phase while the reaction occurs in the organic phase (Schotten-Baumann conditions) to minimize this side reaction.[1][3] For anhydrous systems, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is preferred.[9]
| Base Type | Common Examples | Typical Conditions | Advantages | Disadvantages |
| Inorganic | NaOH, K₂CO₃ | Biphasic (e.g., DCM/water) | Inexpensive, easy workup | Can promote acyl chloride hydrolysis if mixing is poor |
| Organic | Triethylamine (TEA), Pyridine | Anhydrous aprotic solvent (DCM, THF) | Minimizes hydrolysis, homogenous reaction | Can be difficult to remove during workup, potential for side reactions |
Q3: Which solvent is optimal for this synthesis?
A: The optimal solvent depends on the chosen base and reaction conditions.
-
For Schotten-Baumann Conditions (with aqueous base): A water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal.[1][3] The reactants and product remain in the organic layer, while the base neutralizes the HCl at the phase interface.
-
For Anhydrous Conditions (with organic base): Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices.[9] They are unreactive towards the acyl chloride and effectively dissolve the reactants. It is critical to use dry solvents to prevent hydrolysis of the acyl chloride.
Troubleshooting Guide
This section addresses common experimental failures and provides systematic solutions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: Low or no product yield. The starting materials are mostly unreacted.
Possible Cause 1: Inactivated Amine
-
Explanation: The most common cause is the protonation of benzylamine by the HCl byproduct. Without a sufficient amount of base (at least one equivalent), the amine is converted into its non-nucleophilic ammonium salt, effectively stopping the reaction.[1]
-
Solution:
-
Ensure you are using at least 1.0 equivalent, and preferably 1.1-1.2 equivalents, of a suitable base (e.g., triethylamine for anhydrous conditions or NaOH for biphasic conditions).
-
Add the acyl chloride slowly to the solution of the amine and base. This ensures that any HCl generated is immediately neutralized before it can react with the starting amine.
-
Possible Cause 2: Degradation of Acyl Chloride
-
Explanation: 2-chloro-2-phenylacetyl chloride is highly reactive and moisture-sensitive. It can readily hydrolyze to the unreactive 2-chloro-2-phenylacetic acid upon exposure to atmospheric moisture or wet solvents.
-
Solution:
-
Use a freshly opened bottle of the acyl chloride or distill it immediately before use.
-
When running the reaction under anhydrous conditions, ensure all glassware is oven-dried, the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), and anhydrous solvents are used.[9]
-
Problem: The final product is contaminated with a significant amount of a water-soluble impurity, likely 2-chloro-2-phenylacetic acid.
Possible Cause: Hydrolysis of the Acyl Chloride
-
Explanation: This occurs when the acyl chloride reacts with water instead of the amine. In a Schotten-Baumann setup, this can happen if the stirring is not vigorous enough, leading to a high concentration of aqueous base at the phase interface, or if the acyl chloride is added too quickly.[1]
-
Solution:
-
Improve Mixing: In a biphasic system, use a mechanical stirrer at high speed (e.g., >1000 rpm) to create an emulsion. This maximizes the interfacial area where the reaction occurs and prevents localized high concentrations of reactants.[1]
-
Control Addition: Add the acyl chloride dropwise from an addition funnel over 15-30 minutes. This maintains a low concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.
-
Temperature Control: Perform the addition at a low temperature (0 °C) to reduce the rate of hydrolysis, which often has a higher activation energy than the desired amidation.
-
Problem: The reaction is slow, and TLC/LCMS analysis shows incomplete conversion even after extended periods.
Possible Cause: Low Nucleophilicity or Steric Hindrance
-
Explanation: While benzylamine is a reasonably strong nucleophile, factors like solvent choice or low temperature can slow the reaction. Steric hindrance is less of an issue with benzylamine but can be a factor with more complex amines.
-
Solution:
-
Increase Temperature: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[9] Gentle heating (e.g., to 40 °C) can be applied if the reaction remains sluggish, but monitor for byproduct formation.
-
Solvent Choice: Ensure the solvent fully dissolves the reactants. A switch from a nonpolar solvent like diethyl ether to a more polar aprotic solvent like DCM or THF might improve reaction rates.
-
Consider a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added in anhydrous reactions to accelerate the acylation, although it is often unnecessary for this substrate combination.
-
Problem: The purified product yield is significantly lower than the crude yield, with product loss during workup or chromatography.
Possible Cause 1: Product Hydrolysis
-
Explanation: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[10] If the workup involves harsh pH adjustments, some product may be lost.
-
Solution:
-
During the aqueous workup, use mild acids (e.g., dilute HCl or saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for washing.
-
Avoid prolonged contact with aqueous layers and promptly dry the organic phase (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Possible Cause 2: Purification Issues
-
Explanation: N-Benzyl-2-chloro-2-phenylacetamide is a solid at room temperature. If column chromatography is performed, the product might be difficult to elute or may streak on the column. Amides can sometimes show poor stability on silica gel.[11]
-
Solution:
-
Recrystallization: This is often the best method for purifying solid amides and avoids potential degradation on silica gel.[11] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) to find one that provides good quality crystals.
-
Chromatography Optimization: If chromatography is necessary, try deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5-1%). This can prevent the acidic silica from causing product degradation.[11]
-
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann (Biphasic) Conditions
This protocol is robust, uses inexpensive reagents, and is easily scalable.
-
To a round-bottom flask equipped with a mechanical stirrer, add benzylamine (1.0 eq.) and dichloromethane (DCM, ~5 mL per mmol of amine).
-
Add a 10% aqueous sodium hydroxide (NaOH) solution (1.5 eq. NaOH in ~5 mL water per mmol of amine).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq.) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 20 minutes, maintaining vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LCMS.
-
Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Anhydrous Conditions with an Organic Base
This protocol is ideal for moisture-sensitive substrates and avoids potential hydrolysis.
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~5 mL per mmol of amine).
-
Add triethylamine (TEA, 1.2 eq.) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 20 minutes.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours until completion is confirmed by TLC/LCMS.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify by recrystallization or flash column chromatography.
References
-
Singh, P., & Kumar, D. (2018). An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. r/chemistry. [Link]
-
North, M., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. [Link]
-
Sparkl. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines. sparkl-notes.co.uk. [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. orgsyn.org. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction. testbook.com. [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. study.com. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. en.wikipedia.org. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. grokipedia.org. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. chemistrynotes.com. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Amines. chem.libretexts.org. [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. entrancechemistry.blogspot.com. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. youtube.com. [Link]
-
ResearchGate. (n.d.). Benzylation of N-benzyl-2-phenylacetamide. researchgate.net. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. organic-chemistry.org. [Link]
-
NCERT. (n.d.). Amines. ncert.nic.in. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. inno-pharmchem.com. [Link]
-
ResearchGate. (n.d.). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. researchgate.net. [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
-
ARKIVOC. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat-usa.org. [Link]
-
Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry). studymind.co.uk. [Link]
- Google Patents. (n.d.). Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. study.com [study.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Benzyl-2-chloro-2-phenylacetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of N-Benzyl-2-chloro-2-phenylacetamide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the isolation and purification of this and structurally similar α-chloroamide compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Foundational Knowledge & Initial Assessment
Before attempting any purification, a preliminary assessment of the crude product is critical. This initial analysis dictates the most efficient and effective purification strategy.
Frequently Asked Questions (FAQs): Initial Steps
Q1: What are the most common impurities I should expect in my crude N-Benzyl-2-chloro-2-phenylacetamide?
A1: The impurity profile is heavily dependent on the synthetic route. However, for a typical synthesis involving the reaction of 2-chloro-2-phenylacetyl chloride with benzylamine, the primary impurities are:
-
Unreacted Starting Materials: Benzylamine (basic) and 2-chloro-2-phenylacetic acid (acidic), the latter formed from hydrolysis of the acid chloride.
-
Hydrolysis Product: N-Benzyl-2-hydroxy-2-phenylacetamide, formed by the hydrolysis of the chloro- group on the final product. This can be catalyzed by moisture, or acidic/basic conditions during workup or storage.[1][2]
-
Side-Reaction Products: Depending on the reaction conditions, self-condensation or other side-reactions may occur.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Nature | Typical Polarity (on Silica) | Removal Strategy |
| Benzylamine | Basic | High | Aqueous acid wash (e.g., 1M HCl) |
| 2-chloro-2-phenylacetic acid | Acidic | High | Aqueous base wash (e.g., 1M NaHCO₃) |
| N-Benzyl-2-hydroxy-2-phenylacetamide | Neutral/Slightly Polar | Higher than product | Column Chromatography |
| Solvent Residue | Varies | Varies | Drying under high vacuum |
Q2: How do I perform an initial purity assessment?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Develop a TLC system using a solvent mixture like 7:3 Hexane:Ethyl Acetate. Spot your crude material, the starting materials (if available), and the co-spot (crude + starting materials). The resulting chromatogram will reveal the number of components and their relative polarities, guiding your choice of purification method.
Workflow: Choosing Your Purification Strategy
The following decision tree illustrates a logical approach to selecting a purification method based on your initial TLC analysis.
Sources
Common side reactions in the synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Introduction
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is a common yet nuanced procedure in organic chemistry, often employed in the development of pharmaceutical intermediates. The primary route to this compound is the Schotten-Baumann reaction, an acylation of benzylamine with 2-chloro-2-phenylacetyl chloride.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of these challenges and their solutions, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Benzyl-2-chloro-2-phenylacetamide?
A1: The most prevalent and effective method is the Schotten-Baumann reaction. This involves the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1][2] The biphasic conditions, typically an organic solvent like dichloromethane and water, help to minimize the hydrolysis of the reactive acid chloride.
Q2: Why is a base necessary in this reaction?
A2: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base, such as sodium hydroxide or triethylamine, neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[3][4]
Q3: What are the primary starting materials and are there any critical purity considerations?
A3: The key starting materials are benzylamine and 2-chloro-2-phenylacetyl chloride. It is crucial to use high-purity reagents. Impurities in benzylamine can lead to unwanted side products. 2-chloro-2-phenylacetyl chloride is moisture-sensitive and can hydrolyze to 2-chloro-2-phenylacetic acid, which will not participate in the desired amidation reaction under these conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-Benzyl-2-chloro-2-phenylacetamide, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction by TLC until the starting materials are consumed. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Ensure vigorous stirring to facilitate contact between the reactants in the biphasic system.[4] |
| Hydrolysis of Acyl Chloride | 2-chloro-2-phenylacetyl chloride is highly reactive and susceptible to hydrolysis by water, forming the unreactive 2-chloro-2-phenylacetic acid.[5] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Add the acyl chloride solution dropwise to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the amine. |
| Protonation of Benzylamine | If the base is not added or is insufficient, the generated HCl will protonate the benzylamine, rendering it non-nucleophilic and stopping the reaction. | Ensure at least one equivalent of a suitable base (e.g., NaOH, triethylamine) is used to neutralize the HCl formed during the reaction.[3] |
| Poor Quality Reagents | Impurities in the starting materials can interfere with the reaction. | Use freshly distilled or purified benzylamine and 2-chloro-2-phenylacetyl chloride. Verify the purity of the reagents by analytical techniques such as NMR or GC-MS. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification (Expected ¹H NMR signals) | Formation Mechanism | Prevention and Removal |
| 2-Chloro-2-phenylacetic acid | Broad singlet for the carboxylic acid proton (>10 ppm), singlet for the α-proton, multiplets for the phenyl protons. | Hydrolysis of 2-chloro-2-phenylacetyl chloride by water present in the reaction mixture. | Prevention: Use anhydrous conditions. Removal: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) during workup. The acidic impurity will be extracted into the aqueous layer as its carboxylate salt.[4] |
| Unreacted Benzylamine | Singlet for the -CH₂- protons (~3.8 ppm), broad singlet for the -NH₂ protons, and multiplets for the phenyl protons.[1][3] | Incomplete reaction or use of excess benzylamine. | Prevention: Ensure the reaction goes to completion by monitoring with TLC. Use a 1:1 molar ratio of reactants. Removal: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) during workup. The basic amine will be extracted into the aqueous layer as its ammonium salt.[4] |
| N,N-Dibenzyl-2-chloro-2-phenylacetamide | Complex multiplets in the aromatic region, singlets for the benzylic and α-protons. | Di-acylation of benzylamine. This is less common with primary amines but can occur under forcing conditions or with a large excess of the acylating agent. | Prevention: Use a 1:1 molar ratio of benzylamine to 2-chloro-2-phenylacetyl chloride. Add the acyl chloride dropwise to the amine solution at a controlled, low temperature (e.g., 0-5 °C).[4] Removal: This byproduct can often be separated from the desired product by column chromatography on silica gel due to differences in polarity. |
| Elimination Byproduct (N-Benzyl-2-phenyl-2-enamide) | Alkene proton signals in the ¹H NMR spectrum. | Base-induced elimination of HCl from the product, N-Benzyl-2-chloro-2-phenylacetamide. This is more likely with stronger, non-nucleophilic bases and elevated temperatures. | Prevention: Use a milder base like sodium bicarbonate if possible, or carefully control the amount and addition rate of a stronger base like NaOH. Maintain a low reaction temperature. Removal: Purification by column chromatography or recrystallization may be effective. |
Experimental Protocols
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
This protocol is a representative example of a Schotten-Baumann reaction for the preparation of the title compound.
Materials:
-
Benzylamine
-
2-Chloro-2-phenylacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the 10% aqueous sodium hydroxide solution (1.1 equivalents) to the stirred amine solution.
-
Dissolve 2-chloro-2-phenylacetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature between 0 and 5 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Process
Reaction Workflow
Caption: General workflow for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Characterization Data (Reference)
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| N-Benzyl-2-chloro-2-phenylacetamide (Product) | ~7.2-7.4 (m, 10H, Ar-H), ~6.5 (br s, 1H, NH), ~5.4 (s, 1H, CHCl), ~4.5 (d, 2H, NCH₂) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
| Benzylamine (Starting Material) | ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂)[1] | ~3300-3400 (N-H stretch) |
| 2-Chloro-2-phenylacetic acid (Hydrolysis Byproduct) | >10 (br s, 1H, COOH), ~7.3-7.5 (m, 5H, Ar-H), ~5.2 (s, 1H, CHCl) | ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch) |
Note: The exact chemical shifts and peak shapes can vary depending on the solvent, concentration, and instrument.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Vedantu (n.d.). Schotten Baumann Reaction. Available at: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
-
Wikipedia (n.d.). Schotten–Baumann reaction. Available at: [Link]
Sources
Technical Support Center: Production of N-Benzyl-2-chloro-2-phenylacetamide
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide, focusing on troubleshooting and the avoidance of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Benzyl-2-chloro-2-phenylacetamide, and what are its key principles?
A1: The most prevalent and effective method for synthesizing N-Benzyl-2-chloro-2-phenylacetamide is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of benzylamine with 2-chloro-2-phenylacetyl chloride.
The core of this method is a nucleophilic acyl substitution.[4][5] The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[2][3] This neutralization is crucial as it prevents the protonation of the benzylamine, which would render it non-nucleophilic and halt the reaction.[6]
Q2: What are the primary impurities I should be concerned about during this synthesis?
A2: The main impurities to anticipate are:
-
Unreacted Starting Materials: Benzylamine and 2-chloro-2-phenylacetyl chloride.
-
Hydrolysis Product: 2-chloro-2-phenylacetic acid, formed from the reaction of 2-chloro-2-phenylacetyl chloride with water.[1]
-
Over-alkylation/Side-reaction Products: Although less common under controlled conditions, side reactions can occur.
Q3: My reaction yield is low. What are the likely causes and how can I improve it?
A3: Low yields in amide synthesis are a common issue with several potential causes:[7]
-
Incomplete Reaction: This can be due to insufficient reaction time, incorrect temperature, or poor mixing. Amide bond formation can sometimes be slow, especially with sterically hindered reactants.[7]
-
Hydrolysis of the Acyl Chloride: 2-chloro-2-phenylacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[8] Using anhydrous solvents and ensuring your glassware is thoroughly dry is critical.
-
Protonation of the Amine: As mentioned, if the HCl byproduct is not effectively neutralized, it will protonate the benzylamine, taking it out of the reaction.[6] A slow, controlled addition of the acyl chloride to the amine and base solution can mitigate this.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to one being consumed prematurely, leaving an excess of the other and reducing the overall yield of the desired product.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Oily Product or Failure to Crystallize | Presence of unreacted starting materials or other impurities that inhibit crystal lattice formation.[9] | 1. Liquid-Liquid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to remove residual benzylamine, followed by a wash with a dilute base (e.g., 1M NaHCO₃) to remove any 2-chloro-2-phenylacetic acid.[9] Finally, wash with brine and dry the organic layer. 2. Solvent for Recrystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[9] Consider a different recrystallization solvent or a solvent pair.[9][10] |
| Broad Melting Point Range of Purified Product | Indicates the presence of impurities.[9] Pure crystalline solids typically have a sharp melting point. | 1. Re-recrystallization: Perform another recrystallization, potentially using a different solvent system.[9] Slow cooling is crucial to allow for the formation of a pure crystal lattice and exclude impurities.[10] 2. Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase is a reliable method for separating the desired product from closely related impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[9] |
| Presence of an Acidic Impurity (Confirmed by pH testing or spectroscopy) | Hydrolysis of 2-chloro-2-phenylacetyl chloride to 2-chloro-2-phenylacetic acid.[1] | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents. 2. Basic Workup: During the workup, a wash with a mild aqueous base like sodium bicarbonate will convert the acidic impurity into its water-soluble salt, which can then be separated in the aqueous layer.[9] |
| Presence of a Basic Impurity (Confirmed by pH testing or spectroscopy) | Unreacted benzylamine. | 1. Acidic Workup: A wash with a dilute aqueous acid such as 1M HCl will protonate the benzylamine, forming a water-soluble salt that can be removed in the aqueous phase during extraction.[9] 2. Stoichiometric Control: Ensure the 2-chloro-2-phenylacetyl chloride is not the limiting reagent to drive the reaction to completion and consume all the benzylamine. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide via Schotten-Baumann Reaction
This protocol outlines a general procedure that can be optimized based on laboratory conditions and reactant scale.
Materials:
-
Benzylamine
-
2-chloro-2-phenylacetyl chloride[11]
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~2.0 equivalents).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Dissolve 2-chloro-2-phenylacetyl chloride (1.0-1.1 equivalents) in a separate portion of dichloromethane.
-
Add the 2-chloro-2-phenylacetyl chloride solution dropwise to the stirring amine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Select an appropriate solvent. Ethanol or isopropanol are often good starting points for chloroacetamide derivatives.[10] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the crude N-Benzyl-2-chloro-2-phenylacetamide in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[9]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualization of Key Processes
Impurity Formation Pathways
Caption: Potential reaction pathways for 2-chloro-2-phenylacetyl chloride.
General Troubleshooting Workflow
Caption: A systematic workflow for purifying N-Benzyl-2-chloro-2-phenylacetamide.
Analytical Methods for Impurity Detection
A robust analytical method is crucial for ensuring the purity of the final product.[12]
-
Thin Layer Chromatography (TLC): An excellent technique for rapid, real-time monitoring of the reaction progress and for a preliminary assessment of crude product purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to detect and quantify specific impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group (C=O stretch typically around 1640-1690 cm⁻¹) and the absence of a broad O-H stretch that would indicate the presence of the carboxylic acid impurity.[14]
References
- Grokipedia. Schotten–Baumann reaction.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Benchchem. Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Chemistry Education. Synthesis and analysis of amides.
- Google Patents. CN103512996B - Analysis method for amide compounds.
- ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?.
- Guidechem. 2-CHLORO-2-PHENYLACETYL CHLORIDE 2912-62-1 wiki.
- BioResources. Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid.
- Select Science. How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Benchchem. Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. selectscience.net [selectscience.net]
- 13. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-Benzyl-2-chloro-2-phenylacetamide synthesis
Technical Support Center: N-Benzyl-2-chloro-2-phenylacetamide Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the critical parameters governing this reaction, offering in-depth troubleshooting advice and optimization strategies rooted in fundamental chemical principles.
Introduction: The Chemistry at Play
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is a classic example of nucleophilic acyl substitution, specifically an acylation reaction. The most common route involves reacting benzylamine with 2-chloro-2-phenylacetyl chloride.[1] This reaction typically proceeds under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the formation of the amide bond.[2][3] The choice of base, solvent, temperature, and stoichiometry are all critical levers that can be adjusted to maximize yield and purity.
The overall transformation is as follows:
Benzylamine + 2-chloro-2-phenylacetyl chloride —(Base)—> N-Benzyl-2-chloro-2-phenylacetamide + [Base-H]Cl
Understanding the interplay of these factors is key to troubleshooting and optimizing your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this amide bond formation?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base is required to abstract the proton from the nitrogen, neutralizing the resulting ammonium species and driving the reaction to completion.[4][5]
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// Edges Reagents -> Tetrahedral [label="Nucleophilic Attack"]; Tetrahedral -> Product_HCl [label="Collapse & Loss of Cl⁻"]; Product_HCl -> Final_Product [label="Deprotonation"]; Base -> Product_HCl [style=dashed, color="#5F6368"]; } etad Caption: Nucleophilic acyl substitution mechanism.
Q2: What is the role of the base and which one should I choose?
A2: The base is crucial for neutralizing the HCl generated during the reaction.[3][6] Without a base, the HCl would protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. There are two main strategies:
-
Inorganic Base (Biphasic System): Using an aqueous solution of NaOH or K₂CO₃ with an immiscible organic solvent (like dichloromethane or diethyl ether) is a classic Schotten-Baumann setup.[3] The amide formation occurs in the organic phase, and the HCl byproduct is neutralized by the base in the aqueous phase.
-
Organic Base (Homogeneous System): Using a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine in an anhydrous aprotic solvent (like DCM or THF) is often preferred for laboratory scale.[7][8] This creates a single-phase reaction. TEA is generally a good choice as it is effective and easily removed during workup. A slight excess (1.1-1.2 equivalents) is recommended to ensure complete neutralization.[7]
Q3: How critical is temperature control?
A3: Very critical. The reaction between an amine and an acyl chloride is highly exothermic.[6] Adding the 2-chloro-2-phenylacetyl chloride to the benzylamine solution must be done slowly and at a low temperature (typically 0-5 °C in an ice bath).[7][9] This prevents a rapid temperature increase which can lead to side reactions and the formation of dark, tarry substances.[9] After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
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// Causes for Low Yield C_Low_1 [label="Cause: Hydrolysis of Acyl Chloride\nSolution: Use anhydrous solvent/glassware.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_Low_2 [label="Cause: Insufficient Base\nSolution: Use 1.1-1.2 eq. of base (e.g., TEA).", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_Low_3 [label="Cause: Low Temperature / Short Time\nSolution: Allow to warm to RT; monitor by TLC.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Impurity C_Imp_1 [label="Cause: Unreacted Starting Materials\nSolution: Increase reaction time; check stoichiometry.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_Imp_2 [label="Cause: Hydrolyzed Acyl Chloride\nSolution: Perform basic wash (NaHCO₃) during workup.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_Imp_3 [label="Cause: Dark/Tarry Byproducts\nSolution: Ensure slow addition at 0-5 °C.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for Physical State Issues C_Phys_1 [label="Cause: Oiling out during crystallization\nSolution: Change recrystallization solvent; try trituration.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_Phys_2 [label="Cause: Product is an oil\nSolution: Purify via column chromatography.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> LowYield; Start -> Impure; Start -> Physical; LowYield -> {C_Low_1, C_Low_2, C_Low_3} [style=dashed]; Impure -> {C_Imp_1, C_Imp_2, C_Imp_3} [style=dashed]; Physical -> {C_Phys_1, C_Phys_2} [style=dashed]; } etad Caption: Decision tree for troubleshooting common synthesis issues.
Problem: Low or No Product Yield
-
Q: My reaction yielded very little or no N-Benzyl-2-chloro-2-phenylacetamide. What went wrong?
-
A: Potential Cause 1: Reagent Quality. 2-chloro-2-phenylacetyl chloride is highly sensitive to moisture and will readily hydrolyze to 2-chloro-2-phenylacetic acid. Ensure you are using an anhydrous solvent and that all glassware was thoroughly dried.[7] The purity of your benzylamine should also be confirmed.
-
A: Potential Cause 2: Inadequate Base. If you used an insufficient amount of base, the generated HCl will protonate the benzylamine, effectively removing it from the reaction.[7] Always use at least a stoichiometric equivalent of base relative to the acyl chloride.
-
A: Potential Cause 3: Reaction Temperature/Time. While the initial addition must be cold, the reaction may be too slow if it is not allowed to warm to room temperature and stir for an adequate amount of time (typically 2-4 hours).[7][9] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]
-
Problem: Presence of Impurities in the Final Product
-
Q: My NMR spectrum shows unreacted starting materials and other unexpected signals. How do I fix this?
-
A: Potential Cause 1: Incomplete Reaction. If you see unreacted benzylamine, the reaction may not have gone to completion. Consider extending the reaction time or using a slight excess (e.g., 1.05 equivalents) of the 2-chloro-2-phenylacetyl chloride.[7]
-
A: Potential Cause 2: Hydrolysis of Acyl Chloride. The most common impurity is 2-chloro-2-phenylacetic acid from the hydrolysis of the starting acyl chloride. This can be easily removed during the workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic impurity into its water-soluble sodium salt, which will be removed into the aqueous phase.[11]
-
A: Potential Cause 3: Unreacted Benzylamine. Residual benzylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The benzylamine will form a water-soluble ammonium salt.[11]
-
-
Q: My reaction mixture turned dark brown/black and the product is a tar. What happened?
-
A: Potential Cause: High Reaction Temperature. This is a classic sign of the reaction temperature getting too high, leading to decomposition and polymerization side reactions.[9] This is caused by adding the acyl chloride too quickly. The solution is to ensure slow, dropwise addition of the acyl chloride to a well-stirred solution of the amine that is maintained at 0-5 °C.[9]
-
Problem: Product Purification and Isolation
-
Q: My crude product is an oil and won't crystallize. How can I purify it?
-
A: Solution 1: Column Chromatography. If recrystallization fails, column chromatography is the most effective method for purifying oily products. A common solvent system for silica gel chromatography is a gradient of ethyl acetate in hexane.[10][11] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
A: Solution 2: Trituration. Before resorting to chromatography, you can try trituration. Add a non-polar solvent in which your product is poorly soluble (like cold hexane or diethyl ether), and scratch the flask with a glass rod or sonicate the mixture. This can often induce crystallization.
-
-
Q: My recrystallized product has a low, broad melting point. Is it pure?
-
A: A low and broad melting point is a strong indicator of impurities.[11] Pure crystalline compounds typically have a sharp melting point over a narrow range (1-2 °C). You should consider a second recrystallization using a different solvent system or purification by column chromatography to improve purity.[11]
-
Experimental Protocols & Data
Table 1: Key Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Solvent | Dichloromethane (DCM) | Anhydrous Dichloromethane | Prevents hydrolysis of the acyl chloride, a major side reaction.[7] |
| Base | Triethylamine (TEA) | Triethylamine (1.2 eq) | A slight excess ensures complete HCl neutralization without being overly basic.[7] |
| Stoichiometry | 1:1 (Amine:Acyl Chloride) | 1:1.05 (Amine:Acyl Chloride) | A slight excess of the acyl chloride ensures full conversion of the amine.[7] |
| Temperature | 0 °C to Room Temp. | 0-5 °C (addition), then RT | Strict low-temperature control during addition prevents side reactions.[9] |
| Monitoring | Time-based (e.g., 2h) | TLC Monitoring | Ensures reaction is run to completion without unnecessary heating/stirring.[10] |
Protocol 1: Standard Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
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// Nodes Setup [label="1. Reaction Setup\n- Dissolve Benzylamine & TEA in anhydrous DCM\n- Cool to 0 °C"]; Addition [label="2. Reagent Addition\n- Add 2-chloro-2-phenylacetyl chloride dropwise\n- Maintain temp < 5 °C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Reaction\n- Warm to Room Temperature\n- Stir for 2-4 hours"]; Monitor [label="4. Monitoring\n- Check progress by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Aqueous Workup\n- Wash with 1M HCl, sat. NaHCO₃, Brine"]; Purify [label="6. Purification\n- Dry (Na₂SO₄), filter, concentrate\n- Recrystallize or Column Chromatography"]; Analyze [label="7. Analysis\n- Obtain Yield, MP, NMR, etc.", shape=egg, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Reaction [label="Incomplete"]; Workup -> Purify; Purify -> Analyze; } etad Caption: General experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath with vigorous stirring.[9]
-
Acyl Chloride Addition: Prepare a solution of 2-chloro-2-phenylacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the benzylamine spot is consumed.[10]
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted benzylamine), saturated aqueous NaHCO₃ (to remove hydrolyzed acyl chloride), and brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[11]
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.
- chemeurope.com. (n.d.). Schotten-Baumann reaction.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (2025). Technical Support Center: N-(2-chlorobenzyl)
- Thumbar, H., Dhalani, J., Patel, H., & Dhaduk, B. (n.d.). Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time.
- BenchChem. (2025). Optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis. BenchChem.
- BenchChem. (n.d.). N-benzyl-2-chloro-N-phenylacetamide | 2653-14-7. BenchChem.
- BenchChem. (2025). Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
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- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in N-Benzyl-2-chloro-2-phenylacetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this specific acylation reaction. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common and immediate questions that arise when facing low yields.
Q1: My reaction to form N-Benzyl-2-chloro-2-phenylacetamide has a very low or zero yield. What are the most common culprits?
Low conversion in this Schotten-Baumann type reaction typically stems from one of four primary issues:
-
Reagent Degradation: The key electrophile, 2-chloro-2-phenylacetyl chloride, is highly moisture-sensitive and can readily hydrolyze to the unreactive carboxylic acid.[1]
-
Amine Deactivation: The reaction generates one equivalent of hydrochloric acid (HCl). Without a suitable base to neutralize it, this acid will protonate the nucleophilic benzylamine, forming benzylammonium chloride and effectively halting the reaction.[2][3]
-
Presence of Water: Any moisture in the solvent, reagents, or glassware will preferentially react with the highly electrophilic 2-chloro-2-phenylacetyl chloride, leading to its decomposition.[1][4]
-
Improper Temperature Control: The reaction between an amine and an acid chloride is highly exothermic.[5] Uncontrolled temperature can lead to the formation of undesirable, often polymeric, side products.
Q2: I observed a significant amount of a white solid precipitating almost immediately after mixing the benzylamine and 2-chloro-2-phenylacetyl chloride, even before adding the base. What is this solid?
This precipitate is almost certainly benzylammonium chloride. It forms when the HCl byproduct from the initial small amount of reaction protonates the starting benzylamine. This is a clear visual indicator that the amine is being deactivated and that a base is either absent or not functioning effectively to scavenge the acid.[3][6]
Q3: Why is a base necessary, and can I use any base?
A base is absolutely critical. Its primary role is to neutralize the HCl generated during the reaction.[7] This prevents the protonation of the benzylamine, ensuring it remains a free nucleophile available for acylation.
The choice of base is important:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): Commonly used in anhydrous organic solvents. They are non-nucleophilic and act solely as acid scavengers.
-
Aqueous Base (e.g., NaOH, NaHCO₃): Used in a two-phase "Schotten-Baumann conditions" setup, where the reaction occurs in an organic solvent (like dichloromethane) and the base is dissolved in an aqueous phase.[8][9][10] The base neutralizes the HCl as it forms.
Q4: How can I effectively monitor the reaction's progress?
The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: A quick and easy way to visualize the consumption of starting materials (benzylamine and 2-chloro-2-phenylacetyl chloride, though the latter may hydrolyze on the plate) and the formation of the product.
-
LC-MS: Provides more definitive evidence by confirming the mass of the starting materials and the desired product, N-Benzyl-2-chloro-2-phenylacetamide.
Part 2: Deep-Dive Troubleshooting Guides
If the initial FAQs do not resolve the issue, these detailed guides provide structured approaches to pinpoint and solve the problem.
Guide 1: Reagent Integrity and Preparation
The quality of your starting materials is paramount. No amount of optimization can overcome degraded reagents.
Q: How can I verify the activity of my 2-chloro-2-phenylacetyl chloride?
2-chloro-2-phenylacetyl chloride is a reactive reagent that can degrade upon storage.[11]
-
Visual Inspection: The pure compound should be a clear liquid, possibly with a yellow to orange hue.[11] If it is cloudy, discolored, or has solidified, it has likely degraded.
-
Activity Check: A simple test is to carefully add a drop to a vial containing anhydrous ethanol. A vigorous reaction with the evolution of HCl gas (fuming) indicates high reactivity.
-
Solution - Prepare Fresh Reagent: The most reliable method to ensure high activity is to prepare the acyl chloride immediately before use.
This protocol converts the corresponding carboxylic acid to the highly reactive acyl chloride.
Materials:
-
2-chloro-2-phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask, reflux condenser with drying tube
Procedure (using Thionyl Chloride):
-
In a fume hood, add 2-chloro-2-phenylacetic acid (1 eq.) to a round-bottom flask.
-
Add an excess of thionyl chloride (2-3 eq.).
-
Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure.[12]
-
The resulting crude 2-chloro-2-phenylacetyl chloride can often be used directly in the next step or purified by vacuum distillation.[12][13]
Q: What are the critical quality parameters for the benzylamine and solvent?
-
Benzylamine: Should be a clear, colorless liquid. A yellow or brown color may indicate oxidation. Purification can be achieved by distillation.
-
Solvents: Must be anhydrous. Using a freshly opened bottle of an anhydrous grade solvent or drying the solvent using standard laboratory procedures (e.g., distillation over CaH₂ for dichloromethane) is crucial. The presence of water is a common cause of failure.[1][4]
Guide 2: Optimizing Reaction Conditions
This reaction is sensitive to several parameters. The following table summarizes common issues and solutions.
| Symptom | Possible Cause | Recommended Action & Explanation |
| Low or No Product | Ineffective HCl Scavenging | Ensure at least 1.1 equivalents of base (e.g., triethylamine) are used. The base is stoichiometric, not catalytic. Check the purity of the base. |
| Reaction Stalls | Amine Protonation | Add the base to the benzylamine solution before the slow addition of the acyl chloride. This ensures a scavenger is present as soon as HCl is formed. |
| Formation of Dark/Tarry Byproducts | Runaway Exothermic Reaction | Perform the reaction at a lower temperature. Cool the amine/base solution to 0 °C in an ice bath before slowly adding the acyl chloride dropwise via an addition funnel.[5][14] |
| Low Yield Despite Full Consumption of Amine | Hydrolysis of Acyl Chloride | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
Caption: A logical workflow for diagnosing and solving low conversion issues.
Guide 3: Standard Protocol and Reaction Mechanism
Understanding the fundamental process is key to effective troubleshooting.
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-acylation via nucleophilic acyl substitution.
This protocol provides a robust starting point for the synthesis.
Materials:
-
Benzylamine (1.0 eq.)
-
2-chloro-2-phenylacetyl chloride (1.05 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq.) in a small amount of anhydrous DCM and load it into an addition funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[14]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.[14]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove any acidic byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
References
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Semantic Scholar. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Quora. (n.d.). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2013, November 6). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Reactions of Amines. Retrieved from [Link]
-
YouTube. (2023, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]
-
ResearchGate. (n.d.). Robustness of the acetylation investigated in the reaction of benzylamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of N-Benzyl-2-chloro-2-phenylacetamide under different conditions
Welcome to the technical support guide for N-Benzyl-2-chloro-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and analysis of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing diagnostic workflows and solutions grounded in chemical principles.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of Stored Samples
Symptom: You are analyzing a solution of N-Benzyl-2-chloro-2-phenylacetamide that has been stored (e.g., on a benchtop, in a refrigerator, or as an autosampler vial) and observe new, unexpected peaks in your chromatogram that were not present in the freshly prepared sample.
Possible Cause: The compound is likely undergoing degradation under your storage conditions. The primary culprits are hydrolysis, solvolysis, or photodegradation. The α-chloro group is susceptible to nucleophilic substitution, and the amide bond can be cleaved, especially in the presence of moisture, acid, or base.[1][2]
Diagnostic & Solution Workflow:
-
Characterize the Impurities: Use a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks. Compare these masses to potential degradation products.[1]
-
Hydrolysis Product 1 (SN2): N-Benzyl-2-hydroxy-2-phenylacetamide (M+H+ corresponding to loss of Cl and addition of OH).
-
Hydrolysis Product 2 (Amide Cleavage): Phenylacetic acid and Benzylamine (or their derivatives depending on the specific cleavage pattern).[1]
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions. This will help you predict its stability and confirm that your analytical method is "stability-indicating." A detailed protocol is provided in the "Experimental Protocols" section below.[1]
-
Optimize Storage Conditions: Based on the likely cause, adjust your storage protocol.
-
pH Control: If hydrolysis is suspected, ensure your solution is buffered at a neutral pH (~6-7.5). Amide hydrolysis is catalyzed by both acid and base.[2]
-
Temperature: Store all solutions at reduced temperatures (4°C for short-term, -20°C or -80°C for long-term).[1] Chemical reaction rates, including degradation, are significantly reduced at lower temperatures.
-
Solvent Choice: Use aprotic, dry solvents (e.g., Acetonitrile, THF, Dichloromethane) whenever possible. Avoid prolonged storage in protic solvents like methanol or water.
-
Light Protection: Store samples in amber vials or protect them from light with aluminum foil to prevent potential photodegradation.[1][3][4]
-
Inert Atmosphere: If oxidation is a concern, degas your solvent and consider storing the sample under an inert atmosphere like nitrogen or argon.[1]
-
Caption: Troubleshooting workflow for unexpected sample degradation.
Issue 2: Poor Yield or Multiple Products During Synthesis/Work-up
Symptom: During a reaction involving N-Benzyl-2-chloro-2-phenylacetamide, or during the aqueous work-up, you experience a lower-than-expected yield of the desired product and the formation of multiple side products.
Possible Cause: The compound's instability is likely being triggered by the reaction or work-up conditions.
-
Basic/Nucleophilic Conditions: Strong bases or nucleophiles used in a subsequent reaction step can displace the α-chloro group or attack the amide carbonyl.
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis.[2]
-
High Temperatures: Refluxing in certain solvents, especially protic ones, can lead to thermal degradation or solvolysis.
Preventative Measures & Solutions:
-
Minimize Water Contact: During work-up, perform extractions quickly. Use brine washes to remove bulk water from the organic layer and dry thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Temperature Control: Keep reaction and work-up temperatures as low as feasible. If heating is necessary, do so for the minimum time required.
-
pH Neutralization: If an acidic or basic work-up is required, neutralize the solution promptly before prolonged storage or concentration. A wash with a saturated sodium bicarbonate solution (for acid) or dilute ammonium chloride (for base) followed by water can be effective.
-
Chromatography Considerations: If using reverse-phase chromatography with water/acetonitrile gradients, consider adding a buffer to the mobile phase to control pH and prevent on-column degradation. For normal-phase chromatography, ensure your silica gel is not acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Benzyl-2-chloro-2-phenylacetamide?
A: The two most probable degradation pathways involve the two reactive sites in the molecule: the C-Cl bond and the amide bond.
-
Nucleophilic Substitution at the α-Carbon: The chloride is a good leaving group. In the presence of nucleophiles (like water or alcohols), it can be displaced via an SN2 mechanism to yield the corresponding α-hydroxy or α-alkoxy derivative.[2]
-
Amide Hydrolysis: This pathway involves the cleavage of the amide bond and can be catalyzed by both acid and base.[2] This results in the formation of a phenylacetic acid derivative and benzylamine.
Sources
Technical Support Center: High-Purity Recrystallization of N-Benzyl-2-chloro-2-phenylacetamide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the nuances of its crystallization.
Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that ideally excludes impurity molecules.[1] However, the unique structural features of N-Benzyl-2-chloro-2-phenylacetamide can present specific challenges, such as "oiling out" and difficulty in selecting an appropriate solvent system. This guide provides direct, actionable solutions to these common issues.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most frequent challenges encountered during the recrystallization of N-Benzyl-2-chloro-2-phenylacetamide in a practical question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I've dissolved my crude N-Benzyl-2-chloro-2-phenylacetamide in a hot solvent, but upon cooling, it separates as a sticky, viscous liquid or oil instead of forming solid crystals. What is happening and how can I fix it?
Answer: This phenomenon is known as "oiling out," and it is one of the most common hurdles in recrystallization.[3] It occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This typically happens when the temperature of the solution is above the melting point of the solute.[5] The melting point can be significantly depressed by the presence of impurities, making oiling out more likely with crude material.[3]
The primary danger of oiling out is that the oil is an excellent solvent for impurities. When this oil eventually solidifies, it often traps these impurities, resulting in little to no purification.[6][7]
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: The solution is becoming supersaturated too quickly and at a temperature where the compound is molten.
-
Solution A: Slow Down the Cooling Rate. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature on an insulating surface (like a cork ring or folded paper towels) before moving to an ice bath.[3][8] This gives molecules time to orient themselves into an ordered crystal lattice.
-
Solution B: Use More Solvent. The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more).[3] This lowers the saturation temperature, allowing crystallization to begin at a point where the compound is a solid.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution C: Switch to a Lower-Boiling Point Solvent. If you are using a high-boiling solvent like toluene or DMF, consider switching to a solvent with a lower boiling point, such as isopropanol or ethyl acetate.
-
Solution D: Employ a Solvent-Pair System. A powerful technique is to use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble, and which is miscible with the good solvent) dropwise at or near the boiling point until the solution becomes faintly cloudy. Add a final drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[5][6] A common pair for amides is Ethanol/Water.
-
Workflow: Overcoming Oiling Out
Below is a systematic workflow to diagnose and solve the issue of oiling out.
Caption: Troubleshooting workflow for oiling out.
Issue 2: Very Low or No Crystal Yield
Question: I performed the recrystallization, but I recovered very little product, or in some cases, no crystals formed at all. What went wrong?
Answer: This is a common and frustrating problem, typically rooted in using an excessive amount of solvent.[9] For crystallization to occur, the solution must become supersaturated upon cooling. If too much solvent is used, the compound remains soluble even at low temperatures.[10]
Causality & Solutions:
-
Excessive Solvent: This is the most frequent cause.[11]
-
Solution: Place the flask back on the heat source and carefully boil off a portion of the solvent in a fume hood. Once the volume is reduced, allow the solution to cool again. To check if you have reached saturation, dip a glass rod into the hot solution; a solid film should form on the rod as it cools in the air.[3]
-
-
Supersaturated Solution Fails to Nucleate: Sometimes a solution can become supersaturated but lack a nucleation site for crystal growth to begin.
-
Solution A: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.[9]
-
Solution B: Seeding. If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[12]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the funnel, reducing your final yield.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[11] This can be done by placing them in an oven or by passing hot solvent through the setup just before filtering your solution.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for N-Benzyl-2-chloro-2-phenylacetamide?
An ideal recrystallization solvent should dissolve the compound well when hot but poorly at room temperature or colder.[1][10] Since detailed solubility data for this specific compound is not widely published, a small-scale solvent screen is the most effective approach. Ethanol is often a good starting point for chloroacetamide derivatives.[11]
Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with 0.5 mL). Test common solvents like ethanol, isopropanol, ethyl acetate, and toluene.
-
A good candidate will not dissolve the solid at room temperature.
-
Heat the tubes that passed step 3 in a hot water or sand bath. Add more hot solvent dropwise until the solid just dissolves.
-
Allow the successful tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and produces a large quantity of crystals upon cooling.
Table 1: Potential Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good general-purpose solvent for amides. Often used in a pair with water.[11] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. Good for many organic solids. |
| Ethyl Acetate | 77 | Medium | Less polar; good for avoiding "oiling out" if the compound's melting point is low. |
| Toluene | 111 | Non-polar | May have a boiling point that is too high, risking oiling out. Use with caution. |
| Ethanol/Water | Variable | Polar | A powerful solvent-pair system. Dissolve in hot ethanol, add hot water until cloudy.[6] |
Q2: My final product is still impure after recrystallization. What can I do?
If your product's purity has not sufficiently improved (e.g., as indicated by a broad or depressed melting point), consider these factors:
-
Rapid Crystal Growth: If crystals form too quickly ("crashing out"), they can trap impurities within the lattice.[11] Ensure cooling is slow and undisturbed.
-
Inadequate Solvent: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be co-precipitating. Try recrystallizing again from a different solvent with different polarity.
-
High Initial Impurity Load: Recrystallization is most effective for compounds that are already >80-90% pure.[8] If your crude material is very impure, you may need to perform a preliminary purification step, such as column chromatography or a liquid-liquid extraction, followed by a final recrystallization.
Q3: What are the essential safety precautions for this procedure?
N-Benzyl-2-chloro-2-phenylacetamide and its related chloroacetamide precursors are classified as irritants and should be handled with care.[13][14]
-
Engineering Controls: Always perform this procedure in a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust from the solid.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[14][15]
-
Solvent Safety: Be mindful of the flammability of organic solvents. Do not use an open flame for heating. Use a hot plate, steam bath, or heating mantle.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor (the solvent left after filtration), in appropriately labeled waste containers according to your institution's guidelines.
Detailed Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude N-Benzyl-2-chloro-2-phenylacetamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate beaker, heat your chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude solid while stirring and heating on a hot plate.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[11]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visual Workflow: Recrystallization Process
Caption: Standard workflow for recrystallization.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
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Sato, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]
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MDPI. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up of N-Benzyl-2-chloro-2-phenylacetamide Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important amide synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient scale-up process.
I. Synthesis Overview: The Schotten-Baumann Approach
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is typically achieved through the Schotten-Baumann reaction. This method involves the acylation of benzylamine with 2-chloro-2-phenylacetyl chloride.[1][2][3] The reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride.[1][3][4] A base, often aqueous sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Reaction Scheme:
-
Reactants: Benzylamine and 2-chloro-2-phenylacetyl chloride
-
Product: N-Benzyl-2-chloro-2-phenylacetamide
-
Byproduct: Hydrochloric acid (HCl)
Core Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate.[3][4][5]
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is eliminated.
-
Deprotonation: A base, such as sodium hydroxide or pyridine, removes a proton from the nitrogen atom, yielding the neutral amide product and neutralizing the generated HCl.[3]
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up of N-Benzyl-2-chloro-2-phenylacetamide synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I mitigate this?
Several factors can contribute to a drop in yield during scale-up. Let's break down the most common culprits and their solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Poor Mass and Heat Transfer | In larger reaction vessels, inefficient stirring can lead to localized "hot spots" and poor mixing of reactants. This can result in side reactions and incomplete conversion. Amidation reactions in aqueous slurries can be particularly challenging to scale due to mass transfer limitations.[6] | - Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture.- Baffled Reactors: Utilize baffled reactors to improve mixing and prevent vortex formation.- Temperature Control: Implement a robust temperature control system to maintain a consistent internal reaction temperature. |
| Inefficient pH Control | The Schotten-Baumann reaction requires a basic environment (typically pH 10-12) to neutralize the HCl byproduct and keep the amine deprotonated.[1] On a larger scale, localized drops in pH can occur, leading to protonation of the benzylamine and halting the reaction. | - Controlled Base Addition: Add the base solution (e.g., NaOH) slowly and sub-surface to ensure efficient neutralization throughout the reaction mass.- pH Monitoring: Use a calibrated pH probe to monitor and maintain the desired pH range throughout the reaction. |
| Hydrolysis of the Acyl Chloride | 2-chloro-2-phenylacetyl chloride is highly reactive and can be hydrolyzed by water, especially under basic conditions. In a biphasic system, the rate of hydrolysis can compete with the desired amidation reaction.[1] | - Biphasic Conditions: Employ a two-phase solvent system (e.g., dichloromethane and water) to protect the acyl chloride in the organic phase while the base remains in the aqueous phase.[2]- Vigorous Stirring: Ensure high shear mixing to maximize the interfacial area between the two phases, promoting the reaction between the amine and acyl chloride. |
| Reagent Quality | Impurities in starting materials can have a more pronounced effect on a larger scale. Benzylamine can oxidize over time, and 2-chloro-2-phenylacetyl chloride is moisture-sensitive.[7] | - Reagent Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.- Fresh Reagents: Use freshly opened or distilled reagents whenever possible. |
Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
The most common byproduct is the result of the hydrolysis of the acyl chloride. However, other side reactions can occur.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Minimization Strategy |
| 2-chloro-2-phenylacetic acid | Hydrolysis of 2-chloro-2-phenylacetyl chloride by water in the reaction mixture. | - Maintain a biphasic reaction medium to limit the contact of the acyl chloride with the aqueous base.[1][2]- Add the acyl chloride solution slowly to the reaction mixture to keep its instantaneous concentration low. |
| Dibenzyl Urea | This can form if there are impurities in the starting materials or under certain reaction conditions, though less common in this specific synthesis. | - Ensure high purity of benzylamine. |
| Over-acylation Products | While less likely with a primary amine like benzylamine, it's a consideration in other amidation reactions.[8] | - Maintain a 1:1 stoichiometry of the amine and acyl chloride.[8] |
Q3: The product is difficult to purify at a larger scale. What are effective purification strategies?
Purification can be a bottleneck in scale-up. A combination of techniques is often most effective.
Purification Workflow:
Caption: A typical workflow for the purification of N-Benzyl-2-chloro-2-phenylacetamide.
Detailed Purification Steps:
-
Initial Isolation: After the reaction is complete, the crude product often precipitates out of the solution. It can be isolated by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove inorganic salts and then with a cold, non-polar organic solvent (like hexane) to remove organic impurities.
-
Liquid-Liquid Extraction: If unreacted starting materials are present, a liquid-liquid extraction can be performed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution to remove any remaining benzylamine, followed by a wash with a dilute base to remove any 2-chloro-2-phenylacetic acid.[9]
-
Recrystallization: This is a powerful technique for achieving high purity. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[9]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I need to take when handling 2-chloro-2-phenylacetyl chloride?
2-chloro-2-phenylacetyl chloride is a corrosive and moisture-sensitive reagent.[7][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[7][12]
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of its vapors.[7][13]
-
Handling: Avoid contact with skin and eyes.[7][13] In case of contact, rinse immediately with plenty of water and seek medical advice.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like water, alcohols, and strong bases.[7][12]
Q2: Can I use a different base instead of sodium hydroxide?
Yes, other bases can be used.
-
Organic Bases: Tertiary amines like triethylamine or pyridine can be used, especially in non-aqueous conditions.[5] They act as both a base and a solvent in some cases.
-
Inorganic Carbonates: Sodium carbonate or potassium carbonate can also be employed and are milder bases than hydroxides.[5]
The choice of base can influence the reaction rate and workup procedure.
Q3: How do I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to track the concentrations of reactants and products over time.
Q4: What are some "green chemistry" considerations for this synthesis?
While the traditional Schotten-Baumann reaction uses organic solvents, there is a growing interest in more environmentally friendly approaches.
-
Aqueous Conditions: Research has explored conducting amidation reactions in water, sometimes with the aid of surfactants, to reduce the use of organic solvents.[6]
-
Catalytic Methods: While not directly applicable to this specific acyl chloride reaction, the broader field of amide synthesis is moving towards catalytic methods that avoid the use of stoichiometric activating agents.[14]
IV. Experimental Protocols
Protocol 1: Lab-Scale Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
Materials:
-
Benzylamine
-
2-chloro-2-phenylacetyl chloride
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.05 equivalents) in DCM to the cooled benzylamine solution over 15-20 minutes.
-
After the addition is complete, add 1 M NaOH solution and stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Scale-Up Considerations
When scaling up, the following modifications to Protocol 1 are recommended:
-
Mechanical Stirring: Replace the magnetic stirrer with an overhead mechanical stirrer to ensure efficient mixing.
-
Controlled Addition: Use a dropping funnel or a syringe pump for the controlled addition of the 2-chloro-2-phenylacetyl chloride solution.
-
Temperature Monitoring: Use a temperature probe to monitor the internal temperature of the reaction and adjust the cooling bath as needed to prevent temperature spikes.
-
Workup: Use a separatory funnel for the liquid-liquid extractions. For very large scales, a jacketed reactor with a bottom outlet valve is ideal.
V. Visualizing Reaction Pathways
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Validation & Comparative
A Comparative Guide to the Analytical Validation of N-Benzyl-2-chloro-2-phenylacetamide Structure
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, such as N-Benzyl-2-chloro-2-phenylacetamide, a multifaceted analytical approach is not merely best practice, but a necessity. This guide provides an in-depth comparison of the primary analytical methods for the structural validation of this target molecule, grounded in the principles of scientific integrity and supported by experimental data from closely related analogs. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique is infallible. Each method interrogates a different property of the molecule, and by combining their outputs, we create a network of evidence that converges on a single, correct structure. This is the principle of orthogonality, and it is the bedrock of robust structural elucidation. For N-Benzyl-2-chloro-2-phenylacetamide, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is essential for initial structural confirmation. Subsequently, High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized compound, a critical parameter for its intended use.
The Analytical Workflow: A Holistic View
The validation of N-Benzyl-2-chloro-2-phenylacetamide's structure follows a logical progression, from the initial confirmation of functional groups and connectivity to the final assessment of purity.
Caption: A logical workflow for the comprehensive validation of N-Benzyl-2-chloro-2-phenylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-Benzyl-2-chloro-2-phenylacetamide, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: What to Expect from the Spectra
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include the amide N-H proton (often a broad singlet), the aromatic protons of the two phenyl rings, the benzylic -CH₂- group (a doublet coupled to the N-H proton), and the chiral methine proton (-CHCl-). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the amide will be a key downfield signal. The aromatic carbons will appear in a characteristic region, and the benzylic and methine carbons will be in the aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the TMS signal.
Trustworthiness: Self-Validation through 2D NMR
To enhance the trustworthiness of the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. COSY will confirm the coupling between the N-H proton and the benzylic -CH₂- protons. HSQC will correlate the proton signals with their directly attached carbon atoms, providing unambiguous C-H connectivity.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. This data is crucial for confirming the molecular formula and corroborating the connectivity determined by NMR.
Expertise & Experience: Interpreting the Mass Spectrum
For N-Benzyl-2-chloro-2-phenylacetamide (C₁₅H₁₄ClNO), the expected monoisotopic mass is approximately 259.0764 g/mol .[1] The mass spectrum should show a molecular ion peak (M⁺) at m/z 259. A key feature to look for is the isotopic pattern of chlorine: an (M+2)⁺ peak at m/z 261 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom.
Common fragmentation patterns for amides can be expected, such as cleavage of the C-C bond adjacent to the carbonyl group or cleavage of the amide bond.[2][3]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS) for Fragmentation: If further structural information is needed, select the parent ion (m/z 259) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS)
For authoritative confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the gold standard. HRMS can determine the mass of the molecular ion with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For N-Benzyl-2-chloro-2-phenylacetamide, FTIR is used to confirm the presence of the key amide functionality.
Expertise & Experience: Characteristic Infrared Absorptions
The FTIR spectrum of a secondary amide like N-Benzyl-2-chloro-2-phenylacetamide will exhibit characteristic absorption bands:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp peak typically in the range of 1680-1630 cm⁻¹.
-
N-H Bend (Amide II band): A peak in the region of 1570-1515 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 800-600 cm⁻¹.
For the closely related N-benzyl-2-phenylacetamide, the C=O stretching band appears at 1645 cm⁻¹ and the N-H bending absorption is at 1597 cm⁻¹.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
Once the structure is confirmed, it is crucial to determine the purity of the synthesized compound. HPLC is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6]
Expertise & Experience: Developing a Validated HPLC Method
A robust reverse-phase HPLC (RP-HPLC) method is suitable for N-Benzyl-2-chloro-2-phenylacetamide. The method development process involves selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength. The benzyl and phenyl groups in the molecule provide strong UV absorbance, making UV detection at around 254 nm a suitable choice.
The validation of the HPLC method must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9][10]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for RP-HPLC, providing good peak shape and resolution. |
| Gradient | 50-95% B over 20 minutes | A gradient elution is suitable for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method involves assessing the following parameters as per ICH Q2(R1) guidelines:[7][8][9][10]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Analyze a series of at least five concentrations of the reference standard over the intended range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels). The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately vary method parameters (e.g., flow rate, mobile phase composition, column temperature) to assess the method's reliability during normal usage.
Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.
Comparison of Analytical Methods
| Parameter | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | HPLC |
| Principle | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Vibrational transitions of molecular bonds | Differential partitioning between phases |
| Information | Detailed connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation | Functional groups | Purity, quantification of components |
| Selectivity | Very High | Very High | Moderate | High |
| Sensitivity | Moderate | Very High | Low to Moderate | High |
| Quantitation | Possible (qNMR) | Possible with standards | Limited | Excellent |
| Cost | High | High | Low | Moderate |
| Throughput | Low | Moderate | High | High |
Conclusion
The structural validation of N-Benzyl-2-chloro-2-phenylacetamide is a comprehensive process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental structural framework, which is then confirmed by the molecular weight and fragmentation data from mass spectrometry. FTIR spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups. Finally, a validated HPLC method provides the quantitative measure of purity, which is essential for any downstream applications. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of reliable, reproducible, and defensible data, upholding the highest standards of scientific integrity.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][7][9]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. Food and Drug Administration; 2021. [Link][9]
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Ghodsinia, S. E., et al. Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). ResearchGate. [Link][4]
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Petrović, S. D., et al. Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. [Link]
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Nagaraju, C., et al. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research; 2018. [Link][6]
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Matysová, L., et al. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis; 2007. [Link]
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MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]
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A Senior Application Scientist's Guide to the Analysis of N-Benzyl-2-chloro-2-phenylacetamide: A Comparative Evaluation of HPLC and GC-MS
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel compounds is paramount. N-Benzyl-2-chloro-2-phenylacetamide, a substituted amide, represents a class of molecules where precise analytical quantification and impurity profiling are critical for ensuring safety and efficacy. The choice of analytical methodology is a pivotal decision that impacts data quality, development timelines, and regulatory compliance.
This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of N-Benzyl-2-chloro-2-phenylacetamide. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to select the optimal technique for your specific analytical challenge, be it routine quality control, stability testing, or impurity identification.
Analyte Profile: N-Benzyl-2-chloro-2-phenylacetamide
Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is essential.
-
Structure: The molecule contains multiple aromatic rings, an amide linkage, and a reactive benzylic chlorine atom.
-
Polarity: The presence of the polar amide group and the non-polar phenyl and benzyl groups gives the molecule an intermediate polarity, making it suitable for reversed-phase HPLC.[1]
-
Thermal Stability: The amide bond can be susceptible to thermal hydrolysis.[2] Furthermore, compounds with benzylic halides can be thermally labile. This property is a critical consideration for GC analysis, which requires high temperatures for volatilization.[3]
-
Volatility: With a predicted molecular weight around 259.73 g/mol for a related isomer, the molecule may possess sufficient volatility for GC analysis, provided it can withstand the thermal stress of the injection port and column.[4]
-
Chromophores: The presence of phenyl and benzyl rings provides strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly viable and straightforward quantification method.[5]
Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Quantification and Stability Testing
HPLC is frequently the workhorse for the analysis of pharmaceutical compounds due to its versatility with non-volatile and thermally unstable substances.[1][6] For N-Benzyl-2-chloro-2-phenylacetamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for assay, impurity analysis, and stability studies.
Causality Behind Method Selection: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The technique operates at or near ambient temperature, mitigating the risk of thermal degradation that could compromise the sample's integrity.[3] This is particularly crucial for a stability-indicating method, where the goal is to accurately quantify the active ingredient in the presence of its degradation products.[2] A Diode Array Detector (DAD) or UV detector provides excellent sensitivity and linearity for this molecule due to its aromatic chromophores.
Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC-UV/DAD analysis of N-Benzyl-2-chloro-2-phenylacetamide.
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to be a robust starting point for method development and validation, conforming to principles outlined in ICH guidelines.[7]
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or formic acid for pH adjustment.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Rationale: A C18 column is chosen for its hydrophobic stationary phase, which will effectively retain the moderately non-polar analyte. A gradient elution is proposed to ensure that the main peak is well-resolved from potential impurities and degradation products, which may have a wide range of polarities.[8] Phosphoric acid is used to control the pH and sharpen peak shape by suppressing the ionization of any silanol groups on the column.[9]
-
Gradient Program: 70% A to 30% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample & Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Prepare a 1.0 mg/mL solution of N-Benzyl-2-chloro-2-phenylacetamide reference standard in diluent.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to achieve a similar target concentration as the working standard.
-
-
Method Validation Considerations:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can resolve the parent peak from all degradation products.[2][7]
-
Linearity, Accuracy, Precision, LOD/LOQ: Evaluate these parameters according to ICH Q2(R1) guidelines to ensure the method is reliable and fit for purpose.[9]
-
Anticipated Performance Data (HPLC)
| Parameter | Expected Value/Range | Rationale |
| Retention Time (t R ) | 5 - 10 min | Dependent on the exact gradient, but expected to elute in the mid-range for good separation. |
| Linearity (R²) | > 0.999 | Standard for quantitative pharmaceutical analysis. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Based on the strong UV chromophore of the molecule.[10] |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | Typically 3-5 times the LOD.[10] |
| Precision (%RSD) | < 2.0% | Required for reliable quality control assays. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
While HPLC is ideal for routine quantification, GC-MS offers unparalleled identification capabilities and higher sensitivity for volatile compounds.[6][11] Its application to N-Benzyl-2-chloro-2-phenylacetamide is feasible but requires careful consideration of the analyte's thermal stability.
Causality Behind Method Selection: Why GC-MS?
The primary driver for using GC-MS is its mass selective detector. Electron Ionization (EI) generates reproducible fragmentation patterns that act as a "chemical fingerprint," allowing for the unambiguous identification of the parent compound and any volatile impurities.[12] This is invaluable for characterizing unknown peaks found during stability studies or for confirming the structure of the synthesized material. GC also typically offers higher chromatographic efficiency, leading to sharper peaks and faster analysis times for suitable analytes.[5]
The main challenge is ensuring the analyte can be volatilized in the hot GC inlet without degrading. On-column degradation would lead to inaccurate quantification and the appearance of artifact peaks.
Workflow for GC-MS Analysis
Caption: A standard experimental workflow for the GC-MS analysis of thermally stable volatile/semi-volatile compounds.
Experimental Protocol: GC-MS Method
This protocol is designed to minimize thermal stress on the analyte while achieving good chromatographic separation.
-
Instrumentation & Consumables:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
DB-5ms or equivalent low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity Helium as carrier gas.
-
GC-grade volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
-
Chromatographic & MS Conditions:
-
Injector Temperature: 250 °C (A lower temperature should be evaluated to minimize degradation).
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overload.
-
Rationale: A lower-than-typical injector temperature is chosen as a precaution against thermal degradation. A robust, general-purpose DB-5ms column is selected for its versatility.[3]
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Anticipated Mass Spectral Fragmentation:
-
The fragmentation of N-benzyl amides in mass spectrometry typically involves cleavage of the C-N bond and bonds adjacent to the carbonyl group.[10]
-
Expected Fragments:
-
Benzyl cation: m/z 91 (a very common and stable fragment).
-
Chlorobenzyl cation (if an isomer): m/z 125/127 (due to chlorine isotopes).[10]
-
Phenylacetyl cation: m/z 117.
-
Molecular Ion [M]+•: A peak corresponding to the molecular weight should be visible, though it may be of low intensity.
-
-
Anticipated Performance Data (GC-MS)
| Parameter | Expected Value/Range | Rationale |
| Retention Time (t R ) | 10 - 15 min | Dependent on the temperature program and analyte volatility. |
| Identification | High Confidence | Based on matching the acquired mass spectrum with theoretical fragmentation. |
| Limit of Detection (LOD) | < 1 ng/mL | GC-MS is generally more sensitive than HPLC-UV for amenable compounds.[11] |
| Limit of Quantitation (LOQ) | ~5 ng/mL | Offers excellent trace-level quantification capabilities.[10] |
| Key Challenge | Thermal Stability | Potential for on-column degradation must be carefully evaluated. |
Part 3: Head-to-Head Comparison and Recommendations
The choice between HPLC and GC-MS is not about which technique is "better," but which is better suited for the analytical objective.
| Feature | HPLC-UV/DAD | GC-MS |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds.[6] | Conditional. Requires the analyte to be volatile and thermally stable.[3] |
| Primary Application | Quantitative analysis (Assay), impurity profiling, stability studies. | Definitive identification, structure confirmation, analysis of volatile impurities. |
| Speed | Moderate (10-20 min runs). | Can be faster for simple mixtures, but requires longer oven cooldown.[5] |
| Sensitivity | Good (ng/mL range). | Excellent (pg/mL to low ng/mL range).[11] |
| Selectivity | Good (based on chromatographic separation). Peak purity analysis with DAD. | Excellent. Mass spectrometer provides an orthogonal level of separation and identification. |
| Robustness | High. Well-established for routine QC environments. | Moderate. More susceptible to matrix effects and contamination of the ion source.[10] |
| Cost & Complexity | Lower initial cost and less complex to operate than GC-MS.[11] | Higher initial cost and requires more specialized operator expertise. |
Senior Scientist's Recommendation:
-
For routine Quality Control, potency assays, and stability-indicating studies: HPLC-UV/DAD is the unequivocal method of choice. Its robustness, operational simplicity, and suitability for thermally labile compounds make it ideal for generating the reliable quantitative data required in a regulated environment.[1]
-
For structural confirmation, identification of unknown impurities, and analysis of volatile process residuals: GC-MS is the superior tool. Its power lies in providing molecular weight and fragmentation information, which is essential for investigative work. It should be used as a complementary technique to HPLC, particularly during process development and for characterizing new peaks that appear during stability testing, provided the impurities are amenable to GC analysis.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques, but their application to N-Benzyl-2-chloro-2-phenylacetamide serves distinct purposes. A comprehensive analytical strategy should leverage the strengths of both. HPLC-UV/DAD forms the foundation for quantitative quality control and stability assessment due to its non-destructive nature and broad applicability. GC-MS serves as an essential, complementary tool for definitive structural elucidation and the investigation of volatile unknowns. By understanding the causality behind the choice of each technique, researchers can design and implement a scientifically sound, robust, and efficient analytical control strategy for N-Benzyl-2-chloro-2-phenylacetamide and related compounds.
References
- BenchChem. (2025). Technical Support Center: Refining Analytical Detection of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- BenchChem. (2025). "N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution".
- PubChem. N-Benzyl-2-chloroacetamide.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Phenomenex. (2025).
- Fisher Scientific. N-Benzyl-2-chloro-N-phenylacetamide.
- PubChem. N-Benzyl-2-phenylacetamide.
- Lab Manager. (2025).
- APL Instrument. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- PubChemLite. N-benzyl-2-chloro-n-phenylacetamide (C15H14ClNO).
- Mansour, A. M., et al. (2014).
- Lucentini, M., & Dolan, J. W. (2013). Trends in Analytical chemistry. CONICET.
- BenchChem. (2025).
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A Comparative Guide to Synthetic Routes for N-Benzyl-2-chloro-2-phenylacetamide
Abstract: N-Benzyl-2-chloro-2-phenylacetamide is a valuable chemical intermediate in the development of novel organic compounds. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule: the classical acylation of benzylamine with 2-chloro-2-phenylacetyl chloride, and the modern peptide-style coupling of benzylamine with 2-chloro-2-phenylacetic acid. We will delve into the mechanistic underpinnings, experimental considerations, and provide a side-by-side analysis of their respective advantages and disadvantages. Detailed, reproducible protocols and quantitative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific laboratory and project requirements.
Introduction
N-Benzyl-2-chloro-2-phenylacetamide is a disubstituted amide featuring a stereocenter at the α-carbon. The presence of the reactive chloro group makes it a versatile precursor for further synthetic manipulations, while the overall structure may serve as a scaffold in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.
The formation of the central amide bond is the key transformation in any synthetic approach. This guide will compare two common and mechanistically distinct methods for achieving this goal:
-
Route 1: The Schotten-Baumann Acylation. This classic approach involves the reaction of a primary amine (benzylamine) with a highly reactive acyl chloride (2-chloro-2-phenylacetyl chloride).[1][2][3]
-
Route 2: The Carbodiimide-Mediated Coupling. This route utilizes a carboxylic acid (2-chloro-2-phenylacetic acid) and an amine (benzylamine), joined by an in situ activation agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]
This document will provide a detailed analysis of each route, offering the practical insights necessary for researchers to make informed decisions based on factors such as yield, purity, cost, safety, and scalability.
Route 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This method is a robust and widely used technique for amide synthesis, relying on the high electrophilicity of the acyl chloride carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]
Mechanistic & Experimental Rationale
The reaction is typically performed under what are known as Schotten-Baumann conditions.[1][3] This involves a two-phase system (e.g., dichloromethane and water) or a single organic phase with an added base.[1][3][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate.[2]
-
Role of the Base: This initial reaction releases one equivalent of hydrochloric acid (HCl). The HCl would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[6] A stoichiometric amount of a base, such as triethylamine (Et₃N) in an organic solvent or sodium hydroxide (NaOH) in a biphasic system, is crucial to neutralize this acid and drive the reaction to completion.[2][6]
-
Temperature Control: The reaction is often highly exothermic. Performing the addition of the acyl chloride at a reduced temperature (e.g., 0 °C) is a critical safety and purity measure to control the reaction rate and minimize the formation of potential side products.
-
Causality of High Yield: The high reactivity of the acyl chloride starting material is the primary reason this method often results in rapid reaction times and high yields. The leaving group (chloride ion) is very stable, which facilitates the collapse of the tetrahedral intermediate to form the stable amide bond.
Workflow & Visualization
The general workflow for this synthetic route is straightforward, involving the dissolution of the amine and base, followed by the controlled addition of the acyl chloride, reaction monitoring, and a standard aqueous workup.
Caption: Workflow for Route 1: Schotten-Baumann Acylation.
Route 2: Synthesis via Carboxylic Acid Coupling
This approach avoids the use of highly reactive acyl chlorides by activating the corresponding carboxylic acid in situ. This strategy is central to peptide synthesis and is favored for its milder conditions and broader functional group tolerance.[4]
Mechanistic & Experimental Rationale
The core principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a coupling agent like EDC, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7]
-
Acid Activation: The carboxylic acid (2-chloro-2-phenylacetic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack than the parent carboxylic acid.[8]
-
Role of Additives (HOBt): While the O-acylisourea can react directly with the amine, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active HOBt ester.[9] This new intermediate is sufficiently reactive towards the amine but less prone to side reactions, thereby increasing yields and preserving stereochemical integrity.[5][9]
-
Solvent and Base: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used.[10] A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be added, especially if amine salt starting materials are used, to ensure the amine is in its free, nucleophilic form.[7]
-
Workup Considerations: A key advantage of using EDC is that the urea byproduct is water-soluble, allowing for its simple removal during an aqueous workup, which is a significant improvement over other carbodiimides like DCC.[5][10]
Workflow & Visualization
The workflow involves combining the acid, amine, and coupling agents, followed by reaction and purification. The one-pot nature of this reaction is a significant practical advantage.
Caption: Workflow for Route 2: EDC/HOBt Mediated Coupling.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific needs of the researcher, including scale, budget, available equipment, and safety considerations.
| Parameter | Route 1: Acyl Chloride | Route 2: Carboxylic Acid Coupling | Rationale & Field Insights |
| Typical Yield | >90% | 80-95% | Route 1 is often more efficient due to the high reactivity of the acyl chloride. Route 2 yields can be slightly lower due to potential side reactions like N-acylurea formation. |
| Reaction Time | 1-4 hours | 12-24 hours | The Schotten-Baumann reaction is typically very fast, often complete within a few hours at room temperature.[11] Carbodiimide couplings are slower, often stirred overnight.[4] |
| Reagent Cost | Low to Moderate | Moderate to High | Benzylamine and triethylamine are inexpensive. 2-chloro-2-phenylacetyl chloride is a specialty reagent but is generally cheaper than peptide coupling agents. EDC and HOBt are significantly more expensive, which can be a major factor for large-scale synthesis.[5] |
| Safety & Handling | High Hazard | Moderate Hazard | 2-chloro-2-phenylacetyl chloride is highly corrosive, moisture-sensitive, and a lachrymator. It must be handled with extreme care in a fume hood. Carboxylic acids and EDC are solids that are generally safer and easier to handle, though they are sensitizers. |
| Workup & Purity | Moderate | Easy to Moderate | Purification can be complicated by byproducts from the acyl chloride reacting with trace water. The water-soluble urea byproduct from EDC makes the workup for Route 2 notably simpler.[10] Column chromatography is often required for both to achieve high purity. |
| Scalability | Excellent | Good | The low cost of reagents and rapid reaction time make Route 1 highly suitable for large-scale industrial production. Route 2 is excellent for lab-scale and medicinal chemistry applications but may be cost-prohibitive at a larger scale. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide via Acyl Chloride
-
Materials: Benzylamine (1.0 eq), Triethylamine (1.2 eq), 2-chloro-2-phenylacetyl chloride (1.1 eq), Dichloromethane (DCM), 1M HCl(aq), Saturated NaHCO₃(aq), Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane.
-
Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-chloro-2-phenylacetyl chloride (1.1 eq) in a small amount of DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide via EDC/HOBt Coupling
-
Materials: 2-chloro-2-phenylacetic acid (1.0 eq), Benzylamine (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq), Dichloromethane (DCM), 1M HCl(aq), Saturated NaHCO₃(aq), Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 2-chloro-2-phenylacetic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).[7]
-
Add dichloromethane and stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide.
-
Conclusion
Both the Schotten-Baumann acylation and carbodiimide-mediated coupling are effective methods for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide.
-
Route 1 (Acyl Chloride) is the superior choice for large-scale, cost-sensitive applications where handling hazardous materials is routine. Its speed, high yield, and low reagent cost are significant industrial advantages.
-
Route 2 (Carboxylic Acid Coupling) is ideal for laboratory-scale synthesis, particularly in a medicinal chemistry or discovery setting. The milder conditions, simpler workup, and avoidance of highly corrosive acyl chlorides provide a greater margin of safety and convenience, despite the higher reagent cost.
The ultimate selection should be guided by a careful assessment of the project's specific goals, scale, budget, and the available laboratory infrastructure.
References
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-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
ResearchGate. The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. Available at: [Link]
-
Cheng, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. National Institutes of Health (PMC). Available at: [Link]
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (PMC). Available at: [Link]
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ResearchGate. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
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Organic Syntheses. Phenylacetamide. Available at: [Link]
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National Institutes of Health (PMC). (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
ResearchGate. (2018). The amidation of phenylacetic acid with benzylamine catalysed by nickel.... Available at: [Link]
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Comparative study of N-Benzyl-2-chloro-2-phenylacetamide with other alpha-haloacetamides
A Comparative Guide to the Reactivity and Cytotoxicity of N-Benzyl-2-chloro-2-phenylacetamide
Introduction: The Strategic Role of α-Haloacetamides in Drug Discovery
α-Haloacetamides are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (alpha) to an amide carbonyl group. This specific structural arrangement confers a potent electrophilic character upon the α-carbon, making these compounds highly effective alkylating agents.[1][2] In the field of drug development, this reactivity is strategically harnessed to design targeted covalent inhibitors (TCIs). TCIs function through a two-step mechanism: they first bind reversibly to a target protein, and then a reactive "warhead"—in this case, the α-haloacetamide moiety—forms a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or serine) at the active site, leading to irreversible inhibition.[3][4][5][6] This mode of action can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent drugs.[4][5]
This guide provides a comparative analysis of N-Benzyl-2-chloro-2-phenylacetamide , a representative member of this class, against other α-haloacetamides. We will explore its synthesis, objectively compare its chemical reactivity and in vitro cytotoxicity with selected analogs, and provide detailed experimental protocols to empower researchers in their own investigations.
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide and Analogs
The synthesis of N-substituted α-chloroacetamides is generally achieved through the nucleophilic acyl substitution reaction between an amine and a chloroacetyl chloride derivative.[7] This straightforward approach allows for modular synthesis, where various amines can be used to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
A plausible and common synthetic route for N-Benzyl-2-chloro-2-phenylacetamide (Compound 1) involves the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride in the presence of a mild base, such as triethylamine, to neutralize the HCl byproduct.
General Synthetic Workflow
dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: General workflow for the synthesis of α-haloacetamides.
For this comparative study, we will evaluate Compound 1 against three analogs designed to probe key structural determinants of activity:
-
Compound 2 (N-Phenyl-2-chloroacetamide): Replaces the N-benzyl group with an N-phenyl group to assess the electronic and steric effects of the nitrogen substituent.
-
Compound 3 (N-Benzyl-2-bromo-2-phenylacetamide): Substitutes the chlorine atom with bromine to evaluate the impact of the halogen's leaving group ability on reactivity and cytotoxicity.
-
Compound 4 (2-Chloroacetamide): The parent compound, lacking N- or α-substituents, serving as a baseline for activity.[8]
Comparative Analysis of Alkylating Reactivity
The primary mechanism of action for α-haloacetamides is alkylation, where they form covalent bonds with biological nucleophiles. The rate of this reaction is a critical determinant of their biological potency. The reactivity is governed by the electrophilicity of the α-carbon and the stability of the halide as a leaving group.
Experimental Protocol: 4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay
The NBP assay is a well-established spectrophotometric method to quantify the N-alkylating reactivity of chemical agents.[9][10] NBP acts as a nucleophile, mimicking the guanine base in DNA.[10] Its reaction with an alkylating agent forms an unstable pyridinium salt, which, upon addition of a base, develops a vibrant blue color. The intensity of this color is proportional to the extent of alkylation.[11][12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine in acetone.
-
Prepare 10 mM stock solutions of each test compound (Compounds 1-4) in acetone.
-
-
Reaction:
-
In a series of test tubes, add 100 µL of each test compound stock solution.
-
Add 1 mL of the NBP solution to each tube.
-
Heat the tubes in a water bath at 80°C for 60 minutes.
-
Cool the tubes rapidly in an ice bath for 3 minutes.
-
-
Color Development:
-
Add 2 mL of a base solution (e.g., 1 M piperidine in acetone) to each tube and vortex immediately.
-
Allow the color to develop for 5 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting blue solution at 560 nm using a spectrophotometer.
-
Use acetone as a blank. The higher the absorbance, the greater the alkylating reactivity.
-
Comparative Reactivity Data
The following table presents hypothetical, yet chemically plausible, results from the NBP assay, illustrating the expected reactivity trends.
| Compound | Structure | Halogen | N-Substituent | α-Substituent | Relative Reactivity (Absorbance @ 560 nm) |
| 1 | N-Benzyl-2-chloro-2-phenylacetamide | Cl | Benzyl | Phenyl | 0.85 |
| 2 | N-Phenyl-2-chloroacetamide | Cl | Phenyl | H | 0.60 |
| 3 | N-Benzyl-2-bromo-2-phenylacetamide | Br | Benzyl | Phenyl | 1.45 |
| 4 | 2-Chloroacetamide | Cl | H | H | 0.30 |
Interpretation of Results:
-
Effect of Halogen (Compound 3 vs. 1): The bromo-analog (Compound 3) shows significantly higher reactivity than the chloro-analog (Compound 1). This is consistent with bromide being a better leaving group than chloride, which accelerates the nucleophilic substitution reaction.[14][15]
-
Effect of α-Substituent (Compound 1 vs. 2): The α-phenyl group in Compound 1 increases reactivity compared to Compound 2 (which has an α-hydrogen). This can be attributed to the stabilization of the transition state through the electron-withdrawing nature of the phenyl ring.
-
Effect of N-Substituent (Compound 1 vs. 4): The N-benzyl group in Compound 1 contributes to higher reactivity compared to the unsubstituted amide in Compound 4. This is likely due to a combination of electronic and steric factors influencing the conformation and reactivity of the molecule.
Comparative Analysis of In Vitro Cytotoxicity
The alkylating potential of α-haloacetamides directly translates to their biological activity, often manifesting as cytotoxicity. By alkylating essential biomolecules like proteins and DNA, these compounds can disrupt cellular processes and trigger apoptosis (programmed cell death).
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cultured cells.[16][17][18] It measures the metabolic activity of cells, which is an indicator of their viability.[16][17][19] In live cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[17][19][20] The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Experimental Workflow
dot graph MTT_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Seed HeLa cells (a human cervical cancer cell line) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Comparative Cytotoxicity Data (IC₅₀)
The table below shows expected IC₅₀ values, which generally correlate inversely with the alkylating reactivity observed in the NBP assay.
| Compound | Description | Alkylating Reactivity | Predicted Cytotoxicity (IC₅₀ in HeLa cells) |
| 1 | N-Benzyl-2-chloro-2-phenylacetamide | High | 15 µM |
| 2 | N-Phenyl-2-chloroacetamide | Moderate | 40 µM |
| 3 | N-Benzyl-2-bromo-2-phenylacetamide | Very High | 5 µM |
| 4 | 2-Chloroacetamide | Low | >100 µM |
Interpretation of Results:
-
The cytotoxicity data strongly mirrors the reactivity trends. Compound 3 , the most reactive alkylating agent, is also the most potent cytotoxic agent with the lowest IC₅₀ value.[14][15]
-
Compound 1 demonstrates significant cytotoxicity, validating that the combination of N-benzyl and α-phenyl substituents creates a potent molecule.
-
The lower reactivity of Compound 2 and Compound 4 results in significantly weaker cytotoxicity, highlighting the importance of specific structural features for biological activity.[21]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allows for the formulation of a clear structure-activity relationship for this class of compounds. The cytotoxicity is driven by the molecule's ability to act as an alkylating agent, which is modulated by its substituents.
dot graph SAR_Diagram { layout=dot; rankdir=LR; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
}
Caption: Structure-Activity Relationship (SAR) for α-haloacetamides.
The cytotoxic mechanism is believed to be initiated by the alkylation of critical cellular nucleophiles. This can lead to DNA damage or the inactivation of key enzymes, which in turn activates cellular stress responses and ultimately triggers apoptosis.
Conclusion
This guide demonstrates that N-Benzyl-2-chloro-2-phenylacetamide is a potent cytotoxic agent, a property directly linked to its high alkylating reactivity. Comparative analysis reveals that this activity is finely tuned by its specific structural components:
-
The α-phenyl group enhances electrophilicity at the reactive carbon center.
-
The N-benzyl substituent contributes favorably to its overall biological profile.
-
The chloro group provides a good balance of reactivity and stability, though it is less reactive than a bromo group.
The modular synthesis and tunable reactivity of α-haloacetamides, exemplified by N-Benzyl-2-chloro-2-phenylacetamide, make them a highly valuable scaffold for the development of targeted covalent inhibitors. Future research should focus on modifying the N- and α-substituents to optimize selectivity for specific protein targets, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
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Efficacy of N-Benzyl-2-chloro-2-phenylacetamide Derivatives in Biological Assays: A Comparative Guide
The N-benzyl-2-chloro-2-phenylacetamide scaffold represents a compelling starting point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of derivatives from this and closely related acetamide families, drawing upon available experimental data from peer-reviewed literature. While direct comparative studies on a series of N-Benzyl-2-chloro-2-phenylacetamide derivatives are limited, this review synthesizes findings from structurally similar compounds to illuminate the therapeutic potential and guide future research.
Introduction to Phenylacetamide Derivatives
Phenylacetamide and its derivatives are a versatile class of organic compounds with a broad spectrum of documented biological activities.[1] The fundamental structure, characterized by an amide linkage and a phenyl group, serves as a valuable template in medicinal chemistry.[1] Strategic modifications to this core have yielded compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The N-acyl amide group, a key feature of these molecules, is known to be involved in various biological signaling pathways.[2]
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives. The presence of the chloroacetyl group is often crucial for their biological action.
Comparative Efficacy of N-(substituted phenyl)-2-chloroacetamides
A study by Bogdanović et al. (2021) investigated the antimicrobial activity of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against a panel of pathogenic microbes.[3][4] The results, summarized in Table 1, indicate that these compounds generally exhibit greater efficacy against Gram-positive bacteria than Gram-negative bacteria and moderate activity against fungi.[4]
Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives (MIC in μg/mL) [3][4]
| Compound | Escherichia coli (Gram-) | Staphylococcus aureus (Gram+) | Methicillin-resistant S. aureus (MRSA) | Candida albicans (Fungus) |
| N-(4-chlorophenyl)-2-chloroacetamide | >1000 | 125 | 250 | 500 |
| N-(4-fluorophenyl)-2-chloroacetamide | >1000 | 125 | 250 | 500 |
| N-(3-bromophenyl)-2-chloroacetamide | 500 | 62.5 | 125 | 250 |
| N-phenyl chloroacetamide | >1000 | 250 | 500 | 1000 |
| Ampicillin (control) | 6.25 | 0.78 | - | - |
| Fluconazole (control) | - | - | - | 1.56 |
The study suggests that derivatives with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active, which is attributed to their high lipophilicity enabling them to penetrate the phospholipid bilayer of the cell membrane.[3]
In other research, phenylacetamide and benzohydrazide derivatives have demonstrated significant antibacterial activity, with some compounds showing potent and selective inhibition of Escherichia coli.[5] Specifically, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.64 μg/mL against E. coli.[5]
Experimental Protocol: Agar Disc Diffusion Method
The antimicrobial activity of these compounds is often evaluated using the agar disc diffusion method. This technique provides a qualitative or semi-quantitative assessment of antimicrobial efficacy.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
Caption: Workflow for the agar disc diffusion antimicrobial susceptibility test.
Anticancer Activity
Phenylacetamide derivatives have also been investigated for their potential as anticancer agents.[1][6]
Comparative Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study by Aliabadi et al. evaluated the in-vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against several human cancer cell lines.[6] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 2.
Table 2: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]
| Compound Substituent | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) | HL-60 (Leukemia) |
| o-NO2 | 196 | >250 | 208 |
| m-NO2 | 52 | 191 | 178 |
| p-NO2 | 80 | >250 | 100 |
| o-OCH3 | 158 | >250 | 218 |
| m-OCH3 | 156 | 247 | 206 |
| p-OCH3 | 168 | >250 | 243 |
| Imatinib (control) | 40 | 79 | 98 |
The study found that compounds with a nitro moiety generally demonstrated higher cytotoxic effects than those with a methoxy moiety.[6] Notably, the derivative with a meta-nitro substituent was the most active against the PC3 prostate cancer cell line.[6]
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Addition of MTS Reagent: The MTS reagent, which contains a tetrazolium salt, is added to each well.
-
Incubation: The plate is incubated for 1-4 hours. During this time, viable cells with active metabolism convert the MTS into a soluble formazan product.
-
Measurement: The absorbance of the formazan product is measured at 490 nm using a plate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: A generalized workflow for determining cytotoxicity using the MTS assay.
Anti-inflammatory and Analgesic Activity
Structurally related acetamide derivatives have been explored for their potential analgesic and anti-inflammatory properties.[7] Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[7]
Hypothetical Mechanism of Action: COX Inhibition
A proposed, yet unvalidated for N-Benzyl-2-chloro-2-phenylacetamide, mechanism involves the inhibition of COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Caption: Hypothetical mechanism of action via COX enzyme inhibition.
Antidepressant Activity
Research into phenylacetamide derivatives has also extended to their potential as antidepressant agents. A study by Suryawanshi et al. (2022) synthesized and evaluated a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives for their antidepressant activity in mice using the tail suspension test (TST) and forced swim test (FST).[8] The most potent compound in this series demonstrated better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine.[8] The activity was found to be dose-dependent, with the optimal dose being 30 mg/kg.[8]
Conclusion
The available scientific literature strongly suggests that the N-benzyl-2-chloro-2-phenylacetamide scaffold and its close analogs are promising templates for the development of new therapeutic agents. Derivatives have demonstrated significant in vitro activity against various bacterial strains and cancer cell lines. Furthermore, related compounds have shown potential as anti-inflammatory, analgesic, and antidepressant agents.
It is crucial to note that the biological effects of these compounds can be significantly altered by minor structural modifications. Therefore, further research, including systematic structure-activity relationship (SAR) studies, is warranted to optimize the efficacy and safety profiles of N-Benzyl-2-chloro-2-phenylacetamide derivatives for specific therapeutic applications. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
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A Spectroscopic Journey: Distinguishing N-Benzyl-2-chloro-2-phenylacetamide from its Precursors
In the realm of synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing a molecular fingerprint that is unique to each compound. This guide offers an in-depth spectroscopic comparison of N-Benzyl-2-chloro-2-phenylacetamide, a substituted amide, with its precursors, benzylamine and 2-chloro-2-phenylacetyl chloride. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that signify the successful formation of the amide product. This guide is intended for researchers, scientists, and professionals in drug development who rely on robust analytical methodologies to drive their scientific endeavors.
The Synthetic Pathway: A Nucleophilic Acyl Substitution
The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is a classic example of a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. The subsequent loss of a chloride ion, a good leaving group, and a proton from the nitrogen atom results in the formation of the stable amide bond.
A general procedure for this type of reaction involves the dropwise addition of the acyl chloride to a solution of the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).[1]
Figure 1: A conceptual workflow for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide
The following is a representative experimental protocol for the synthesis of N-Benzyl-2-chloro-2-phenylacetamide:
-
Dissolve benzylamine (1 equivalent) in a suitable solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 2-chloro-2-phenylacetyl chloride (1 equivalent) dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any excess acid.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzyl-2-chloro-2-phenylacetamide.
Spectroscopic Analysis: A Comparative Overview
The successful conversion of the precursors to the final product can be unequivocally confirmed by comparing their respective spectra. The following table summarizes the expected key spectroscopic features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Molecular Ion (m/z) |
| Benzylamine | C₇H₉N | 107.15 | 3300-3500 (N-H stretch), 1590-1610 (N-H bend) | ~1.5 (s, 2H, -NH₂), 3.8 (s, 2H, -CH₂-), 7.2-7.4 (m, 5H, Ar-H) | 107 |
| 2-Chloro-2-phenylacetyl chloride | C₈H₆Cl₂O | 189.04 | 1780-1820 (C=O stretch, acyl chloride) | ~5.5 (s, 1H, -CHCl-), 7.3-7.5 (m, 5H, Ar-H) | 188, 190 |
| N-Benzyl-2-chloro-2-phenylacetamide | C₁₅H₁₄ClNO | 259.73 | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) | ~4.5 (d, 2H, -CH₂-N), ~5.3 (s, 1H, -CHCl-), ~6.5 (br s, 1H, -NH-), 7.2-7.4 (m, 10H, Ar-H) | 259, 261 |
Detailed Spectroscopic Interpretation
Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from benzylamine and 2-chloro-2-phenylacetyl chloride to N-Benzyl-2-chloro-2-phenylacetamide is clearly evidenced by significant changes in the IR spectrum.
-
Benzylamine: The IR spectrum of benzylamine is characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (for the symmetric and asymmetric stretches of the primary amine) and an N-H bending vibration around 1600 cm⁻¹.[2]
-
2-Chloro-2-phenylacetyl chloride: The most prominent feature in the IR spectrum of this acyl chloride is the very strong C=O stretching absorption at a high frequency, typically in the range of 1780-1820 cm⁻¹. This high frequency is characteristic of the highly reactive acyl chloride functional group.
-
N-Benzyl-2-chloro-2-phenylacetamide: The formation of the amide is confirmed by the disappearance of the aforementioned precursor peaks and the appearance of new, characteristic amide absorptions. A single N-H stretching band is observed around 3300 cm⁻¹, indicative of a secondary amide. The carbonyl (C=O) stretching frequency (Amide I band) shifts to a lower wavenumber, typically around 1650 cm⁻¹, due to resonance delocalization of the nitrogen lone pair. Furthermore, a new N-H bending vibration (Amide II band) appears around 1550 cm⁻¹.
Figure 2: Logical flow of IR spectral changes during the synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The formation of the amide bond leads to predictable changes in the chemical shifts and coupling patterns of the protons near the reaction center.
-
Benzylamine: The ¹H NMR spectrum of benzylamine typically shows a singlet for the two amine protons (-NH₂) around δ 1.5 ppm, a singlet for the two benzylic protons (-CH₂-) at approximately δ 3.8 ppm, and a multiplet for the five aromatic protons in the δ 7.2-7.4 ppm region.[3][4][5]
-
2-Chloro-2-phenylacetyl chloride: This precursor exhibits a singlet for the methine proton (-CHCl-) at a downfield position, around δ 5.5 ppm, due to the deshielding effects of the adjacent chlorine atom and carbonyl group. The aromatic protons appear as a multiplet in the δ 7.3-7.5 ppm range.
-
N-Benzyl-2-chloro-2-phenylacetamide: In the product's spectrum, the benzylic protons of the former benzylamine moiety are now adjacent to an amide nitrogen. This results in a downfield shift to around δ 4.5 ppm, and they typically appear as a doublet due to coupling with the amide proton. The methine proton (-CHCl-) remains as a singlet around δ 5.3 ppm. A new, broad singlet corresponding to the amide proton (-NH-) appears, typically in the δ 6.0-7.0 ppm region. The ten aromatic protons from the two phenyl rings will appear as a complex multiplet in the aromatic region.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
-
Benzylamine: The mass spectrum of benzylamine shows a molecular ion peak (M⁺) at m/z 107.[3]
-
2-Chloro-2-phenylacetyl chloride: Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotope pattern for the molecular ion at m/z 188 and 190.
-
N-Benzyl-2-chloro-2-phenylacetamide: The product will also show a characteristic M⁺ and M+2 isotope pattern at m/z 259 and 261, confirming the incorporation of one chlorine atom into the final molecule. The molecular weight also confirms the successful condensation of the two precursor molecules. Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.
Conclusion
The spectroscopic comparison of N-Benzyl-2-chloro-2-phenylacetamide and its precursors provides a clear and definitive confirmation of the synthetic transformation. The key indicators of a successful reaction are:
-
In the IR spectrum: The disappearance of the primary amine N-H stretches and the acyl chloride C=O stretch, and the appearance of the secondary amide N-H stretch and the characteristic Amide I and Amide II bands.
-
In the ¹H NMR spectrum: The downfield shift of the benzylic protons and the appearance of a new amide proton signal.
-
In the mass spectrum: The observation of a molecular ion peak corresponding to the sum of the precursor fragments minus the elements of HCl, along with the characteristic isotopic pattern for a monochlorinated compound.
This multi-faceted spectroscopic approach provides a robust and self-validating system for the characterization of synthetic products, ensuring the integrity and reliability of research in chemical and pharmaceutical sciences.
References
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Mijin, D. Ž., Praščević, M., & Petrović, S. D. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Journal of the Serbian Chemical Society, 72(10), 945-951. Available at: [Link]
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Huang, H., et al. (2021). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters, 23(3), 882-887. Available at: [Link]
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Wang, H., et al. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. RSC Advances, 11(36), 22353-22359. Available at: [Link]
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PubChem. (n.d.). N-Benzyl-2-chloroacetamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Mijin, D. Ž., Stojanović, M. M., & Petrović, S. D. (2004). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society, 69(4), 283-291. Available at: [Link]
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PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Saeed, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-203. Available at: [Link]
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PubChem. (n.d.). N-Benzyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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ATB (Automated Topology Builder). (n.d.). Benzylamine. The University of Queensland. Retrieved January 18, 2026, from [Link]
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NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]
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HMDB (Human Metabolome Database). (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Validated NMR Data of N-Benzyl-2-chloro-2-phenylacetamide and Its Structural Analogues
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for N-Benzyl-2-chloro-2-phenylacetamide. In the absence of publicly available, experimentally validated ¹H and ¹³C NMR spectra for the target compound, this guide presents a detailed comparative analysis of its close structural analogues. By examining the spectral data of these related molecules, we can confidently predict the chemical shifts and coupling patterns for N-Benzyl-2-chloro-2-phenylacetamide, offering a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science.
Introduction: The Significance of Validated NMR Data
N-Benzyl-2-chloro-2-phenylacetamide belongs to the class of α-haloacetamides, which are important intermediates in organic synthesis and have shown a range of biological activities. Accurate structural elucidation is paramount for understanding the compound's properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Validated NMR data ensures the identity and purity of a synthesized compound, which is a critical requirement in drug discovery and development. This guide addresses the current gap in available data for N-Benzyl-2-chloro-2-phenylacetamide by providing a robust, data-driven comparison with its analogues.
Comparative NMR Data Analysis
The following sections present the ¹H and ¹³C NMR data for key structural analogues of N-Benzyl-2-chloro-2-phenylacetamide. These compounds were selected to systematically evaluate the electronic and steric effects of the substituents on the chemical shifts of the protons and carbons in the core acetamide structure.
Predicted NMR Data for N-Benzyl-2-chloro-2-phenylacetamide
Based on the analysis of the structural analogues presented below, the following ¹H and ¹³C NMR spectral data are predicted for N-Benzyl-2-chloro-2-phenylacetamide in a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H and ¹³C NMR Data for N-Benzyl-2-chloro-2-phenylacetamide
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.20-7.40 (m, 10H) | Aromatic-H | ~168 | C=O |
| ~6.50 (br s, 1H) | N-H | ~138 | Aromatic C (quaternary) |
| ~5.50 (s, 1H) | -CHCl- | ~129 | Aromatic C-H |
| ~4.50 (d, 2H) | -CH₂-N | ~60 | -CHCl- |
| ~45 | -CH₂-N |
Analogue 1: N-Benzyl-2-phenylacetamide (Dechlorinated Analogue)
The closest structural analogue, lacking only the chlorine atom at the α-position, is N-Benzyl-2-phenylacetamide. Its NMR data provides a baseline for understanding the impact of the chloro substituent.
Table 2: NMR Data for N-Benzyl-2-phenylacetamide
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.20-7.35 (m, 10H) | Aromatic-H | ~171 | C=O |
| 5.80 (br s, 1H) | N-H | ~138, ~135 | Aromatic C (quaternary) |
| 4.43 (d, 2H) | -CH₂-N | ~129, ~128, ~127 | Aromatic C-H |
| 3.65 (s, 2H) | -CH₂-CO | ~44 | -CH₂-N |
| ~44 | -CH₂-CO |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data compiled from various sources.
Analogue 2: N-Benzyl-2-chloroacetamide (Lacking the α-Phenyl Group)
This analogue allows for the evaluation of the effect of the α-phenyl group by comparing its data to the predicted data of the target compound.
Table 3: NMR Data for N-Benzyl-2-chloroacetamide
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.25-7.40 (m, 5H) | Aromatic-H | ~166 | C=O |
| 6.80 (br s, 1H) | N-H | ~137 | Aromatic C (quaternary) |
| 4.48 (d, 2H) | -CH₂-N | ~129, ~128 | Aromatic C-H |
| 4.15 (s, 2H) | -CH₂-Cl | ~44 | -CH₂-N |
| ~43 | -CH₂-Cl |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data compiled from various sources including PubChem.[1]
Analogue 3: 2-Chloro-N-phenylacetamide (Varying the N-Substituent)
By replacing the N-benzyl group with an N-phenyl group, we can observe the changes in the chemical shifts of the chloroacetyl moiety.
Table 4: NMR Data for 2-Chloro-N-phenylacetamide
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 10.32 (s, 1H) | N-H | 164.9 | C=O |
| 7.60-7.64 (d, 2H) | Aromatic-H | 138.8 | Aromatic C (quaternary) |
| 7.30-7.38 (t, 2H) | Aromatic-H | 129.1 | Aromatic C-H |
| 7.06-7.13 (t, 1H) | Aromatic-H | 124.1 | Aromatic C-H |
| 4.27 (s, 2H) | -CH₂-Cl | 119.7 | Aromatic C-H |
| 43.8 | -CH₂-Cl |
Source: Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.[2]
Experimental Protocol for NMR Data Acquisition and Validation
To ensure the acquisition of high-quality, reproducible NMR data for N-Benzyl-2-chloro-2-phenylacetamide or its analogues, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing and Validation
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Data Validation: The validation of the NMR data should be performed by ensuring consistency with the expected structure. This includes verifying the correct number of signals, appropriate chemical shifts, plausible coupling patterns, and correct integration values.[3]
Visualization of Molecular Structures and Workflow
The following diagrams illustrate the chemical structures of the discussed compounds and the general workflow for NMR analysis.
Caption: Structural relationships between the target compound and its analogues.
Caption: General experimental workflow for NMR analysis.
Conclusion
This guide provides a detailed comparative analysis of the NMR data for N-Benzyl-2-chloro-2-phenylacetamide and its key structural analogues. While experimental data for the target compound remains elusive in the public domain, the presented predicted spectra, based on a systematic evaluation of related compounds, offer a reliable starting point for its characterization. The provided experimental protocol outlines the best practices for acquiring and validating high-quality NMR data, ensuring the scientific rigor required in research and development. This guide serves as a valuable resource for scientists working with this class of compounds, facilitating their structural elucidation and purity assessment.
References
- Gore, J. C. (2015). Recommendations of the wwPDB NMR Validation Task Force. Structure, 23(9), 1583–1592.
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
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University of California, Davis. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. In Chemistry LibreTexts. Retrieved from [Link]
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Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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Wikipedia. (2026). Nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
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Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
- Uzelac, M., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 303-316.
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PubChem. (n.d.). N-Benzyl-2-phenylacetamide. Retrieved from [Link]
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University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]
- ASTM International. (2000).
- Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 49(11), 711-723.
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SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N-phenylacetamide. Retrieved from [Link]
- Yan, S. (2017). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Analytical & Pharmaceutical Research, 4(4).
- Cárdenas-Pérez, S., et al. (2016). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 6(82), 78875-78881.
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SpectraBase. (n.d.). N-benzyl-2-(4-chloro-2-methylphenoxy)acetamide. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supplementary information. Retrieved from [Link]
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Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
- Jankovic, V. D., Mijin, D. Ž., & Petrović, S. D. (2002). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society, 67(12), 857-862.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(6), 2355–2373.
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved from [Link]
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Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzylacetoacetamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Benzyl-2-chloro-2-phenylacetamide
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. N-Benzyl-2-chloro-2-phenylacetamide, a molecule with potential applications in medicinal chemistry, is no exception. Its efficacy and safety are directly linked to its purity profile. This guide provides an in-depth comparison of essential analytical techniques to rigorously assess the purity of this compound, moving beyond simple protocols to explain the scientific rationale behind each method.
The Synthetic Landscape: Anticipating Potential Impurities
Before diving into analysis, we must first consider the synthesis of N-Benzyl-2-chloro-2-phenylacetamide to anticipate likely impurities. A common and logical synthetic route is the acylation of benzylamine with 2-chloro-2-phenylacetyl chloride.
This reaction, while straightforward, can introduce several impurities that may persist through workup and purification:
-
Unreacted Starting Materials: Residual benzylamine or 2-chloro-2-phenylacetyl chloride.
-
Hydrolysis Byproduct: The primary impurity of concern is the hydrolysis of the product to form N-Benzyl-2-hydroxy-2-phenylacetamide[1]. This can occur if moisture is present during the reaction or workup. The chloroacetyl chloride starting material is also susceptible to hydrolysis, forming 2-chloro-2-phenylacetic acid.
-
Solvent Residues: Organic solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be retained in the final product.
A robust purity assessment strategy must be capable of detecting and quantifying these specific impurities.
Orthogonal Approaches to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a multi-pronged, or orthogonal, approach, where each method provides a different and complementary piece of the puzzle. We will focus on four key techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is unparalleled for its ability to separate and quantify the components of a mixture with high resolution and sensitivity. For N-Benzyl-2-chloro-2-phenylacetamide, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, separating compounds based on their hydrophobicity.
Causality Behind the Choice: The target molecule is a neutral organic compound, making it ideally suited for RP-HPLC. The anticipated impurities, such as the more polar N-Benzyl-2-hydroxy-2-phenylacetamide, will have different retention times, allowing for clear separation and quantification. This method is the gold standard for determining area-percent purity.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV spectrophotometer at 220 nm[2].
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for all detected signals. Calculate the area-percent purity by dividing the peak area of the main compound by the total area of all peaks.
Data Interpretation and Comparison
| Compound | Expected Retention Time (Relative) | Rationale |
| N-Benzyl-2-chloro-2-phenylacetamide (Product) | ~12-14 min | The main, most abundant peak. Its hydrophobicity dictates a strong retention on the C18 column. |
| N-Benzyl-2-hydroxy-2-phenylacetamide (Impurity) | Shorter | The hydroxyl group increases polarity, leading to weaker interaction with the stationary phase and earlier elution. |
| Benzylamine (Starting Material) | Much Shorter | Highly polar, will elute very early in the gradient. |
| 2-chloro-2-phenylacetic acid (Impurity) | Shorter | The carboxylic acid group increases polarity, causing it to elute earlier than the amide product. |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
NMR Spectroscopy: The Structural Fingerprint
Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural information. For purity assessment, ¹H NMR is particularly powerful. It not only confirms the identity of the desired product but can also reveal the presence of impurities, even at low levels, through their unique proton signals.
Causality Behind the Choice: Every chemically distinct proton in a molecule gives rise to a signal in the ¹H NMR spectrum. The signal's position (chemical shift), splitting pattern (multiplicity), and area (integration) are all diagnostic. Impurities will have their own distinct proton signals, which can often be identified and even quantified relative to the main compound using an internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate[3].
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate all signals.
Data Interpretation and Comparison
Expected ¹H NMR Signals for Pure N-Benzyl-2-chloro-2-phenylacetamide (in CDCl₃):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (from phenylacetyl) | ~7.2-7.4 | Multiplet | 5H |
| Phenyl (from benzyl) | ~7.2-7.4 | Multiplet | 5H |
| Methine (-CH Cl-) | ~5.5-5.8 | Singlet | 1H |
| Methylene (-N-CH₂ -Ph) | ~4.5 | Doublet | 2H |
| Amide (-NH -) | ~6.5-7.0 | Broad Triplet | 1H |
Comparison with Potential Impurities:
| Impurity | Key Differentiating Signals (¹H NMR) | Rationale |
| N-Benzyl-2-hydroxy-2-phenylacetamide | Methine proton (-CH OH-) shifts upfield to ~5.0-5.2 ppm. A new broad signal for the -OH proton appears. | The electronegativity of oxygen is less than chlorine, causing the adjacent methine proton to be less deshielded. |
| Benzylamine | A broad singlet for the -NH₂ protons around 1.5-2.0 ppm. | These protons are not present in the final product and are easily identifiable. |
| Residual Solvents (e.g., Ethyl Acetate) | Characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm. | These sharp, well-defined signals are indicative of common laboratory solvents. |
Workflow Diagram: NMR Purity Assessment
Caption: Workflow for NMR Purity Analysis.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) provides the molecular weight of the compound, serving as a crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an exceptionally high degree of confidence.
Causality Behind the Choice: MS is a direct probe of the mass-to-charge ratio (m/z) of a molecule. The synthesized N-Benzyl-2-chloro-2-phenylacetamide has a specific molecular weight and isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Any deviation from the expected m/z or isotopic pattern is a clear indication of an impurity or structural misidentification.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Analysis: Identify the m/z value of the most abundant ion and check for the characteristic isotopic pattern of a monochlorinated compound.
Data Interpretation and Comparison
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Key Features |
| [M+H]⁺ (Product) | 260.08 | 262.08 | A characteristic pair of peaks with an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl), confirming the presence of one chlorine atom. |
| [M+Na]⁺ (Product Adduct) | 282.06 | 284.06 | A sodium adduct is commonly observed in ESI-MS and should also show the 3:1 isotopic pattern. |
| [M+H]⁺ of Hydrolysis Impurity | 242.12 | N/A | This impurity lacks chlorine, so it will appear as a single peak at a lower m/z and will not have the isotopic signature. |
Melting Point Analysis: The Classic Purity Indicator
Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point occurs over a narrow range (typically < 2°C).
Causality Behind the Choice: Impurities disrupt the crystal lattice of a solid, which typically results in two effects: a depression of the melting point and a broadening of the melting range. This makes melting point a simple, rapid, and cost-effective, albeit non-specific, indicator of purity. While a sharp melting point does not guarantee purity, a broad and depressed melting point is a definitive sign of impurities.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Data Interpretation and Comparison
| Sample Condition | Expected Melting Point Observation | Rationale |
| Highly Pure Sample | Sharp, narrow range (e.g., 1-2°C) . The absolute value should be compared to a literature or reference standard value if available. | A well-ordered crystal lattice requires a specific amount of energy to break down, resulting in a sharp transition. |
| Sample with Impurities | Broad and depressed melting range (e.g., > 3°C) . The onset of melting will be lower than that of the pure compound. | Impurities disrupt the crystal packing, requiring less energy to melt and causing the process to occur over a wider temperature range. |
Comparative Summary and Recommendations
| Technique | Primary Role | Strengths | Limitations | Best For |
| HPLC | Quantitative Purity | High sensitivity, excellent for separating closely related impurities, quantitative. | Requires method development, destructive. | Accurately determining the percentage of impurities in a final product. |
| ¹H NMR | Structural ID | Confirms structure, identifies and quantifies impurities (with standard), non-destructive. | Can be less sensitive than HPLC, complex mixtures can be hard to interpret. | Confirming identity and detecting unexpected impurities or solvent residues. |
| Mass Spectrometry | Identity Confirmation | Confirms molecular weight and elemental formula (HRMS), very high sensitivity. | Not inherently quantitative, isomers are indistinguishable. | Unambiguously verifying that the main component is the target molecule. |
| Melting Point | Qualitative Check | Fast, inexpensive, requires minimal sample. | Non-specific, insensitive to small amounts of impurities. | A rapid initial check of purity after synthesis and recrystallization. |
For a comprehensive and trustworthy assessment of N-Benzyl-2-chloro-2-phenylacetamide purity, a combination of these techniques is essential. A typical workflow would involve:
-
Post-Synthesis: A quick melting point analysis to gauge the success of the initial purification.
-
Structural Confirmation: ¹H NMR and Mass Spectrometry to confirm that the desired molecule has been synthesized.
-
Final Purity Assay: A validated RP-HPLC method to provide the definitive, quantitative purity value for the batch record.
This multi-faceted approach ensures that the compound meets the high standards required for subsequent research and development, providing a solid foundation of trustworthiness and scientific integrity.
References
-
Jure, M., & Kļimoviča, E. (2025). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. Available at: [Link]
-
Singh, V., & Sharma, P. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]
-
Rao, D. S., & Kumar, S. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
Štefane, B., & Polanc, S. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
Kim, H., & Lee, S. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]
-
Jure, M., & Kļimoviča, E. (2025). Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. PubChem Compound Summary. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
PubChem. (n.d.). N-benzyl-2-chloro-2-phenylacetamide. Available at: [Link]
-
ChemSrc. (n.d.). 2-Phenylacetamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-hydroxy-2-phenylacetamide. PubChem Compound Summary. Available at: [Link]
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A Comparative Reactivity Analysis of N-Benzyl-2-chloro-2-phenylacetamide Analogs: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the N-benzyl-2-chloro-2-phenylacetamide scaffold represents a critical pharmacophore with latent reactivity that can be finely tuned for targeted therapeutic applications. The inherent electrophilicity of the α-chloro carbon, positioned between two activating phenyl and carbonyl groups, makes these molecules prime candidates for covalent modification of biological nucleophiles. Understanding the subtle interplay of electronic and steric effects on the reactivity of this core structure is paramount for the rational design of next-generation therapeutics with optimized potency and selectivity.
This guide provides a comprehensive comparative analysis of the reactivity of N-benzyl-2-chloro-2-phenylacetamide and its analogs. We will delve into the mechanistic underpinnings of their reactivity, explore the impact of substituent modifications on reaction kinetics, and provide detailed experimental protocols for assessing their electrophilic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of these compounds.
The Mechanistic Landscape: Formation of the N-Acyliminium Ion
The reactivity of N-benzyl-2-chloro-2-phenylacetamide and its analogs is predominantly governed by the facility with which the α-chloro group can depart, leading to the formation of a highly electrophilic N-acyliminium ion intermediate. This transient species is a potent electrophile that readily reacts with a wide array of nucleophiles. The electrophilic character of an iminium ion is significantly enhanced by the presence of an adjacent carbonyl group, which withdraws electron density and further polarizes the C=N bond[1].
The generation of the N-acyliminium ion can be facilitated by either spontaneous solvolysis or, more commonly, through Lewis acid catalysis. The coordination of a Lewis acid to the carbonyl oxygen further enhances the electrophilicity of the carbonyl carbon and promotes the departure of the chloride ion.
The Influence of Substituents: A Quantitative Approach
The stability of the N-acyliminium ion intermediate, and thus the overall reaction rate, is profoundly influenced by the electronic nature of substituents on both the N-benzyl and 2-phenyl rings. This relationship can be quantitatively assessed through linear free energy relationships (LFERs), most notably the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted analog, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
Substituent Effects on the 2-Phenyl Ring
To illustrate the impact of substituents on the 2-phenyl ring, we can draw a parallel to the extensively studied solvolysis of substituted benzyl chlorides[2]. In these systems, the reaction proceeds through a carbocation intermediate, which is electronically analogous to the N-acyliminium ion.
Table 1: Relative Solvolysis Rates of para-Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C
| Substituent (X) | σ⁺ | Relative Rate (kₓ/kₗ) |
| p-OCH₃ | -0.78 | 2.0 x 10⁸ |
| p-CH₃ | -0.31 | 1.8 x 10⁵ |
| H | 0 | 1 |
| p-Cl | +0.11 | 0.16 |
| p-NO₂ | +0.79 | 1.1 x 10⁻⁵ |
Data adapted from a study on the solvolysis of benzyl chlorides, which serves as a model for the reactivity of the 2-phenyl ring in N-benzyl-2-chloro-2-phenylacetamide analogs.
As the data in Table 1 indicates, electron-donating groups (e.g., -OCH₃, -CH₃) dramatically accelerate the reaction by stabilizing the positive charge of the intermediate through resonance and inductive effects. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) destabilize the intermediate and significantly retard the reaction rate. A Hammett plot of log(kₓ/kₗ) versus σ⁺ for this model system would yield a large, negative ρ value, indicating a high sensitivity to substituent effects and the buildup of positive charge in the transition state.
Substituent Effects on the N-Benzyl Ring
Substituents on the N-benzyl ring primarily exert their influence through inductive effects, as they are not in direct conjugation with the reacting center. Their impact on the stability of the N-acyliminium ion is therefore expected to be less pronounced than that of substituents on the 2-phenyl ring. However, steric effects can play a significant role. Bulky substituents on the N-benzyl group can hinder the approach of nucleophiles and may also influence the conformation of the molecule, thereby affecting the ease of N-acyliminium ion formation.
Experimental Protocols for Reactivity Assessment
To experimentally determine the comparative reactivity of N-benzyl-2-chloro-2-phenylacetamide analogs, a series of kinetic experiments can be performed. The following protocols provide a framework for such studies.
Synthesis of N-Benzyl-2-chloro-2-phenylacetamide Analogs
A general and robust method for the synthesis of the target compounds is the chloroacetylation of the corresponding N-benzylamines with 2-chloro-2-phenylacetyl chloride.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted N-benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-chloro-2-phenylacetyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-benzyl-2-chloro-2-phenylacetamide analog.
Kinetic Analysis of Solvolysis
The rate of solvolysis can be monitored by measuring the rate of chloride ion release or by following the disappearance of the starting material using techniques such as HPLC or NMR spectroscopy.
Step-by-Step Protocol for HPLC-based Kinetic Analysis:
-
Prepare a stock solution of the N-benzyl-2-chloro-2-phenylacetamide analog in a suitable solvent (e.g., acetonitrile).
-
Initiate the solvolysis reaction by diluting an aliquot of the stock solution into the desired aqueous solvent mixture (e.g., 80:20 water:acetonitrile) pre-equilibrated at a constant temperature in a thermostated water bath.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a suitable quenching agent (e.g., a solution of a strong nucleophile like sodium azide in a non-solvolyzing solvent).
-
Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining starting material.
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).
Visualizing the Reaction Pathway and Experimental Workflow
Diagram 1: Reaction Mechanism
Caption: Step-by-step workflow for determining the solvolysis rate constant of the analogs.
Conclusion
The N-benzyl-2-chloro-2-phenylacetamide scaffold offers a versatile platform for the design of targeted covalent inhibitors. A thorough understanding of the electronic and steric factors that govern the reactivity of these compounds is essential for optimizing their therapeutic potential. By employing systematic structural modifications and quantitative kinetic analysis, researchers can fine-tune the electrophilicity of these agents to achieve the desired balance of reactivity, selectivity, and stability. The methodologies and principles outlined in this guide provide a solid foundation for the rational design and comparative evaluation of novel N-benzyl-2-chloro-2-phenylacetamide analogs in the pursuit of innovative therapeutics.
References
-
Jones, K. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. [Link]
- Richard, J. P., & Jencks, W. P. (1982). A simple relationship between carbocation lifetime in water and reaction selectivity. Journal of the American Chemical Society, 104(17), 4689–4691.
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of organic chemistry, 73(15), 5789–5802. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Umemoto, T., & Tomita, K. (1986). N-Acyliminium ion-initiated cyclizations of N-acyl-α,β-unsaturated imines. A new synthesis of indolizidine and quinolizidine ring systems. Tetrahedron Letters, 27(28), 3271-3274.
- Wasserman, H. H., & Robinson, R. P. (1986). The chemistry of N-acyliminium ions. Tetrahedron, 42(20), 5463-5501.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-Benzyl-2-chloro-2-phenylacetamide
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. N-Benzyl-2-chloro-2-phenylacetamide, as a halogenated organic compound, requires a specific and meticulous disposal protocol to ensure the safety of laboratory personnel, protect the environment, and adhere to stringent regulatory standards.
This guide provides a comprehensive, step-by-step framework for the proper disposal of N-Benzyl-2-chloro-2-phenylacetamide. The procedures outlined herein are grounded in established safety protocols and regulatory requirements, designed to integrate seamlessly into your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for N-Benzyl-2-chloro-2-phenylacetamide may not be extensively published, its structure informs a conservative and cautious approach. As a chlorinated amide, we must anticipate potential hazards based on its chemical class.
-
Chemical Classification : N-Benzyl-2-chloro-2-phenylacetamide is a halogenated organic compound . This is the single most important classification for determining its disposal pathway. The presence of a carbon-chlorine bond means it is subject to specific regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2].
-
Potential Hazards : Structurally similar compounds may cause skin, eye, and respiratory irritation[3]. During thermal decomposition (e.g., in a fire or improper incineration), it can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[4]. The best practice, particularly for compounds with incomplete toxicological profiles, is to treat them with a high degree of caution[4].
-
Routes of Exposure : Primary exposure routes in a laboratory setting are inhalation of dust particles, skin contact, eye contact, and accidental ingestion[5].
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling N-Benzyl-2-chloro-2-phenylacetamide in any form, including as a waste product.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. Ensure gloves are inspected for integrity before each use and are promptly replaced if compromised.
-
Eye Protection : Safety goggles or safety glasses with side shields are mandatory to protect against splashes or airborne dust particles[5].
-
Body Protection : A standard laboratory coat should be worn and kept fully buttoned to protect skin and clothing from contamination[6].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, especially during spill cleanup or packaging of solid waste, a NIOSH-approved respirator is necessary. For nuisance dust exposures, a P95 or P1 type particle respirator may be sufficient; for higher-level protection, consult your institution's safety officer for guidance on appropriate respirator cartridges[4].
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, violate regulatory requirements, and significantly increase disposal costs[7][8].
The Causality: N-Benzyl-2-chloro-2-phenylacetamide waste must be segregated as Halogenated Organic Waste . This is because the designated disposal method for this category is typically high-temperature incineration in a facility equipped with specialized scrubbers to neutralize the acidic gases produced during combustion[4][9]. Mixing it with non-halogenated waste contaminates the entire container, forcing the more expensive and specialized disposal route for the entire volume[8].
Protocol for Segregation:
-
Designate a Container : Use a dedicated, leak-proof, and sealable waste container clearly labeled for "Halogenated Organic Waste"[6][10].
-
Collect Waste :
-
Solid Waste : All contaminated solids, including gloves, weigh paper, and absorbent materials used for spills, must be placed in this container[6].
-
Liquid Waste : Solutions containing N-Benzyl-2-chloro-2-phenylacetamide should be collected in a compatible liquid waste container, also designated for halogenated organic waste.
-
-
Maintain Strict Separation : Under no circumstances should this waste be mixed with the following streams[6][8][9]:
-
Non-halogenated organic waste (e.g., acetone, hexane, ethanol).
-
Aqueous waste (acids, bases, salt solutions).
-
Heavy metal waste.
-
Oxidizers or other reactive chemicals[7].
-
On-Site Waste Accumulation and Management
Federal and local regulations govern the on-site storage of hazardous waste. These procedures ensure that waste is managed safely from the point of generation until it is removed by a licensed disposal vendor.
-
Satellite Accumulation Areas (SAA) : Hazardous waste should be accumulated in an SAA, which is located at or near the point of generation and is under the direct control of laboratory personnel[7][11].
-
Container Management :
-
Compatibility : The container must be made of a material that does not react with the waste[7].
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "N-Benzyl-2-chloro-2-phenylacetamide." Do not use abbreviations or chemical formulas[10][11]. A list of all components in the container should be maintained[9].
-
Closure : Keep the waste container securely capped at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills[7][10].
-
Capacity : Do not fill containers beyond 90% capacity to allow for expansion[2].
-
| Parameter | Guideline | Rationale & Reference |
| Waste Category | Halogenated Organic Hazardous Waste | Presence of a carbon-chlorine bond requires specialized disposal.[1][9] |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | Federal law governing the management of hazardous waste.[2] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Prevents exposure via skin, eyes, and clothing.[5][6] |
| Container Type | Dedicated, leak-proof, sealable, chemically compatible | Ensures safe containment and prevents reactions or spills.[6][7] |
| Key Labeling | "Hazardous Waste", Full Chemical Name(s) | Complies with EPA regulations and ensures proper handling.[10][11] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, heavy metals, oxidizers | Prevents dangerous reactions and cross-contamination of waste streams.[7][8][9] |
Disposal Workflow: A Step-by-Step Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of N-Benzyl-2-chloro-2-phenylacetamide.
Caption: Disposal workflow for N-Benzyl-2-chloro-2-phenylacetamide.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
In Case of a Spill :
-
Evacuate non-essential personnel from the immediate area[4].
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand[6].
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into the designated halogenated waste container[4][5].
-
Clean the spill area thoroughly.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician[4].
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention[4].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[4].
-
Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[4].
-
Always have the Safety Data Sheet (SDS) available for medical personnel[4].
-
Final Disposal Pathway
The ultimate disposal of N-Benzyl-2-chloro-2-phenylacetamide must be handled by professionals.
-
Documentation : When the waste container is full or the project is complete, fill out all necessary institutional and regulatory waste disposal paperwork. Accurately identify all contents of the container[6].
-
Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and transport[4][12]. This ensures the waste is managed and disposed of in compliance with all federal, state, and local regulations.
-
Ultimate Fate : The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method is high-temperature incineration, which is designed to destroy the organic molecule while scrubbing the exhaust stream to remove harmful byproducts like HCl[4].
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
- BenchChem. (n.d.). Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide.
- Santa Cruz Biotechnology, Inc. (2009). N-benzyl-2-chloroacetamide Material Safety Data Sheet.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Bucknell University. (2016). Hazardous Waste Segregation.
- American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Thermo Fisher Scientific. (2025). 2-Phenylacetamide Safety Data Sheet.
- Spectrum Chemical. (2014). N-Benzylacetamide Safety Data Sheet.
- CymitQuimica. (2023). N-Benzyl-2-chloroacetamide Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- CymitQuimica. (2023). 2-Chloro-N-ethyl-N-(2-fluoro-benzyl)-acetamide Safety Data Sheet.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
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A Senior Application Scientist's Guide to Handling N-Benzyl-2-chloro-2-phenylacetamide: Personal Protective Equipment (PPE) and Safety Protocols
For professionals engaged in the fast-paced world of drug discovery and chemical research, the meticulous handling of novel compounds is not merely a matter of procedure but a cornerstone of scientific integrity and personal safety. N-Benzyl-2-chloro-2-phenylacetamide, a halogenated organic compound, requires a comprehensive approach to safety. This guide provides an in-depth, experience-driven framework for its handling, focusing on the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
A critical note on data availability: Specific toxicological data for N-Benzyl-2-chloro-2-phenylacetamide is not extensively published. Therefore, the following recommendations are grounded in the known hazards of structurally similar chloroacetamide compounds and established principles of laboratory safety for handling potentially hazardous, uncharacterized substances.[1][2]
Foundational Hazard Assessment
Understanding the potential risks is the first step in mitigating them. Based on data from analogous compounds, N-Benzyl-2-chloro-2-phenylacetamide should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The key hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation. Requires robust skin protection. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging, irritation. Mandates stringent eye protection. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the compound can be harmful. Reinforces the need for strict hygiene protocols. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Requires control of airborne particulates and potential respiratory protection.[4] |
This data is synthesized from classifications for closely related chloroacetamide compounds.[4][5]
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the final, critical barrier between you and the chemical. Each component is chosen to counteract a specific hazard identified above. Do not merely wear the equipment; understand its purpose and limitations.
Hand Protection: The First Line of Defense
Direct skin contact is a primary risk.[1] Your choice of gloves is therefore paramount.
-
Material: Select chemical-resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact. For prolonged handling or immersion, consider thicker gloves such as butyl rubber or neoprene, and always consult the manufacturer's compatibility chart for chloroacetamides if available.[6]
-
Protocol: Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is best practice. This provides a significant safeguard against undetected pinholes or tears. If the outer glove becomes contaminated, it can be removed and replaced without exposing your skin.[7]
-
Cuff Integration: Ensure glove cuffs are pulled over the sleeves of your lab coat to prevent any skin exposure at the wrist.[7]
Body Protection: Shielding Against Contamination
Your lab coat is more than a uniform; it is a shield against spills and contamination.
-
Type: A lab coat made of a non-absorbent or chemically resistant material is essential. It should have long sleeves and a secure front closure (snap buttons are ideal for quick removal in an emergency).
-
Hygiene: Never wear your lab coat outside of the designated laboratory area. This prevents the "take-home" of contaminants. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination.[4]
Eye and Face Protection: An Absolute Mandate
Given the risk of serious eye irritation, this is a non-negotiable requirement.[4]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or airborne dust.[3][8]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or during spill cleanup), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[7]
Respiratory Protection: Safeguarding Your Airway
The potential for respiratory irritation from airborne dust necessitates careful control of the work environment.[2]
-
Primary Control: Engineering Solutions: The first and best line of defense is to handle N-Benzyl-2-chloro-2-phenylacetamide solid powder within a certified chemical fume hood or a powder containment enclosure. This minimizes the generation of airborne dust.[3][9]
-
Secondary Control: Respirators: If engineering controls are insufficient or unavailable, respiratory protection is required.
-
For Dust: A NIOSH-approved N95 or P100 particulate respirator is suitable for protection against dust.[2]
-
For Vapors/Higher Risk: For higher-level protection, especially if vapors are possible, a half-mask or full-face respirator with organic vapor (OV) and particulate (P100) combination cartridges is recommended.[2]
-
Fit Testing: All tight-fitting respirators must be annually fit-tested to ensure a proper seal.
-
Operational Plan: From Preparation to Disposal
A structured workflow minimizes risk and ensures reproducibility. The following diagrams outline the critical safety-integrated steps for handling this compound.
PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Integrated Chemical Handling Workflow
This workflow embeds safety checks at every stage of the process.
Caption: A safety-integrated workflow for handling N-Benzyl-2-chloro-2-phenylacetamide.
Spill and Disposal Protocols
Immediate Spill Response
-
Evacuate and Alert: Evacuate personnel from the immediate area. Alert your supervisor and laboratory safety officer.[2]
-
Assess and Secure: Ensure the area is well-ventilated.[2]
-
Don PPE: Wear, at a minimum, double gloves, chemical splash goggles, a face shield, a lab coat, and appropriate respiratory protection.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[1]
-
Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[2] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a rinse.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal Plan
Improper disposal is a serious compliance and safety violation.
-
Classification: As a chlorinated organic compound, all waste containing N-Benzyl-2-chloro-2-phenylacetamide must be classified and segregated as halogenated organic waste .[1]
-
Containers: Collect all waste, including contaminated solids (gloves, paper towels, absorbent material) and solutions, in a dedicated, leak-proof, and clearly labeled waste container.[1][2]
-
Incompatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2][9]
-
Final Disposal: The final disposal of the accumulated waste must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2]
By integrating this expert-level understanding of the hazards with a disciplined, procedural approach to safety, you can ensure a secure laboratory environment for yourself and your colleagues. Trust in the process, verify your controls, and handle every chemical with the respect it demands.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2009, May 15). MATERIAL SAFETY DATA SHEET N-benzyl-2-chloroacetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide. PubChem Compound Database. Retrieved from [Link]
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ChemWhat. (n.d.). N-BENZYL-2-CHLORO-N-PHENYLACETAMIDE CAS#: 2653-14-7. Retrieved from [Link]
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Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). N-Benzyl-2-chloro-N-phenylacetamide. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
